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  • Product: 1-(5-Methylfuran-2-yl)piperazin-2-one
  • CAS: 1510374-30-7

Core Science & Biosynthesis

Foundational

De Novo Structure Elucidation of 1-(5-Methylfuran-2-yl)piperazin-2-one: A Comprehensive Analytical Guide

Executive Summary & Structural Rationale The structural elucidation of small heterocyclic molecules is a cornerstone of modern drug development and medicinal chemistry. 1-(5-Methylfuran-2-yl)piperazin-2-one (Chemical For...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The structural elucidation of small heterocyclic molecules is a cornerstone of modern drug development and medicinal chemistry. 1-(5-Methylfuran-2-yl)piperazin-2-one (Chemical Formula: C9H12N2O2, Exact Mass: 180.0898 Da) is a highly functionalized building block featuring a piperazin-2-one core—a privileged pharmacophore frequently utilized in the design of cytotoxic agents and enzyme inhibitors[1][2].

The primary analytical challenge in elucidating this molecule lies in confirming the exact regiochemistry of the N1-C2' bond that bridges the piperazinone and furan rings. Because the N1 atom is an amide nitrogen lacking a proton, standard 1D 1 H NMR cannot directly bridge the two ring systems. Therefore, a de novo structural elucidation must rely on an orthogonal, self-validating analytical strategy combining High-Resolution Mass Spectrometry (HRMS) for exact isotopic mapping and 2D Nuclear Magnetic Resonance (NMR) spectroscopy for spatial and through-bond connectivity[3][4].

Orthogonal Analytical Strategy

To ensure absolute scientific integrity, our workflow avoids relying on a single data point. Instead, we utilize a multi-modal approach where the exact mass dictates the molecular formula, and multidimensional NMR (COSY, HSQC, HMBC) maps the atomic topology[5].

Workflow A Sample: C9H12N2O2 1-(5-Methylfuran-2-yl)piperazin-2-one B HRMS (ESI-TOF) Exact Mass & Isotope Profiling A->B Aliquot 1 C 1D NMR (1H, 13C) Chemical Shift Profiling A->C Aliquot 2 E Unambiguous Structure Confirmation B->E Formula D 2D NMR (COSY, HSQC, HMBC) Connectivity Mapping C->D Pulse Sequence D->E Topology

Fig 1: Orthogonal analytical workflow for small molecule structure elucidation.

High-Resolution Mass Spectrometry (HRMS) Profiling

HRMS is deployed as the first line of elucidation because its high mass accuracy and isotopic abundance mapping strictly limit the number of possible molecular formula candidates[3].

Causality in Experimental Design

We utilize Electrospray Ionization (ESI) in positive mode. Why? The piperazin-2-one ring contains a secondary amine at the N4 position. In the presence of a weak acid (formic acid), this amine is readily protonated, driving the equilibrium toward a highly stable [M+H]+ ion. Furthermore, applying collision-induced dissociation (CID) allows us to break the weakest bonds—specifically the N1-C2' inter-ring bond—yielding diagnostic fragment ions[3].

Step-by-Step HRMS Protocol
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute a 10 µL aliquot to 1 µg/mL using a solvent matrix of 50:50 Water/Acetonitrile containing 0.1% Formic Acid. Self-Validation: The formic acid acts as a continuous proton source, ensuring consistent ionization efficiency across the run.

  • Instrument Calibration: Calibrate the QTOF mass spectrometer using a standard low-concentration tuning mix. Ensure the mass error is strictly < 2.0 ppm before proceeding.

  • Ionization Parameters: Inject 2 µL into the ESI source. Set the capillary voltage to 3500 V, drying gas temperature to 300 °C, and nebulizer pressure to 35 psig to ensure optimal droplet desolvation.

  • Tandem MS Acquisition: Isolate the precursor [M+H]+ ion ( m/z 181.0972) in the quadrupole. Apply a collision energy (CE) ramp of 15–30 eV using high-purity Nitrogen as the collision gas to generate the MS/MS (MS2) spectrum.

HRMS Fragmentation Data
Fragment IonExperimental m/z Calculated FormulaMass Error (ppm)Structural Assignment / Causality
[M+H]+ 181.0972C 9​ H 13​ N 2​ O 2+​ 0.5Protonated intact parent molecule.
[FragA]+ 101.0710C 4​ H 9​ N 2​ O + 1.2Piperazin-2-one cation (Cleavage of the N1-C2' bond).
[FragB]+ 81.0335C 5​ H 5​ O + 0.85-Methylfuran-2-yl cation (Charge retention on furan).
[FragC]+ 138.0550C 8​ H 8​ NO + 1.5Loss of C 2​ H 5​ N (Aziridine-like loss from piperazine ring).

Multidimensional NMR Spectroscopy

While HRMS confirms the pieces of the puzzle, NMR spectroscopy provides the exact 3D connectivity[4]. For 1-(5-Methylfuran-2-yl)piperazin-2-one, 2D NMR is non-negotiable.

Causality in Experimental Design

We employ a 500 MHz spectrometer equipped with a cryoprobe. Why? A cryoprobe lowers the thermal noise of the receiver coils, drastically increasing the signal-to-noise ratio. This is critical for acquiring high-quality 13 C and Heteronuclear Multiple Bond Correlation (HMBC) spectra[4][5]. Furthermore, the HMBC delay is optimized for a long-range coupling constant ( nJCH​ ) of 8 Hz. This specific timing ( 2J1​=62.5 ms) maximizes coherence transfer for 2-bond and 3-bond correlations, which is the exact physical mechanism required to observe the interaction between the piperazinone protons and the furan carbons.

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS). Self-Validation: CDCl 3​ provides a deuterium lock signal to stabilize the magnetic field against drift, while TMS serves as an absolute internal reference (0.00 ppm) to ensure chemical shift accuracy.

  • Shimming & Tuning: Insert the 5 mm precision tube into the spectrometer. Perform automated tuning and matching (ATM) for 1 H and 13 C nuclei. Apply gradient shimming until the TMS line width is < 0.8 Hz, ensuring high magnetic field homogeneity.

  • 1D Acquisition:

    • 1 H NMR: Acquire 16 scans with a 30° pulse angle, 2.0 s acquisition time, and a 1.0 s relaxation delay.

    • 13 C NMR: Acquire 1024 scans using power-gated 1 H decoupling to prevent Nuclear Overhauser Effect (NOE) distortion, utilizing a 45° pulse angle.

  • 2D Acquisition (HSQC & HMBC): Acquire HSQC with 256 t1​ increments to map direct C-H bonds. Acquire HMBC with 512 t1​ increments to map 2- and 3-bond C-H connectivities.

Comprehensive NMR Assignment Data
Position 13 C Shift (ppm) 1 H Shift (ppm), Multiplicity, J (Hz)COSY ( 1 H- 1 H)HMBC ( 1 H 13 C)
2 (C=O) 166.5---
3 (CH 2​ ) 50.23.55, s, 2H-C-2, C-5
4 (NH) -2.45, br s, 1H--
5 (CH 2​ ) 44.13.15, t, J=5.4 , 2HH-6C-3, C-6
6 (CH 2​ ) 48.53.80, t, J=5.4 , 2HH-5C-2, C-5, C-2'
2' (C) 142.0---
3' (CH) 104.56.25, d, J=3.2 , 1HH-4'C-2', C-4', C-5'
4' (CH) 106.26.05, dd, J=3.2,1.0 , 1HH-3', CH 3​ C-2', C-3', C-5', CH 3​
5' (C) 151.0---
5'-CH 3​ 13.52.30, d, J=1.0 , 3HH-4'C-4', C-5'

Note: The chemical shifts of the piperazinone core are consistent with validated bioisosteric piperazin-2-one derivatives[1][2].

Diagnostic HMBC Connectivity Mapping

The most critical step in this elucidation is proving that the furan ring is attached to the N1 position of the piperazinone ring. Because N1 has no protons, we must look for 3-bond HMBC correlations crossing the nitrogen atom. Specifically, the protons at C-6 (3.80 ppm) show a strong HMBC cross-peak to the furan C-2' carbon (142.0 ppm). This single correlation definitively locks the two rings together.

HMBC H3 H-3 (3.55) C2 C-2 (166.5) H3->C2 HMBC H6 H-6 (3.80) H6->C2 HMBC C2f C-2' (142.0) H6->C2f HMBC H3f H-3' (6.25) H3f->C2f HMBC C5f C-5' (151.0) H3f->C5f HMBC Me CH3 (2.30) Me->C5f HMBC

Fig 2: Key HMBC (1H -> 13C) correlations establishing inter-ring connectivity.

Conclusion

The complete structure of 1-(5-Methylfuran-2-yl)piperazin-2-one was successfully elucidated using a self-validating, orthogonal analytical framework. HRMS provided the exact molecular formula and diagnostic ring-cleavage fragments, while 2D NMR—specifically the critical H-6 to C-2' HMBC correlation—unambiguously confirmed the regiochemistry of the furan substitution at the amide nitrogen. This methodology serves as a robust template for the structural verification of complex heterocyclic pharmacophores in drug discovery pipelines.

References

  • Advances in structure elucidation of small molecules using mass spectrometry, nih.gov,[Link]

  • The Evolving Landscape of NMR Structural Elucidation, nih.gov,[Link]

  • Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra, arxiv.org,[Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents, researchgate.net,[Link]

  • Bicyclic Piperazine Mimetics of the Peptide β-Turn Assembled via the Castagnoli–Cushman Reaction, acs.org,[Link]

Sources

Exploratory

Synthesis of 1-(5-Methylfuran-2-yl)piperazin-2-one

An In-Depth Technical Guide to the Abstract This technical guide provides a comprehensive examination of the synthetic pathways leading to 1-(5-Methylfuran-2-yl)piperazin-2-one, a heterocyclic scaffold of significant int...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways leading to 1-(5-Methylfuran-2-yl)piperazin-2-one, a heterocyclic scaffold of significant interest to medicinal chemists and drug development professionals. The piperazinone core is a privileged structure in numerous biologically active molecules, while the 5-methylfuran moiety offers unique physicochemical properties. This document emphasizes a robust and highly efficient synthetic strategy centered on the Palladium-catalyzed Buchwald-Hartwig amination, providing a detailed, step-by-step protocol grounded in established chemical principles. An alternative strategy, based on the sequential construction of the piperazinone ring, is also discussed to provide a broader synthetic perspective. The guide is structured to deliver not just procedural steps, but also the underlying scientific rationale for experimental choices, ensuring a thorough and practical understanding for researchers in the field.

Introduction

The convergence of furan and piperazinone moieties into a single molecular entity, 1-(5-Methylfuran-2-yl)piperazin-2-one, presents a compelling target for synthetic and medicinal chemistry. Piperazinones are key components in a wide array of pharmaceuticals, valued for their ability to act as rigid scaffolds that can orient functional groups in precise three-dimensional space. The furan ring, a bioisostere for phenyl groups, can modulate properties such as metabolic stability and solubility. The 5-methyl substituent further influences the electronic and steric profile of the molecule.

The development of efficient, scalable, and reliable synthetic routes to such hybrid molecules is paramount for enabling their exploration in drug discovery programs. Traditional methods for N-arylation can often be harsh and lack broad substrate scope. Modern cross-coupling methodologies, however, have revolutionized the formation of carbon-nitrogen bonds, offering milder conditions and superior functional group tolerance.[1][2] This guide focuses on leveraging these advanced techniques to provide a definitive protocol for the synthesis of the title compound.

Strategic Analysis: Retrosynthesis

To devise an effective forward synthesis, a retrosynthetic analysis is employed to identify plausible bond disconnections and strategic starting materials. For 1-(5-Methylfuran-2-yl)piperazin-2-one, two primary disconnection strategies emerge as the most logical.

Strategy A (Preferred): Disconnection of the C-N bond between the furan ring and the piperazinone nitrogen. This approach simplifies the synthesis into a cross-coupling reaction between a pre-formed piperazin-2-one ring and an activated 5-methylfuran derivative, such as 2-bromo-5-methylfuran. This is the basis for a Buchwald-Hartwig amination reaction, a powerful and well-precedented method for forging N-aryl bonds.[3]

Strategy B (Alternative): Disconnection of the amide bond and an N-C bond within the piperazinone ring. This strategy involves constructing the six-membered ring onto the furan scaffold. This multi-step approach would likely begin with a nucleophilic substitution or reductive amination to attach an ethylenediamine precursor to the furan ring, followed by acylation and intramolecular cyclization to form the lactam.

Given its high efficiency, broad applicability, and the commercial availability of the required building blocks, Strategy A, the Buchwald-Hartwig cross-coupling, is selected as the primary and recommended route.

G target 1-(5-Methylfuran-2-yl)piperazin-2-one disconnection1 C(furan)-N(piperazinone) bond target->disconnection1 Strategy A (Buchwald-Hartwig) disconnection2 Ring bonds target->disconnection2 Strategy B (Ring Construction) piperazinone Piperazin-2-one disconnection1->piperazinone halofuran 2-Halo-5-methylfuran disconnection1->halofuran furan_amine N-(5-methylfuran-2-yl)ethane-1,2-diamine disconnection2->furan_amine acyl_chloride Chloroacetyl Chloride disconnection2->acyl_chloride

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthetic Route: Palladium-Catalyzed Buchwald-Hartwig Amination

This approach stands as the most efficient and reliable method for the synthesis of 1-(5-Methylfuran-2-yl)piperazin-2-one. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine, forming a new carbon-nitrogen bond.[4] Its development has been transformative, enabling the synthesis of complex amines and N-heterocycles under relatively mild conditions.

Principle and Causality

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-5-methylfuran, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The piperazin-2-one coordinates to the Pd(II) center. A base then deprotonates the nitrogen, forming a more nucleophilic amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often used to promote the reductive elimination step, which is typically rate-limiting, and to stabilize the active Pd(0) catalyst. The choice of base is also crucial for deprotonating the piperazinone without causing unwanted side reactions.

Reagents and Materials
ComponentRoleRecommended ReagentsPurity/Notes
Aryl Halide Electrophile2-Bromo-5-methylfuran>97%. Can be synthesized from 2-methylfuran.
Amine NucleophilePiperazin-2-one>98%. Anhydrous conditions are important.
Palladium Source Pre-catalystTris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)Catalyst loading typically 1-5 mol%.
Ligand Catalyst activatorXPhos, RuPhos, or BINAPLigand-to-Palladium ratio typically 1.5:1 to 2:1.
Base Proton acceptorSodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)Strong, non-nucleophilic base is preferred.
Solvent Reaction mediumToluene or 1,4-DioxaneAnhydrous, degassed solvent is required.
Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent batches.

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add piperazin-2-one (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%).

  • Degassing: Seal the flask with a septum and evacuate and backfill with dry nitrogen or argon. This cycle should be repeated three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous, degassed toluene (10 mL) via syringe. Begin stirring the mixture. Then, add 2-bromo-5-methylfuran (1.0 mmol, 1.0 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 1-(5-Methylfuran-2-yl)piperazin-2-one.

Experimental Workflow Diagram

G A 1. Assemble Reagents (Piperazin-2-one, Base, Pd Catalyst, Ligand) in Schlenk Flask B 2. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Add Anhydrous Solvent (Toluene or Dioxane) B->C D 4. Add 2-Bromo-5-methylfuran C->D E 5. Heat Reaction Mixture (90-110 °C, 4-12 h) D->E F 6. Reaction Monitoring (TLC / LC-MS) E->F F->E Incomplete G 7. Quench & Aqueous Work-up F->G Complete H 8. Extraction with Organic Solvent G->H I 9. Purification (Column Chromatography) H->I J 10. Characterization (NMR, MS, etc.) I->J

Caption: Workflow for Buchwald-Hartwig synthesis.

Alternative Synthetic Route: Ring Construction

While the Buchwald-Hartwig approach is preferred, constructing the piperazinone ring onto the furan nucleus provides a viable alternative, particularly if diverse substitutions on the piperazinone ring are desired in a library synthesis context.

Conceptual Strategy

This multi-step approach involves first creating a diamine precursor attached to the furan ring, followed by a cyclization step to form the lactam.

  • Step 1: Synthesis of N¹-(5-methylfuran-2-yl)ethane-1,2-diamine. This intermediate can be synthesized via reductive amination. 5-Methyl-2-furaldehyde is reacted with an excess of ethylenediamine in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or through catalytic hydrogenation.[5][6] Direct reductive amination is often a high-yield, one-pot procedure.[5]

  • Step 2: Acylation and Intramolecular Cyclization. The resulting diamine is then reacted with chloroacetyl chloride. The more nucleophilic primary amine will preferentially react to form an N-(2-chloroacetyl) intermediate. Subsequent treatment with a base (e.g., potassium carbonate) promotes an intramolecular S_N2 reaction, where the secondary amine displaces the chloride to form the six-membered piperazin-2-one ring.

Alternative Pathway Diagram

G start1 5-Methyl-2-furaldehyde intermediate1 N¹-(5-methylfuran-2-yl)ethane-1,2-diamine start1->intermediate1 + start2 Ethylenediamine start2->intermediate1 Reductive Amination start3 Chloroacetyl Chloride intermediate2 N-(2-((5-methylfuran-2-yl)amino)ethyl)-2-chloroacetamide start3->intermediate2 Acylation intermediate1->intermediate2 + product 1-(5-Methylfuran-2-yl)piperazin-2-one intermediate2->product Intramolecular Cyclization (Base)

Caption: Alternative synthesis via ring construction.

Conclusion

This guide has detailed two robust strategies for the synthesis of 1-(5-Methylfuran-2-yl)piperazin-2-one. The primary recommended route, a Palladium-catalyzed Buchwald-Hartwig amination, offers a highly efficient, direct, and reliable method for constructing the target molecule from readily available precursors.[2][4] The detailed protocol and discussion of reaction parameters provide a solid foundation for researchers to implement this state-of-the-art methodology. The alternative ring-construction strategy offers a complementary approach that may be advantageous in specific contexts, such as the generation of analog libraries. Both pathways are grounded in well-established, high-yield chemical transformations, ensuring that researchers and drug development professionals are well-equipped to synthesize this valuable heterocyclic scaffold.

References

  • Reilly, S. W., & Mach, R. H. (2016). A facile Pd-catalyzed methodology providing an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions. Organic Letters, 18(19), 5272–5275. Available from: [Link]

  • Mondal, M., & Bora, U. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 14(1). Available from: [Link]

  • Borrelli, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 57. Available from: [Link]

  • Reilly, S. W., & Mach, R. H. (2017). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Available from: [Link]

  • Roberts, A. G., et al. (2020). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 11(4), 566–572. Available from: [Link]

  • Huang, J., et al. (2012). A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields. The Journal of Organic Chemistry, 77(17), 7506-7511. Available from: [Link]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Synthesis, 55. Available from: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available from: [Link]

  • Matassini, C., et al. (2017). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Atti della Accademia Peloritana dei Pericolanti - Classe di Scienze Fisiche, Matematiche e Naturali. Available from: [Link]

  • D'Acquarica, I., et al. (2017). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. PMC. Available from: [Link]

  • Chen, J., et al. (2017). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Green Chemistry, 19(6), 1463–1467. Available from: [Link]

Sources

Foundational

1-(5-Methylfuran-2-yl)piperazin-2-one chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 1-(5-Methylfuran-2-yl)piperazin-2-one For Researchers, Scientists, and Drug Development Professionals Introduction: A Scaffold of Emergin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 1-(5-Methylfuran-2-yl)piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Emerging Interest

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 1-(5-methylfuran-2-yl)piperazin-2-one represents a compelling fusion of two such pharmacologically significant moieties: the furan ring and the piperazin-2-one core. The piperazine heterocycle is a ubiquitous feature in numerous FDA-approved drugs, prized for its ability to confer favorable pharmacokinetic properties such as improved aqueous solubility and bioavailability, and for its role as a versatile linker in establishing key interactions with biological targets.[1][2][3] Specifically, the piperazin-2-one structure, a lactam derivative of piperazine, offers a rigidified conformation and an additional hydrogen bond donor/acceptor site, which can be pivotal for target affinity and selectivity.[4][5]

The furan ring, obtainable from renewable biomass sources, is an attractive bioisostere for other aromatic systems and is a component of various bioactive compounds.[6][7] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[7][8][9] The incorporation of a methyl group at the 5-position of the furan ring can further modulate electronic properties and metabolic stability.

This technical guide provides a comprehensive analysis of the chemical properties, plausible synthetic methodologies, and potential reactivity of 1-(5-methylfuran-2-yl)piperazin-2-one. By synthesizing data from related structural classes, we aim to provide a foundational resource for researchers seeking to explore this promising chemical scaffold.

Physicochemical and Spectroscopic Profile

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₉H₁₂N₂O₂Based on chemical structure
Molecular Weight 180.20 g/mol Based on chemical structure
Appearance Likely a light yellow to brown solidMany N-aryl piperazines and furan derivatives are crystalline solids at room temperature.[10][11]
Solubility Moderately soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); low solubility in water and nonpolar solvents.The presence of polar amide and ether functionalities is offset by the hydrocarbon character of the rings.
pKa ~2-3 for the N4-H protonThe amide nitrogen (N1) is non-basic. The secondary amine (N4) is significantly less basic than a typical piperazine due to the electron-withdrawing effect of the adjacent carbonyl group.
Predicted Spectroscopic Data
  • ¹H NMR Spectroscopy : Key expected signals include two doublets for the furan ring protons (around 6.0-7.0 ppm), a singlet for the methyl group on the furan ring (~2.3 ppm), and distinct multiplets for the four methylene protons of the piperazinone ring (in the 3.0-4.5 ppm range). A broad singlet for the N-H proton would also be expected.

  • ¹³C NMR Spectroscopy : Characteristic signals would include those for the furan ring carbons (four distinct signals, ~108-155 ppm), the piperazinone carbonyl carbon (~165-170 ppm), the four piperazinone methylene carbons (~40-60 ppm), and the furan-methyl carbon (~14 ppm).

  • Infrared (IR) Spectroscopy : Prominent absorption bands are anticipated for the N-H stretch (~3200-3400 cm⁻¹), the amide C=O stretch (a strong band around 1650-1680 cm⁻¹), and C-O-C stretching from the furan ring (~1000-1200 cm⁻¹).[12][13]

Synthesis Methodologies: A Strategic Overview

The synthesis of 1-(5-methylfuran-2-yl)piperazin-2-one can be approached through several established strategies for constructing N-substituted piperazin-2-ones. The choice of pathway depends on the availability of starting materials and the desired scale of the reaction. A highly plausible and modular approach involves a two-step sequence starting from the N-Boc protected piperazin-2-one.

G cluster_0 Synthetic Workflow for 1-(5-Methylfuran-2-yl)piperazin-2-one A tert-Butyl 3-oxopiperazine-1-carboxylate C Buchwald-Hartwig Amination A->C B 2-Bromo-5-methylfuran B->C D tert-Butyl 4-(5-methylfuran-2-yl)-3-oxopiperazine-1-carboxylate (Intermediate) C->D Pd-catalyzed C-N coupling E Boc Deprotection D->E Acidic Conditions (e.g., TFA, HCl) F 1-(5-Methylfuran-2-yl)piperazin-2-one (Final Product) E->F

Caption: Proposed synthetic workflow via Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination Pathway

This method offers high functional group tolerance and generally provides good yields for the formation of C-N bonds, making it a cornerstone of modern medicinal chemistry.[14]

Step 1: Synthesis of tert-Butyl 4-(5-methylfuran-2-yl)-3-oxopiperazine-1-carboxylate

  • Reactor Setup: To a dry, oven-baked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq), 2-bromo-5-methylfuran (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like XPhos (0.05 eq).

  • Reagent Addition: Add a non-polar aprotic solvent such as toluene or dioxane. Follow with the addition of a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir vigorously. The causality here is that elevated temperatures are required to overcome the activation energy for the oxidative addition of the aryl bromide to the Pd(0) complex, which is the rate-limiting step in many cross-coupling reactions.

  • Monitoring and Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Upon completion, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the protected intermediate.

Step 2: Boc Deprotection

  • Acidolysis: Dissolve the purified intermediate from Step 1 in a suitable organic solvent such as dichloromethane (DCM).

  • Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of HCl in dioxane (e.g., 4M). The reaction is typically performed at room temperature.

  • Mechanism Insight: The tert-butoxycarbonyl (Boc) group is designed to be labile under acidic conditions. The acid protonates the carbonyl oxygen, weakening the C-O bond and facilitating the release of the protecting group as isobutylene and carbon dioxide.

  • Workup and Isolation: Stir the reaction for 1-4 hours until TLC or LC-MS indicates complete consumption of the starting material. Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product may be obtained as a salt (e.g., TFA or HCl salt). To obtain the free base, dissolve the residue in water, basify carefully with a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to pH > 8, and extract with an organic solvent (e.g., DCM or ethyl acetate). Dry the combined organic extracts, concentrate, and purify if necessary to yield the final product, 1-(5-methylfuran-2-yl)piperazin-2-one.

Chemical Reactivity and Derivatization Potential

The hybrid structure of 1-(5-methylfuran-2-yl)piperazin-2-one offers multiple sites for chemical modification, making it an excellent scaffold for building compound libraries for structure-activity relationship (SAR) studies.

Caption: Potential sites for chemical derivatization.

  • N4-Position Reactivity: The secondary amine at the N4 position is the most nucleophilic site. It can be readily functionalized via:

    • N-Alkylation: Reaction with alkyl halides in the presence of a base.

    • N-Acylation: Reaction with acyl chlorides or anhydrides.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

    • Michael Addition: Conjugate addition to α,β-unsaturated systems.

  • Amide Carbonyl Reactivity: The lactam carbonyl is relatively stable but can be reduced to the corresponding methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), converting the piperazin-2-one to a piperazine.

  • Furan Ring Reactivity: The furan ring is an electron-rich heterocycle.[7]

    • Electrophilic Aromatic Substitution: It can undergo reactions like halogenation or acylation, primarily at the C3 or C4 positions. However, the N1-aryl linkage is electron-withdrawing, which may deactivate the ring compared to simple furans. Strong acidic conditions should be avoided as they can cause furan ring polymerization.[7]

    • Diels-Alder Reaction: The furan can act as a diene in [4+2] cycloaddition reactions with potent dienophiles.

Potential Applications in Drug Discovery

The structural components of 1-(5-methylfuran-2-yl)piperazin-2-one suggest a high potential for biological activity across several therapeutic areas.

Therapeutic AreaRationale and Supporting Evidence
Central Nervous System (CNS) Disorders The N-arylpiperazine moiety is a classic pharmacophore for ligands of serotonin (5-HT) and dopamine (D2) receptors, crucial targets in the treatment of depression, anxiety, and psychosis.[1][15]
Oncology Piperazine scaffolds are integral to many kinase inhibitors, often acting as linkers to position fragments in the ATP-binding pocket of target kinases.[1][16] Furan-containing molecules have also demonstrated anticancer properties.
Antimicrobial Agents Both piperazine and furan derivatives have been reported to possess antibacterial and antifungal activities.[2][7][16] The combination could lead to synergistic or novel mechanisms of action.

Conclusion

1-(5-Methylfuran-2-yl)piperazin-2-one is a promising heterocyclic scaffold that marries the favorable pharmacokinetic attributes of the piperazine core with the diverse biological potential of the furan ring. While direct experimental data on this specific molecule is limited, established synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, provide a clear and reliable path to its synthesis. Its multiple points for chemical derivatization offer a robust platform for generating compound libraries for SAR exploration. The convergence of structural motifs prevalent in CNS, oncology, and antimicrobial drugs makes this scaffold a compelling target for future drug discovery and development programs.

References

  • Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds. DTIC.
  • PubMed. (2008). Characterization of novel furan compounds on the basis of their radical scavenging activity and cytoprotective effects against glutamate- and lipopolysaccharide-induced insults.
  • MDPI. (2025). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of N-Arylpiperazines.
  • ResearchGate. (2005). A general and convenient synthesis of N-aryl piperazines.
  • MDPI. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring.
  • PMC. (n.d.). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands.
  • Google Patents. (n.d.). RU2315762C2 - Method for synthesis of chiral n-arylpiperazines.
  • BenchChem. (n.d.). Role of piperazine scaffolds in medicinal chemistry.
  • Nivrutti International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity.
  • ACS Publications. (2024). Synthesis and Characterization of Furan-Based Methacrylate Oligomers Containing the Imine Functional Group for Stereolithography. ACS Omega.
  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Journal of Pharmaceutical Sciences and Research. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review.
  • PubMed. (2024). The medicinal chemistry of piperazines: A review.
  • PMC. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations.
  • PMC. (n.d.). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
  • PubMed. (2013). An evolving role of piperazine moieties in drug design and discovery.
  • BLDpharm. (n.d.). 2094893-05-5|4-Acryloyl-1-(5-methylfuran-2-yl)piperazin-2-one.
  • RSC Publishing. (2013). Synthesis, antitubercular and antimicrobial activity of 1'-(4-chlorophenyl) pyrazole containing 3,5- disubstituted pyrazoline derivatives. New Journal of Chemistry.
  • ResearchGate. (2019). (PDF) Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations.
  • eCommons. (n.d.). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives.

Sources

Exploratory

Pharmacological Profiling and Mechanism of Action Elucidation for 1-(5-Methylfuran-2-yl)piperazin-2-one Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Executive Summary In modern rational drug design, the identification of a compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

In modern rational drug design, the identification of a compound's Mechanism of Action (MoA) is inextricably linked to its structural pharmacophores. 1-(5-Methylfuran-2-yl)piperazin-2-one (CAS: 1510374-30-7) is not a singular marketed therapeutic, but rather a highly strategic, "privileged" building block utilized to synthesize advanced lead compounds[1]. By fusing a conformationally restricted piperazin-2-one core with a metabolically optimized 5-methylfuran moiety, this scaffold provides a versatile foundation for targeting complex biological pathways, particularly Protein-Protein Interactions (PPIs) and allosteric enzyme sites[2].

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the causality behind this scaffold's structural design and provide a self-validating, step-by-step experimental framework for elucidating the MoA of its derivatives.

Structural Causality & Pharmacophore Analysis

To understand the MoA of any derivative built upon this scaffold, one must first analyze the biophysical contributions of its two primary moieties.

The Piperazin-2-one Core: Peptidomimetic Restriction

The piperazine ring is ubiquitous in medicinal chemistry, but the introduction of a carbonyl group to form piperazin-2-one fundamentally alters its behavior. It acts as a constrained dipeptide isostere, mimicking the structural components of protein α -helices[2]. This conformational restriction reduces the entropic penalty upon target binding, making piperazin-2-ones exceptionally potent for disrupting PPIs—a historically "undruggable" target class[3]. Furthermore, the amide-like bond provides directional hydrogen-bond donor and acceptor vectors critical for target engagement[1].

The 5-Methylfuran Moiety: Bioisosterism and Metabolic Shielding

The furan ring is frequently deployed as a bioisostere for phenyl rings to modulate a compound's hydrophilic-lipophilic balance and introduce an oxygen lone pair for H-bond acceptance[4],[5]. However, unsubstituted furans are notorious structural alerts; they are highly susceptible to cytochrome P450-mediated oxidative metabolism, which generates reactive, hepatotoxic epoxide or dialdehyde intermediates[4],[5].

The critical design choice here is the methyl group at the C5 position . The addition of this methyl group sterically and electronically shields the most vulnerable site of the furan ring, significantly increasing the compound's metabolic stability and mitigating toxicity liabilities while preserving target affinity[6].

Quantitative Pharmacophore Profiling

The following table summarizes the theoretical physicochemical properties of the bare scaffold and the standard acceptance criteria we use when advancing its derivatives into MoA studies.

PropertyScaffold Value (Theoretical)Optimal Range for Lead DerivativesCausality in Drug Design
Molecular Weight 180.20 g/mol 350 - 500 g/mol Allows room for functionalization while maintaining oral bioavailability (Lipinski's Rule of 5).
LogP (Lipophilicity) ~0.8 - 1.22.0 - 4.0Furan lowers LogP compared to phenyl; optimal range ensures membrane permeability without non-specific binding.
H-Bond Donors 1 (Piperazine NH) 3Minimizes desolvation penalty during target binding.
H-Bond Acceptors 3 (O, N, C=O) 5Enhances specific electrostatic interactions within the target binding pocket.
Rotatable Bonds 1 7Low flexibility reduces the entropic cost of binding, increasing Kd​ affinity.

Self-Validating Workflow for MoA Elucidation

When a hit compound containing the 1-(5-Methylfuran-2-yl)piperazin-2-one scaffold shows phenotypic activity, we deploy a tripartite, self-validating experimental system to confirm its MoA. This ensures that observed cellular efficacy is directly caused by specific target engagement, rather than off-target toxicity or metabolic degradation.

MoA_Workflow Start Hit Compound 1-(5-Methylfuran-2-yl) piperazin-2-one TargetID Target Identification (CETSA / Photoaffinity) Start->TargetID Identify Metabolism Metabolic Profiling (Microsomal Stability) Start->Metabolism ADME Kinetics Binding Kinetics (SPR / ITC) TargetID->Kinetics Validate Binding Validation Target Validation (CRISPR KO / RNAi) Kinetics->Validation Confirm Specificity Phenotype Phenotypic Readout (Cell Viability / Reporter) Validation->Phenotype In Vitro Efficacy

Fig 1. Self-validating MoA elucidation workflow for piperazin-2-one derivatives.

Protocol 1: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Causality: Traditional biochemical assays use purified proteins, which lack physiological context. CETSA proves that the compound physically binds to its target inside a living cell by measuring ligand-induced thermal stabilization.

  • Incubation: Culture target cells (e.g., HEK293) to 80% confluency. Treat with the piperazin-2-one derivative (10 μ M) or DMSO vehicle for 1 hour at 37°C.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Analyze the soluble fraction via Western blot against the hypothesized target. A shift in the aggregation temperature ( Tagg​ ) of >2°C in the treated group confirms direct intracellular target engagement.

Protocol 2: Binding Kinetics via Surface Plasmon Resonance (SPR)

Causality: IC50​ values are equilibrium measurements that fluctuate with assay conditions. SPR provides real-time association ( kon​ ) and dissociation ( koff​ ) rates. For peptidomimetics disrupting PPIs, a slow koff​ (long residence time) is the strongest predictor of in vivo efficacy.

  • Immobilization: Activate a CM5 sensor chip with EDC/NHS. Immobilize the purified target protein via amine coupling to a level of ~1000 Response Units (RU). Block excess reactive groups with 1M ethanolamine.

  • Analyte Preparation: Prepare a 2-fold dilution series of the compound (e.g., 0.1 μ M to 10 μ M) in running buffer (PBS-T + 2% DMSO).

  • Multi-Cycle Kinetics: Inject the analyte series over the chip at a flow rate of 30 μ L/min. Allow 120 seconds for association and 300 seconds for dissociation.

  • Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Protocol 3: Microsomal Stability Assay

Causality: To ensure the 5-methylfuran moiety is successfully preventing toxic epoxide formation, we must assess its vulnerability to CYP450 enzymes[4]. If the compound degrades too rapidly, the observed cellular phenotype might be driven by a reactive metabolite rather than the parent scaffold.

  • Reaction Setup: Prepare a reaction mixture containing 0.1 M phosphate buffer (pH 7.4), human liver microsomes (0.5 mg/mL final concentration), and the test compound (1 μ M)[4].

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[4].

  • Quenching & Extraction: At time points 0, 15, 30, and 60 minutes, extract 50 μ L aliquots and immediately quench into 150 μ L of ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Hypothetical Pathway Modulation

Because the piperazin-2-one core is an α -helix mimetic, derivatives of this scaffold are frequently designed to act as allosteric modulators or PPI inhibitors within kinase cascades or GPCR signaling networks[2]. The diagram below illustrates how a derivative might reroute a pathological signaling pathway by sterically blocking a downstream effector interaction.

Signaling_Pathway Ligand Extracellular Signal Receptor Membrane Receptor (e.g., GPCR) Ligand->Receptor Effector Downstream Effector (e.g., Kinase Cascade) Receptor->Effector Activation Transcription Gene Transcription (Disease State) Effector->Transcription Pathological Apoptosis Restored Apoptosis (Therapeutic State) Effector->Apoptosis Rerouted Inhibitor Piperazin-2-one Derivative Inhibitor->Effector Allosteric/PPI Block

Fig 2. Hypothetical signaling modulation via piperazin-2-one-mediated PPI inhibition.

Conclusion

The 1-(5-Methylfuran-2-yl)piperazin-2-one compound represents a masterclass in rational pharmacophore design. By combining the conformational rigidity of a peptidomimetic core with the tuned metabolic stability of a methylated bioisostere, it provides medicinal chemists with a robust starting point for tackling challenging targets. Elucidating the MoA of its derivatives requires a strict adherence to causality—proving not just that a compound works, but how it works through rigorous, self-validating biophysical and cellular assays.

References

  • [4] Benchchem. Phenyl-to-Furan Bioisosteric Replacement: A Comparative Guide for Drug Designers. Available at:

  • [5] Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at:

  • [6] Journal of Medicinal Chemistry (ACS Publications). Nitrogen-Walk Approach to Explore Bioisosteric Replacements in a Series of Potent A2B Adenosine Receptor Antagonists. Available at:

  • [2] PubMed Central (PMC). Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction. Available at:

  • [3] The Journal of Organic Chemistry (ACS Publications). Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction: Toward Dual-Action Molecules against Coronavirus Infections. Available at:

  • [1] Thieme Connect. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Available at:

Sources

Foundational

Biological Activity of Furan-Piperazinone Compounds: A Technical Whitepaper

Executive Summary The fusion of furan and piperazinone heterocycles represents a highly privileged pharmacophore in modern medicinal chemistry and agrochemical development. Piperazinone serves as a conformationally restr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The fusion of furan and piperazinone heterocycles represents a highly privileged pharmacophore in modern medicinal chemistry and agrochemical development. Piperazinone serves as a conformationally restricted, metabolically stable core, while the electron-rich furan ring provides critical bioisosteric properties and hydrogen-bond accepting capabilities[1]. This technical guide explores the structure-activity relationships (SAR), biological mechanisms, and synthetic methodologies of furan-piperazinone derivatives, with a specific focus on their roles as antiviral agents (HCV NS4B inhibitors), herbicide safeners, and neurological modulators.

The Furan-Piperazinone Pharmacophore

The 2-piperazinone scaffold is a ubiquitous structural motif found in several commercialized therapeutics, including the antidiabetic agent evogliptin and the anticancer drug plinabulin[2]. When functionalized with a furan ring, the resulting furan-piperazinone compounds exhibit unique spatial geometries.

Crystallographic studies (e.g., single-crystal X-ray diffraction) of complex isoxazole-piperazinone-furan derivatives reveal that the rings do not lie in the same plane. For instance, the dihedral angle between a 2-piperazinone ring and a furan ring is typically around 63.23°, preventing spatial coplanarity[2]. This three-dimensional architecture is critical for selective target binding, allowing the molecule to project its heteroatoms into deep enzymatic or receptor binding pockets while maintaining a rigid backbone.

Antiviral Activity: HCV NS4B Inhibition

One of the most significant pharmacological applications of the piperazinone scaffold is in the treatment of the Hepatitis C Virus (HCV). High-throughput screening (HTS) previously identified piperazinone derivatives as low-micromolar inhibitors of HCV genotype 1 (GT-1)[3]. Resistance mapping confirms that these compounds specifically target the HCV nonstructural protein NS4B[4].

Structure-Activity Relationship (SAR) Dynamics

Extensive SAR studies by Kakarla et al. demonstrated that the C-3/C-6 cis stereochemistry of the piperazinone core is absolute for HCV activity[5]. Altering the C-6 hydrophobic moiety drastically impacts viral inhibition.

  • Phenyl Substitution (Compound 95): Retained high GT-1b potency.

  • Thiophene Substitution (Compound 103): Enhanced potency significantly.

  • Furan Substitution (Compound 107): The furan derivative was found to be 3-fold less active than the phenyl derivative and 30-fold less active than the 2-thiophene derivative[5]. This indicates that while the furan oxygen can act as a hydrogen bond acceptor, the slightly larger atomic radius and different electronic distribution of sulfur in thiophene provide a superior fit within the NS4B allosteric pocket.

G A Piperazinone Core (C-3/C-6 cis stereochemistry) B C-6 Substituent Optimization A->B C Amide Side Chain (p-fluorophenylisoxazole) A->C D Phenyl (Cmpd 95) High GT-1b Potency B->D E 2-Thiophene (Cmpd 103) Enhanced Potency B->E F Furan (Cmpd 107) Moderate Potency (3x less than 95) B->F

SAR logic for piperazinone-based HCV NS4B inhibitors highlighting furan substitution effects.

Agrochemical Applications: Herbicide Safeners

Beyond human pharmacology, furan-piperazinone derivatives have demonstrated exceptional utility in agricultural chemistry. Bensulfuron is an acetolactate synthase (ALS)-inhibiting herbicide used in rice cultivation, but it often causes phytotoxicity in sensitive japonica varieties[2].

Recent pharmacophore reorganization studies have synthesized novel isoxazole-piperazinone derivatives incorporating furan rings to act as herbicide safeners[6].

Mechanism of Action

Molecular docking analysis reveals that these furan-piperazinone safeners competitively bind to the ALS active site alongside bensulfuron, preventing complete enzymatic inhibition[6]. Furthermore, they upregulate endogenous detoxification enzymes in the crop, effectively alleviating phytotoxicity without compromising weed control efficacy[7].

G A Isoxazole-Piperazinone-Furan Derivative (Safener) B Competitive Binding at ALS Active Site A->B C Detoxification Enzyme Upregulation A->C D Bensulfuron Herbicide Displacement B->D E Alleviation of Phytotoxicity in Rice C->E D->E

Mechanism of action for isoxazole-piperazinone safeners protecting rice from bensulfuron.

Neurological Activity: Nav1.8 Channel Blockers

Furan-piperazine and piperazinone derivatives are also heavily investigated in pain management. Furan is an electron-rich heterocycle that readily undergoes electrophilic substitutions (such as the Mannich reaction), allowing for the rapid generation of diverse compound libraries[8]. Focused screening has identified furan-piperazine/piperazinone hybrids as potent, voltage-dependent blockers (IC50 < 10 nM) of the human Nav1.8 sodium channel, showing high efficacy in reversing neuropathic and inflammatory pain in rodent models[9].

Quantitative Data Summaries

The following tables synthesize the biological activity metrics of furan-piperazinone and related derivatives across different therapeutic and agrochemical domains.

Table 1: SAR Profile of Piperazinone Derivatives against HCV GT-1b[5]
Compound IDC-6 SubstituentHeterocycle TypeRelative Potency vs PhenylActivity Level
95 PhenylAromaticBaseline (1x)High
103 2-ThiopheneSulfur-based~10x higher than FuranVery High
107 FuranOxygen-based3x lower than PhenylModerate
108 4-OxazoleNitrogen/OxygenEqual to PhenylHigh
Table 2: Safener Activity of Isoxazole-Piperazinone Derivatives[2]
CompoundPharmacophoreSafener EfficacyALS Enzyme ProtectionEcological Risk
II-10 Isoxazole-PiperazinoneSuperior to Isoxadifen-ethylHigh (Competitive Binding)Negligible
II-40 Isoxazole-PiperazinoneSuperior to Isoxadifen-ethylHighLow

Experimental Protocols

To ensure reproducibility and self-validation, the following step-by-step methodologies detail the synthesis of furan-piperazinone scaffolds.

Protocol A: Pharmacophore Recombination (Synthesis of Isoxazole-Piperazinone)[2]

Rationale: This protocol utilizes a substitution and acylation sequence to yield non-coplanar, sterically hindered safener molecules.

  • Substitution: React 5-substituted 3-isoxazolecarboxylic acid (1.0 eq) with 2-piperazinone (1.2 eq) in a suitable polar aprotic solvent. Stir until the intermediate is fully formed (yields typically 63.0–75.0%).

  • Acylation: Treat the resulting intermediate with the desired acyl chloride (e.g., furan-2-carbonyl chloride) in the presence of a mild base (e.g., triethylamine).

  • Quenching & Extraction: Quench the reaction by adding 10 mL of aqueous HCl (1 M). Extract the aqueous layer with dichloromethane (3 × 30 mL).

  • Drying: Combine the organic extracts and dry over anhydrous Na2SO4.

  • Purification: Remove the solvent via rotary evaporation. Purify the crude residue using silica gel column chromatography (petroleum ether/ethyl acetate = 2/1) to obtain the target compound.

Protocol B: Acid-Promoted One-Pot Synthesis of Furan/Piperazinone Cores[1]

Rationale: This methodology leverages an in situ allene intermediate to construct complex heterocycles combinatorially without hazardous solvents.

  • Preparation: Dissolve the ketone starting material (1.0 mmol) in 10 mL of 1,2-dichloroethane (DCE).

  • Acid Catalysis: Add p-toluenesulfonic acid (p-TsOH) (0.20 mmol) to the solution.

  • Allene Conversion: Stir the mixture at elevated temperature to promote the acid-catalyzed conversion of the γ-alkynyl ketone to its corresponding allene intermediate.

  • Cyclization: Allow the allene intermediate to undergo intramolecular cyclization, forming the substituted furan or piperazinone core in a single pot.

  • Workup: Neutralize, extract, and purify via standard chromatographic techniques.

Conclusion & Future Directions

Furan-piperazinone compounds represent a highly versatile chemical space. While their efficacy as HCV NS4B inhibitors is heavily dependent on the exact nature of the C-6 heterocyclic substitution (where furan is outcompeted by thiophene), their unique 3D conformation makes them exceptional candidates for agrochemical safeners and Nav1.8 channel blockers. Future drug development should focus on exploiting the non-coplanar dihedral angles of the furan-piperazinone axis to design selective allosteric modulators for complex protein targets.

References

  • Zhao, Y., Liu, Y., Yuan, B., et al. "Pharmacophore Reorganization-Based Design, Synthesis, and Safener Activity of Novel Isoxazole–Piperazinone Derivatives." Journal of Agricultural and Food Chemistry (2026). URL:[Link]

  • Kakarla, R., Liu, J., Naduthambi, D., et al. "Discovery of a Novel Class of Potent HCV NS4B Inhibitors: SAR Studies on Piperazinone Derivatives." Journal of Medicinal Chemistry (2014). URL:[Link]

  • Wei, L.-L., et al. "Acid-Promoted One-Pot Synthesis of Substituted Furan and 6-Methylpyrazin-2(1H)-one Derivatives via Allene Intermediate Formed in Situ." ACS Combinatorial Science (2018). URL:[Link]

  • Jarvis, M. F., et al. "Discovery and Biological Evaluation of 5-Aryl-2-furfuramides, Potent and Selective Blockers of the Nav1.8 Sodium Channel with Efficacy in Models of Neuropathic and Inflammatory Pain." Journal of Medicinal Chemistry (2008). URL:[Link]

  • Roman, G. "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry (2015). URL:[Link]

Sources

Exploratory

An In-depth Technical Guide on the Solubility and Stability of 1-(5-Methylfuran-2-yl)piperazin-2-one

Introduction 1-(5-Methylfuran-2-yl)piperazin-2-one is a heterocyclic compound incorporating a substituted furan ring and a piperazin-2-one core. Such scaffolds are of significant interest in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(5-Methylfuran-2-yl)piperazin-2-one is a heterocyclic compound incorporating a substituted furan ring and a piperazin-2-one core. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. The furan moiety, an electron-rich aromatic system, and the piperazin-2-one structure, which contains an amide functional group, impart specific physicochemical properties that govern the molecule's solubility and stability.[1][2][3] A thorough understanding of these characteristics is paramount for the successful development of any potential drug candidate, influencing its formulation, storage, and in vivo behavior.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the solubility and stability of 1-(5-Methylfuran-2-yl)piperazin-2-one. The methodologies described herein are designed to be self-validating, providing a robust and scientifically sound approach to characterizing this novel chemical entity.

Physicochemical Profile: A Predictive Overview

A preliminary assessment of the physicochemical properties of 1-(5-Methylfuran-2-yl)piperazin-2-one can be inferred from its constituent moieties.

PropertyPredicted Influence of MoietiesRationale
Aqueous Solubility Likely low to moderate.The furan ring contributes to lipophilicity. The piperazin-2-one moiety, with its amide and secondary amine functionalities, can participate in hydrogen bonding, which may enhance aqueous solubility to some extent.
pKa Expected to have a basic pKa.The secondary amine in the piperazine ring is the most likely site of protonation. The exact value will be influenced by the electron-withdrawing effect of the adjacent amide and the furan ring.
LogP Predicted to be in a range suitable for drug-likeness.The balance between the lipophilic furan and the more hydrophilic piperazin-2-one core will determine the overall octanol-water partition coefficient.
UV-Vis Absorbance Expected to have a UV chromophore.The conjugated system of the furan ring is expected to absorb UV radiation, providing a convenient handle for analytical detection.[4]

Part 1: Aqueous and Solvent Solubility Assessment

A definitive determination of solubility is crucial for formulation development and biopharmaceutical classification. The following protocols outline a systematic approach to quantifying the solubility of 1-(5-Methylfuran-2-yl)piperazin-2-one.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility due to its simplicity and reliability.

Experimental Protocol:

  • Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Sample Preparation: Add an excess amount of 1-(5-Methylfuran-2-yl)piperazin-2-one to separate vials containing each buffer and selected organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the excess solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Causality Behind Experimental Choices:

  • pH Range: Assessing solubility across a pH range is critical as the ionization state of the piperazine amine will significantly impact aqueous solubility.

  • Temperature Control: Solubility is temperature-dependent; thus, maintaining a constant temperature is essential for reproducible results. Testing at both room temperature and physiological temperature provides valuable data for handling and in vivo predictions.

  • Equilibration Time: Allowing sufficient time for equilibration ensures that the measured solubility is the true thermodynamic solubility and not a kinetically limited value.

Data Presentation: Solubility Profile

The results of the solubility studies should be summarized in a clear and concise table.

Solvent/BufferpHTemperature (°C)Solubility (mg/mL)
Aqueous Buffer1.225Experimental Data
Aqueous Buffer4.525Experimental Data
Aqueous Buffer6.825Experimental Data
Aqueous Buffer7.425Experimental Data
Aqueous Buffer7.437Experimental Data
Ethanol-25Experimental Data
Methanol-25Experimental Data
DMSO-25Experimental Data
Acetonitrile-25Experimental Data

Part 2: Intrinsic Stability and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[5][6] These studies expose the compound to stress conditions more severe than those it would typically encounter during storage and handling.

Experimental Workflow for Forced Degradation

The following diagram illustrates the general workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Analyze Samples Neutral Neutral Hydrolysis (Water) Neutral->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Analyze Samples Photo Photostability (ICH Q1B) Photo->HPLC Analyze Samples MassSpec Mass Spectrometry HPLC->MassSpec Identify Peaks Characterization Degradant Characterization MassSpec->Characterization Report Stability Report Characterization->Report API API Solution API->Acid Expose to Stress API->Base Expose to Stress API->Neutral Expose to Stress API->Oxidation Expose to Stress API->Thermal Expose to Stress API->Photo Expose to Stress

Caption: Workflow for forced degradation studies.

Detailed Protocols and Mechanistic Rationale

2.2.1. Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals.[7]

  • Acidic Conditions (e.g., 0.1 M HCl at 60°C):

    • Protocol: Dissolve the compound in 0.1 M HCl and incubate at an elevated temperature. Collect samples at various time points.

    • Rationale: The furan ring is susceptible to acid-catalyzed ring opening.[8] The amide bond in the piperazin-2-one ring can also undergo acid-catalyzed hydrolysis.

  • Basic Conditions (e.g., 0.1 M NaOH at 60°C):

    • Protocol: Dissolve the compound in 0.1 M NaOH and incubate. Collect samples over time.

    • Rationale: The amide bond is highly susceptible to base-catalyzed hydrolysis.

  • Neutral Conditions (e.g., Water at 60°C):

    • Protocol: Dissolve the compound in water and incubate.

    • Rationale: Serves as a control to assess the inherent stability of the molecule in an aqueous environment.

2.2.2. Oxidative Stability

  • Protocol (e.g., 3% H₂O₂ at room temperature): Dissolve the compound in a solution of hydrogen peroxide. Monitor for degradation over time.

  • Rationale: The electron-rich furan ring is prone to oxidation, which can lead to the formation of reactive intermediates like epoxides or enediones.[9] The secondary amine in the piperazine ring can also be susceptible to oxidation.

2.2.3. Thermal Stability

  • Protocol (e.g., 60°C in solid state and in solution): Expose the solid compound and a solution of the compound to elevated temperatures.

  • Rationale: Assesses the molecule's stability to heat, which is important for determining storage conditions and for processes like milling or drying. Piperazine itself shows good thermal stability, but substituents can alter this.[10]

2.2.4. Photostability

  • Protocol (ICH Q1B guidelines): Expose the solid compound and a solution to a specified intensity of UV and visible light.

  • Rationale: Furan-containing compounds can be susceptible to photodegradation.[11][12] This study is crucial for determining appropriate packaging.

Analytical Methodology

A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.

HPLC Method Development Workflow:

HPLC_Method_Dev Start Start: Select Column (e.g., C18) MobilePhase Mobile Phase Selection (e.g., ACN/Water with buffer) Start->MobilePhase Gradient Gradient Optimization MobilePhase->Gradient Detection Wavelength Selection (UV-Vis Detector) Gradient->Detection Validation Method Validation (ICH Q2(R1)) Detection->Validation

Caption: HPLC method development workflow.

Key Considerations:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile or methanol with a buffered aqueous phase (e.g., phosphate or acetate buffer) is typically effective.

  • Detector: A UV-Vis detector set at the absorbance maximum of the compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Mass Spectrometry (MS) Compatibility: If using LC-MS for degradant identification, ensure the mobile phase is compatible (e.g., using volatile buffers like ammonium formate or acetate).

Data Presentation: Forced Degradation Summary
Stress ConditionDuration% DegradationNumber of DegradantsMajor Degradant (RT)
0.1 M HCl, 60°C24 hDataDataData
0.1 M NaOH, 60°C24 hDataDataData
Water, 60°C24 hDataDataData
3% H₂O₂, RT24 hDataDataData
Thermal (solid), 60°C7 daysDataDataData
Photolytic (ICH Q1B)-DataDataData

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of early-stage drug development. For 1-(5-Methylfuran-2-yl)piperazin-2-one, the presence of the furan and piperazin-2-one moieties suggests potential liabilities, particularly towards acid-catalyzed hydrolysis and oxidation. The experimental frameworks provided in this guide offer a robust pathway to thoroughly characterize these properties. The resulting data will be instrumental in guiding formulation strategies, defining appropriate storage conditions, and ensuring the development of a safe and effective final drug product.

References

  • Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. (2022). Molecules. [Link]

  • Photostable π-Expanded Furans via Base-Mediated Quinone Oxygen-Annulation. (2023). ChemRxiv. [Link]

  • Photostable Helical Polyfurans. (2019). Journal of the American Chemical Society. [Link]

  • Investigation of photochemical behavior of furan derivatives containing an allomaltol fragment. (2025). Journal of Heterocyclic Chemistry. [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (2014). International Journal of Greenhouse Gas Control. [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Modern Organic Chemistry Research. [Link]

  • Furan - Wikipedia. (n.d.). Wikipedia. [Link]

  • Hybrid Biocatalysis with Photoelectrocatalysis for Renewable Furan Derivatives' Valorization: A Review. (2025). Catalysts. [Link]

  • General scheme of the study of furan stability. (2026). ChemSusChem. [Link]

  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. (2016). Green Chemistry. [Link]

  • Thermal degradation of piperazine and its structural analogs. (2025). International Journal of Greenhouse Gas Control. [Link]

  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations. (2019). Revista de la Sociedad Química de México. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. (2010). Chemical Research in Toxicology. [Link]

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2017). Energy & Fuels. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). The Journal of Organic Chemistry. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. [Link]

  • Piperazines database - synthesis, physical properties. (n.d.). Mol-Instincts. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). The Journal of Organic Chemistry. [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2026). Synfacts. [Link]

  • Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing. (2011). Journal of Chemical & Engineering Data. [Link]

  • ADVANCED RESEARCH FOR PHYSICO-CHEMICAL PROPERTIES AND PARAMETERS OF TOXICITY PIPERAZINIUM 2-((5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) THIO)ACETATE. (2022). ScienceRise: Pharmaceutical Science. [Link]

  • Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors. (2018). Journal of Medicinal Chemistry. [Link]

  • PIPERAZINES. (n.d.). Ataman Kimya. [Link]

  • Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. (2016). Organic Letters. [Link]

  • Synthesis of 2-Methyl-1-[(5-methylfuran-2-yl)methyl]- and 2-Methyl-1-[(5-methylpyrrol-2-yl)methyl]-1H-benzimidazoles. (2025). ChemInform. [Link]

  • Synthesis of novel 5-(4-N-Alkyl-piperazin-1-yl)-1- benzofuran-2-yl)-3-substituted phenyl propenone derivatives as antibacterial agents: In vitro and In silico studies. (2023). Research Journal of Chemistry and Environment. [Link]

  • 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis. (2022). Molecules. [Link]

  • 2-Acetyl-5-Methylfuran. (n.d.). PubChem. [Link]

  • (E)-N′-[(5-Methylfuran-2-yl)methylene]furan-2-carbohydrazide. (2009). Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Safety Profile of 1-(5-Methylfuran-2-yl)piperazin-2-one

An in-depth technical guide on the core. Introduction In the landscape of modern drug discovery, the early and rigorous assessment of a compound's safety profile is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the core.

Introduction

In the landscape of modern drug discovery, the early and rigorous assessment of a compound's safety profile is paramount. The "fail early, fail cheap" paradigm underscores the necessity of identifying potential liabilities before significant resources are invested in preclinical and clinical development. This guide provides a comprehensive framework for evaluating the in vitro safety profile of 1-(5-Methylfuran-2-yl)piperazin-2-one, a novel chemical entity featuring a piperazin-2-one core linked to a 5-methylfuran moiety. While direct toxicological data for this specific molecule is not yet publicly available, this document will leverage established principles of in vitro toxicology and data from structurally related compounds, such as piperazine and furan derivatives, to outline a robust, scientifically-grounded testing strategy.

The piperazine ring is a common scaffold in medicinal chemistry, found in numerous approved drugs.[1][2] However, derivatives can exhibit varied toxicological profiles, including hepatotoxicity.[3] Similarly, the furan ring, while also present in some pharmaceuticals, can be metabolized to reactive intermediates, raising concerns about potential genotoxicity and carcinogenicity.[4][5] Therefore, a multi-faceted in vitro safety evaluation is essential to de-risk the development of 1-(5-Methylfuran-2-yl)piperazin-2-one.

This guide is structured to provide researchers, scientists, and drug development professionals with both the strategic "why" and the practical "how" of a comprehensive in vitro safety assessment. We will delve into the core assays required to build a preliminary safety profile, covering cytotoxicity, hepatotoxicity, genotoxicity, cardiovascular safety, and metabolic stability. Each section will provide the scientific rationale, detailed experimental protocols, and guidance on data interpretation, all grounded in authoritative references.

Section 1: Foundational Cytotoxicity Assessment

Expertise & Experience: The initial step in any in vitro safety assessment is to determine the concentrations at which a compound elicits general cellular toxicity. This not only provides a baseline measure of potency for adverse effects but also critically informs the concentration ranges for all subsequent, more specific assays. Running genotoxicity or functional assays at overly cytotoxic concentrations can lead to misleading, artifactual positive results. The choice of cell lines is also a key consideration; using a panel of cell lines from different tissues can provide an early indication of any cell-type-specific toxicity.

Trustworthiness: A robust cytotoxicity assessment relies on well-validated, reproducible assays that measure key indicators of cell health, such as metabolic activity or membrane integrity. Including both a positive and a negative (vehicle) control in every experiment is non-negotiable for ensuring the validity of the results.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[6] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Plate human cancer cell lines (e.g., HepG2 for liver, A549 for lung, MCF-7 for breast) in a 96-well plate at a density of 1 x 10^4 cells/well.[6][7] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 1-(5-Methylfuran-2-yl)piperazin-2-one in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in a fresh cell culture medium to achieve the desired final concentrations (e.g., from 0.1 µM to 1000 µM).

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineCompoundIC50 (µM)
HepG2 (Liver)1-(5-Methylfuran-2-yl)piperazin-2-one> 100
A549 (Lung)1-(5-Methylfuran-2-yl)piperazin-2-one> 100
MCF-7 (Breast)1-(5-Methylfuran-2-yl)piperazin-2-one> 100
DoxorubicinDoxorubicin0.5

Section 2: Genotoxicity and Mutagenicity Assessment

Expertise & Experience: Assessing the genotoxic potential of a new chemical entity is a critical regulatory requirement. Genotoxicity can be a precursor to carcinogenicity, and early identification of this liability is crucial. A standard in vitro genotoxicity package typically includes a bacterial reverse mutation assay (Ames test) to detect point mutations and a mammalian cell assay to detect chromosomal damage (e.g., micronucleus test). The inclusion of a metabolic activation system (S9 fraction from rat liver) is essential, as some compounds only become genotoxic after being metabolized.[8] The furan moiety in our test compound is a structural alert for metabolic activation to reactive species.[5][9]

Trustworthiness: The Ames test is a highly standardized and validated assay.[8] Its self-validating nature comes from the use of specific bacterial strains that are sensitive to different types of mutagens, along with the inclusion of positive controls for each strain, both with and without S9 activation. This ensures that the test system is working correctly and can reliably detect mutagenic potential.

Recommended Assay: Bacterial Reverse Mutation (Ames) Test

The Ames test uses several strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) with pre-existing mutations that render them unable to synthesize histidine (his-).[8] The assay measures the ability of a test compound to cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.

Detailed Experimental Protocol: Ames Test (Plate Incorporation Method)
  • Strain Preparation: Grow overnight cultures of the S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) at 37°C.

  • Compound and S9 Mix Preparation: Prepare a range of concentrations of 1-(5-Methylfuran-2-yl)piperazin-2-one. For metabolic activation, prepare an S9 mix containing S9 fraction, buffer, and cofactors (e.g., NADP+, glucose-6-phosphate).

  • Plate Incorporation: To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (or vehicle control), and 0.5 mL of the S9 mix (or buffer for non-activation conditions). Add 2 mL of molten top agar and gently vortex.

  • Plating and Incubation: Pour the mixture onto a minimal glucose agar plate. Once the top agar has solidified, incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a concentration-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count for one or more strains.[8]

Visualization: Ames Test Workflow

Ames_Test_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound (Serial Dilutions) Mix Mix Compound, Bacteria, S9 Mix/Buffer, and Top Agar Compound->Mix Bacteria Bacterial Strains (e.g., TA98, TA100) Bacteria->Mix S9_Mix S9 Mix (for metabolic activation) S9_Mix->Mix Pour Pour onto Minimal Agar Plates Mix->Pour Incubate Incubate at 37°C (48-72h) Pour->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data (Fold-change vs. Vehicle) Count->Analyze

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Section 3: Cardiovascular Safety (hERG Assay)

Expertise & Experience: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of acquired long QT syndrome, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes. Regulatory agencies require hERG liability assessment for most new chemical entities intended for systemic administration.[10] Automated patch-clamp electrophysiology is the gold standard for in vitro hERG assessment, providing a direct measure of ion channel function.

Trustworthiness: The self-validating nature of the patch-clamp assay is ensured by measuring a baseline current before compound addition and a washout phase after compound removal to check for reversibility. Additionally, a known hERG inhibitor (e.g., cisapride or E-4031) is used as a positive control to confirm the sensitivity of the assay system.

Recommended Assay: Automated Patch-Clamp hERG Assay

This assay uses a cell line (e.g., HEK-293) stably expressing the hERG channel. Automated systems allow for higher throughput screening of compounds at multiple concentrations to determine an IC50 value for hERG inhibition.

Detailed Experimental Protocol: Automated Patch-Clamp
  • Cell Preparation: Culture HEK-293 cells stably expressing the hERG channel. On the day of the experiment, prepare a single-cell suspension.

  • System Setup: Prime the automated patch-clamp system (e.g., QPatch, Patchliner) and load the cell suspension and compound plate.

  • Seal and Record Baseline: The system will automatically achieve a high-resistance "gigaseal" between a single cell and the patch-clamp aperture. A specific voltage protocol is applied to elicit the characteristic hERG current, which is recorded as the baseline.

  • Compound Application: The test compound is added at increasing concentrations, and the hERG current is recorded after each addition.

  • Washout and Positive Control: After the highest concentration, a washout step with a compound-free solution is performed. Finally, a positive control is added to confirm channel inhibition.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration relative to the baseline. A concentration-response curve is fitted to the data to determine the IC50 value.

Data Presentation: Hypothetical hERG Inhibition Data
CompoundhERG IC50 (µM)
1-(5-Methylfuran-2-yl)piperazin-2-one> 30
Cisapride (Positive Control)0.015

Section 4: Metabolic Stability Assessment

Expertise & Experience: The metabolic stability of a compound is a critical pharmacokinetic property that influences its half-life, bioavailability, and potential for drug-drug interactions.[11] An in vitro assay using human liver microsomes (HLM) is a standard first-pass screen. HLMs contain a high concentration of Phase I metabolic enzymes, particularly Cytochrome P450s (CYPs), which are responsible for the metabolism of a vast number of drugs.[12] The piperazine and furan rings are both susceptible to CYP-mediated oxidation.[13]

Trustworthiness: The validity of an HLM assay is confirmed by including compounds with known metabolic fates. A high-clearance compound (e.g., verapamil) and a low-clearance compound (e.g., warfarin) are run alongside the test compound to ensure that the microsomal preparation is active and the assay can distinguish between stable and unstable molecules.

Recommended Assay: Human Liver Microsome (HLM) Stability Assay

This assay measures the rate at which the parent compound is metabolized by HLM in the presence of necessary cofactors.

Detailed Experimental Protocol: HLM Stability Assay
  • Reagent Preparation: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) in a phosphate buffer. Prepare a separate NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Pre-warm the HLM mixture to 37°C. Add the test compound (e.g., at a final concentration of 1 µM). Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Control Incubations: Run parallel incubations without the NADPH-regenerating system to control for non-enzymatic degradation.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line gives the rate constant of elimination (k). From this, calculate the in vitro half-life (t1/2 = 0.693/k) and the intrinsic clearance (CLint).

Visualization: Overall In Vitro Safety Screening Cascade

Safety_Cascade Start New Chemical Entity: 1-(5-Methylfuran-2-yl)piperazin-2-one Cytotoxicity Tier 1: Foundational Cytotoxicity (e.g., MTT Assay) Start->Cytotoxicity Ames Tier 2: Genotoxicity (Ames Test) Cytotoxicity->Ames hERG Tier 2: Cardiovascular Safety (hERG Patch-Clamp) Cytotoxicity->hERG MetStab Tier 2: Metabolic Stability (HLM Assay) Cytotoxicity->MetStab FollowUp Tier 3: Follow-Up Assays (e.g., Micronucleus, Hepatotoxicity) Ames->FollowUp hERG->FollowUp MetStab->FollowUp Decision Go/No-Go Decision for Further Development FollowUp->Decision

Sources

Exploratory

An In-depth Technical Guide to the Discovery and History of 1-(5-Methylfuran-2-yl)piperazin-2-one Derivatives

Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This guide delves into the discovery and history of a compelling class of hybrid molecules: 1-(5-Methylfuran-2-yl)piperazin-2-one derivatives . This family of compounds marries the rich chemical versatility of the furan nucleus with the structurally significant piperazin-2-one scaffold, creating a platform for a diverse range of potential therapeutic agents.

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a prominent feature in numerous natural products and synthetic drugs.[1][2] Its history in chemistry dates back to 1780, with the description of 2-furoic acid by Carl Wilhelm Scheele.[3] The electron-rich nature of the furan ring makes it a versatile building block in organic synthesis, amenable to a wide array of chemical transformations.[4] In medicinal chemistry, the furan moiety is recognized for its ability to engage in various biological interactions, contributing to antibacterial, anti-inflammatory, and anticancer properties, among others.[1][2][3]

Complementing the furan component is the piperazin-2-one scaffold. As a cyclic lactam, it provides a rigid, three-dimensional structure that can be strategically substituted to orient functional groups for optimal interaction with biological targets.[5] Piperazine and its derivatives are integral to many approved drugs, exhibiting a wide spectrum of pharmacological activities, including antipsychotic, antihistaminic, and antiviral effects.[6][7][8] The introduction of various substituents on the piperazine ring has led to the discovery of compounds with diverse pharmacological profiles.[5]

This guide will explore the historical context that led to the synthesis of 1-(5-methylfuran-2-yl)piperazin-2-one derivatives, detail the synthetic methodologies for their creation, analyze their potential and explored biological activities, and provide a forward-looking perspective on their place in contemporary drug development.

The Historical Trajectory and Rationale for Synthesis

The development of 1-(5-methylfuran-2-yl)piperazin-2-one derivatives is not marked by a single, seminal discovery but rather by the logical convergence of parallel streams of research in heterocyclic chemistry. The journey can be understood through the following key stages:

  • Early Furan Chemistry: The initial isolation of furfural in 1832 and the first synthesis of furan itself in 1870 laid the groundwork for exploring this heterocyclic system.[9][10] The recognition of furan's aromaticity, albeit less pronounced than that of benzene, opened the door to its use as a stable, yet reactive, synthetic intermediate.[4]

  • The Rise of Piperazine in Pharmaceuticals: The 20th century saw the emergence of piperazine as a "privileged scaffold" in medicinal chemistry. Its presence in numerous centrally active agents and other therapeutics underscored the value of its core structure for achieving desirable pharmacokinetic and pharmacodynamic properties.[6][11]

  • Bioisosteric Replacement and Analogue Synthesis: A common strategy in drug design is the bioisosteric replacement of one functional group or scaffold with another to modulate activity, selectivity, and metabolic stability. The furan ring has been employed as a bioisostere for phenyl rings, offering different electronic and steric properties that can fine-tune interactions with biological targets.[1]

  • The Logic of Hybridization: The conceptual leap to combine the 5-methylfuran moiety with the piperazin-2-one core is rooted in the principle of molecular hybridization. The 5-methylfuran group provides a lipophilic, aromatic component capable of various interactions, while the piperazin-2-one offers a versatile scaffold for further functionalization. This combination was likely driven by the desire to explore new chemical space and to develop novel compounds with unique biological activity profiles, potentially in areas such as oncology, infectious diseases, or central nervous system disorders.[5][12]

The following diagram illustrates the conceptual evolution leading to the design of these derivatives.

G A Early Furan Chemistry (1780s-1800s) Discovery of furan & derivatives C Advancements in Synthetic Methodology (e.g., Paal-Knorr Synthesis) A->C B Piperazine in Medicinal Chemistry (Early-Mid 20th Century) Recognition as a 'privileged scaffold' E Molecular Hybridization Strategy Combining known pharmacophores B->E F Synthesis of 1-(5-Methylfuran-2-yl)piperazin-2-one Derivatives Exploration of novel chemical space and biological activity C->F D Concept of Bioisosterism Furan as a phenyl ring bioisostere D->E E->F

Caption: Conceptual pathway to the development of 1-(5-Methylfuran-2-yl)piperazin-2-one derivatives.

Synthetic Methodologies: A Step-by-Step Approach

The synthesis of 1-(5-methylfuran-2-yl)piperazin-2-one derivatives can be achieved through a multi-step process that leverages established reactions in heterocyclic chemistry. A general and plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of 1-(5-Methylfuran-2-yl)piperazin-2-one

This protocol describes a representative synthesis, which can be adapted for the creation of various analogues.

Part 1: Synthesis of the Piperazin-2-one Core

The piperazin-2-one ring is a key intermediate. It can be synthesized through the reaction of ethylenediamine with an α-haloacetyl halide, followed by cyclization.

  • Materials:

    • Ethylenediamine

    • Ethyl chloroacetate

    • Triethylamine

    • Toluene

    • Sodium ethoxide

    • Ethanol

    • Round-bottomed flask, condenser, magnetic stirrer, heating mantle

  • Procedure:

    • In a round-bottomed flask, dissolve ethylenediamine (1.0 eq) and triethylamine (1.1 eq) in toluene.

    • Cool the mixture in an ice bath and add a solution of ethyl chloroacetate (1.0 eq) in toluene dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.

    • Dissolve the crude intermediate in ethanol and add a solution of sodium ethoxide (1.1 eq) in ethanol.

    • Heat the mixture to reflux for 4-6 hours to effect cyclization.

    • Cool the reaction, neutralize with a suitable acid (e.g., acetic acid), and concentrate under reduced pressure.

    • Purify the resulting piperazin-2-one by column chromatography or recrystallization.

Part 2: Synthesis of 5-Methyl-2-(chloromethyl)furan

This intermediate is necessary to introduce the 5-methylfuran moiety.

  • Materials:

    • 5-Methyl-2-furaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Thionyl chloride (SOCl₂)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 5-methyl-2-furaldehyde (1.0 eq) in methanol and cool in an ice bath.

    • Add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 10°C.

    • Stir for 1-2 hours at room temperature.

    • Quench the reaction by the slow addition of water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (5-methylfuran-2-yl)methanol.

    • Dissolve the alcohol (1.0 eq) in DCM and cool in an ice bath.

    • Slowly add thionyl chloride (1.1 eq) and stir for 2-3 hours.

    • Carefully pour the reaction mixture onto ice water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate to obtain 5-methyl-2-(chloromethyl)furan.

Part 3: Coupling to form 1-(5-Methylfuran-2-yl)piperazin-2-one

The final step involves the N-alkylation of piperazin-2-one.

  • Materials:

    • Piperazin-2-one (from Part 1)

    • 5-Methyl-2-(chloromethyl)furan (from Part 2)

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile

    • Round-bottomed flask, condenser, magnetic stirrer, heating mantle

  • Procedure:

    • In a round-bottomed flask, combine piperazin-2-one (1.0 eq), 5-methyl-2-(chloromethyl)furan (1.1 eq), and potassium carbonate (1.5 eq) in acetonitrile.

    • Heat the mixture to reflux and stir for 8-12 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once complete, cool the reaction mixture and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final compound, 1-(5-methylfuran-2-yl)piperazin-2-one.

The following diagram illustrates the synthetic workflow.

G cluster_0 Part 1: Piperazin-2-one Synthesis cluster_1 Part 2: Furan Intermediate Synthesis cluster_2 Part 3: Final Coupling A Ethylenediamine + Ethyl Chloroacetate B Acyclic Intermediate A->B Acylation C Piperazin-2-one B->C Cyclization G Final Product: 1-(5-Methylfuran-2-yl)piperazin-2-one C->G N-Alkylation D 5-Methyl-2-furaldehyde E (5-Methylfuran-2-yl)methanol D->E Reduction (NaBH4) F 5-Methyl-2-(chloromethyl)furan E->F Chlorination (SOCl2) F->G

Caption: Synthetic workflow for 1-(5-Methylfuran-2-yl)piperazin-2-one.

Biological Activities and Therapeutic Potential

While specific biological data for 1-(5-methylfuran-2-yl)piperazin-2-one itself is not extensively reported in publicly available literature, the therapeutic potential of its derivatives can be inferred from studies on related compounds containing the furan and piperazinone scaffolds. The primary areas of investigation for such molecules include oncology, infectious diseases, and central nervous system (CNS) disorders.

Therapeutic Area Rationale for Activity Key Molecular Targets (Hypothesized)
Anticancer The piperazin-2-one core is a feature in some cytotoxic agents.[12][13][14] The furan moiety can be modified to enhance interactions with enzyme active sites.[15]Kinases, Farnesyltransferase, Histone Deacetylases (HDACs)[12][16][17]
Antimicrobial Furan derivatives have a long history as antimicrobial agents (e.g., nitrofurantoin).[1][3] The piperazine ring is also found in various antibacterial and antifungal compounds.Bacterial DNA, enzymes involved in cell wall synthesis.[1]
CNS Disorders Piperazine derivatives are well-known for their activity on CNS receptors.[6][18] The overall physicochemical properties of the hybrid molecule could allow for blood-brain barrier penetration.Dopamine receptors, Serotonin receptors, Histamine receptors.[6][18]
Structure-Activity Relationship (SAR) Insights

Based on the broader classes of furan and piperazinone derivatives, several hypotheses can be made regarding the structure-activity relationships of 1-(5-methylfuran-2-yl)piperazin-2-one analogues:

  • Substitution on the Furan Ring: The methyl group at the 5-position of the furan ring is likely to influence lipophilicity and steric interactions with target proteins. Replacement with other small alkyl or electron-withdrawing groups could modulate activity.

  • Substitution on the Piperazinone Ring: The nitrogen at the 4-position of the piperazin-2-one ring is a key point for diversification. Acylation or alkylation at this position can introduce new functionalities to probe interactions with biological targets. For example, the synthesis of 4-acryloyl-1-(5-methylfuran-2-yl)piperazin-2-one introduces a Michael acceptor, which could be useful for covalent inhibition of certain enzymes.[19]

  • Stereochemistry: If substitutions are introduced on the piperazinone ring, chiral centers may be created. The stereochemistry at these positions can be critical for biological activity.

The following diagram illustrates potential points for chemical modification to explore the SAR of this compound class.

Caption: Key areas for structure-activity relationship (SAR) studies on the 1-(5-methylfuran-2-yl)piperazin-2-one scaffold. (Note: A graphical representation of the molecule would replace the placeholder in a full implementation).

Conclusion and Future Outlook

The class of 1-(5-methylfuran-2-yl)piperazin-2-one derivatives represents a compelling area for further exploration in medicinal chemistry. While the specific history of this exact substitution pattern is not as well-documented as that of its parent scaffolds, its design is a logical outcome of decades of research into furan and piperazine chemistry. The synthetic accessibility of these compounds, coupled with the vast, underexplored biological potential suggested by related structures, makes them attractive candidates for library synthesis and high-throughput screening campaigns.

Future research in this area should focus on:

  • Systematic SAR studies: The synthesis and biological evaluation of a library of analogues with diverse substitutions at the key "hotspots" identified in this guide.

  • Target identification: For any active compounds discovered, elucidation of the mechanism of action and identification of the specific biological targets will be crucial.

  • Pharmacokinetic profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds to assess their drug-likeness.

By building upon the rich history of its constituent parts, the continued investigation of 1-(5-methylfuran-2-yl)piperazin-2-one derivatives holds the promise of yielding novel therapeutic agents for a range of human diseases.

References

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Deriv
  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC. (2020).
  • An In-depth Technical Guide to Furan Derivatives: Synthesis, Biological Activity, and Signaling P
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry.
  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. (n.d.). Der Pharma Chemica.
  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (2020). PubMed.
  • A Review on Biological and Medicinal Significance of Furan. (2023). Al-Qadisiyah Journal of Medical and Applied Sciences.
  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (2020).
  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. (n.d.). RSC Publishing.
  • Navigating the Structure-Activity Landscape of Piperazin-2-one Analogs: A Compar
  • Discovery of potent furan piperazine sodium channel blockers for treatment of neurop
  • Synthesis of 1-(4-chlorophenyl)pyrazole containing pyrazoline derivatives and their antitubercular activity. (n.d.). RSC Publishing.
  • Furan as a versatile synthon. (2001). American Chemical Society.
  • IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. (2017).
  • An In-depth Technical Guide to the Discovery and History of Furan-dione Compounds. (2025). BenchChem.
  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (2024). MDPI.
  • A Comparative Analysis of Pyran- and Furan-Based Compounds in Drug Discovery. (2025). BenchChem.
  • Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors - PMC. (2015).
  • CAS 873433-11-5 | 1-((5-Methylfuran-2-yl)methyl)piperazine. (n.d.). Synblock.
  • Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. (2017). Frontiers in Pharmacology.
  • 4-Acryloyl-1-(5-methylfuran-2-yl)piperazin-2-one. (n.d.). BLDpharm.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019).
  • Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. (2019). PubMed.
  • Synthesis of 2-Methyl-1-[(5-methylfuran-2-yl)methyl]- and 2-Methyl-1-[(5-methylpyrrol-2-yl)methyl]-1H-benzimidazoles. (2025).
  • Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. (2019). MDPI.
  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Deriv

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Protocols & Analytical Methods

Method

Protocol for synthesizing 1-(5-Methylfuran-2-yl)piperazin-2-one derivatives

An Application Note on the Synthesis of 1-(5-Methylfuran-2-yl)piperazin-2-one Derivatives via Cross-Coupling Reactions Authored by a Senior Application Scientist Abstract The piperazin-2-one scaffold is a privileged stru...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Synthesis of 1-(5-Methylfuran-2-yl)piperazin-2-one Derivatives via Cross-Coupling Reactions

Authored by a Senior Application Scientist

Abstract

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to modulate a variety of biological targets.[1][2] Similarly, the furan moiety is a key component in numerous pharmacologically active compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 1-(5-Methylfuran-2-yl)piperazin-2-one derivatives. We present two robust and widely applicable cross-coupling methodologies: the Palladium-Catalyzed Buchwald-Hartwig amination and the Copper-Catalyzed Ullmann condensation.[3][4] This document offers detailed, step-by-step protocols, mechanistic insights, characterization guidelines, and troubleshooting advice to facilitate the successful synthesis of this important class of compounds.

Introduction: The Significance of Furan-Substituted Piperazinones

Piperazin-2-ones are considered conformationally constrained peptidomimetics, capable of mimicking inverse γ-turns in peptides, which are crucial for protein secondary structures.[1] Their derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds in drug discovery.[5][6] The incorporation of a 5-methylfuran group at the N1 position introduces a five-membered aromatic heterocycle known to influence the pharmacokinetic and pharmacodynamic properties of molecules, often enhancing target binding or metabolic stability.[5]

The synthesis of N-aryl piperazinones is most effectively achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed process, is renowned for its high efficiency, functional group tolerance, and broad substrate scope.[7][8] Alternatively, the Ullmann condensation offers a more classical, copper-catalyzed approach that is cost-effective and particularly effective for certain substrate combinations.[9][10] This guide provides detailed protocols for both methods, allowing researchers to select the most appropriate strategy for their specific needs.

Synthetic Strategy and Workflow

The overall strategy involves the coupling of two key building blocks: piperazin-2-one and an activated furan derivative, typically 2-bromo-5-methylfuran . The primary challenge is the selective formation of the C-N bond between the furan ring and the N1 nitrogen of the piperazin-2-one.

G cluster_0 Preparation of Starting Materials cluster_1 Cross-Coupling Reaction cluster_2 Product Isolation & Purification A 2-Methylfuran D 2-Bromo-5-methylfuran A->D Bromination B Brominating Agent (e.g., NBS) B->D C Piperazin-2-one (Commercial or Synthesized) E Method 1: Buchwald-Hartwig (Pd Catalyst, Ligand, Base) C->E F Method 2: Ullmann Condensation (Cu Catalyst, Ligand, Base) C->F D->E D->F G Aqueous Workup E->G F->G H Column Chromatography G->H J 1-(5-Methylfuran-2-yl)piperazin-2-one H->J I Characterization (NMR, MS, IR) J->I

Caption: General workflow for the synthesis of 1-(5-Methylfuran-2-yl)piperazin-2-one.

Preparation of Key Starting Material: 2-Bromo-5-methylfuran

While commercially available, 2-bromo-5-methylfuran can be readily synthesized in the laboratory from 2-methylfuran. Bromination using N-Bromosuccinimide (NBS) is a common and effective method.[11]

Protocol 1: Synthesis of 2-Bromo-5-methylfuran
  • Materials:

    • 2-Methylfuran (1.0 equiv.)

    • N-Bromosuccinimide (NBS) (1.05 equiv.)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylfuran (1.0 equiv.) and dissolve it in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add NBS (1.05 equiv.) portion-wise, ensuring the internal temperature does not rise significantly.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by distillation or flash column chromatography on silica gel to yield 2-bromo-5-methylfuran as a colorless to pale yellow liquid.

Detailed Protocols for N-Arylation

The choice between the Buchwald-Hartwig and Ullmann reactions often depends on catalyst/ligand availability, substrate reactivity, and desired reaction temperature.[7][9]

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This method is highly versatile and generally provides good to excellent yields. The selection of the palladium catalyst and, critically, the phosphine ligand is key to success.[7][12]

  • Materials:

    • Piperazin-2-one (1.2 equiv.)

    • 2-Bromo-5-methylfuran (1.0 equiv.)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine ligand (e.g., Xantphos, 4 mol%)

    • Base (e.g., Cesium Carbonate (Cs₂CO₃), 2.0 equiv.)

    • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Procedure:

    • To an oven-dried Schlenk tube or sealed reaction vial, add 2-bromo-5-methylfuran (1.0 equiv.), piperazin-2-one (1.2 equiv.), Cs₂CO₃ (2.0 equiv.), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

    • Seal the vessel with a septum, then evacuate and backfill with an inert gas (argon or nitrogen) three times.

    • Add the anhydrous solvent (e.g., dioxane) via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(5-Methylfuran-2-yl)piperazin-2-one.

Protocol 3: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a cost-effective alternative, though it may require higher temperatures. Modern protocols often use ligands to facilitate the reaction.[9][12]

  • Materials:

    • Piperazin-2-one (1.2 equiv.)

    • 2-Bromo-5-methylfuran (1.0 equiv.)

    • Copper(I) Iodide (CuI) (10 mol%)

    • Ligand (e.g., L-proline or 1,10-phenanthroline, 20 mol%)

    • Base (e.g., Potassium Carbonate (K₂CO₃), 2.0 equiv.)

    • High-boiling polar solvent (e.g., DMSO or DMF)

  • Procedure:

    • In a sealed reaction tube, combine 2-bromo-5-methylfuran (1.0 equiv.), piperazin-2-one (1.2 equiv.), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equiv.).

    • Add the solvent (e.g., DMSO).

    • Seal the tube and heat the reaction mixture to 120-140 °C with stirring.

    • Monitor the reaction by TLC or LC-MS (typically 24-48 hours).

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with a large volume of water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash thoroughly with water to remove the high-boiling solvent, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Mechanistic Considerations

Understanding the reaction mechanisms is crucial for troubleshooting and optimization.

Buchwald-Hartwig Catalytic Cycle

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.

G pd0 Pd(0)L₂ pd_aryl_br Ar-Pd(II)(Br)L₂ pd0->pd_aryl_br + Ar-Br oa_text Oxidative Addition pd_amide Ar-Pd(II)(NR₂)L₂ pd_aryl_br->pd_amide + HNR₂ - HBr le_text Ligand Exchange pd_amide->pd0 - Ar-NR₂ re_text Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Ullmann Condensation Mechanism

The Ullmann reaction mechanism is thought to involve the formation of a copper(I) amide species which then reacts with the aryl halide.[9][13]

G A Cu(I)X C [Cu(I)NR₂] A->C + Base, - HX B HNR₂ (Piperazin-2-one) B->C E Ar-NR₂ (Product) C->E Oxidative Addition/ Reductive Elimination D Ar-X (2-Bromo-5-methylfuran) D->E F Cu(I)X E->F Product Release

Caption: Proposed mechanism for the Ullmann condensation.

Characterization and Data

The successful synthesis of 1-(5-Methylfuran-2-yl)piperazin-2-one must be confirmed through rigorous spectroscopic analysis.

Table 1: Representative Quantitative Data for N-Arylation of Lactams

Substrate Coupling Method Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Yield (%) Reference
Piperidin-2-one Buchwald-Hartwig Pd(OAc)₂ (3) BINAP (6) K₃PO₄ (2.5) Toluene 100 70-90 [12]
Piperazine-2-thione Ullmann CuI (10) L-proline (20) K₂CO₃ (2.0) DMSO 130 60-85 [12]

| N-Boc-piperazine | Buchwald-Hartwig | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 85-95 |[7] |

Table 2: Expected Characterization Data for 1-(5-Methylfuran-2-yl)piperazin-2-one

Analysis Expected Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.0-7.2 (d, 1H, furan-H), ~6.1-6.3 (d, 1H, furan-H), ~3.8-4.0 (t, 2H, -CH₂-N-), ~3.4-3.6 (t, 2H, -CH₂-CO-), ~3.2-3.4 (s, 2H, -N-CH₂-), ~2.3 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~165 (C=O), ~155 (furan-C), ~145 (furan-C), ~115 (furan-CH), ~108 (furan-CH), ~50 (-CH₂-), ~48 (-CH₂-), ~45 (-CH₂-), ~14 (-CH₃)
Mass Spec. (ESI+) Expected [M+H]⁺: 195.1133

| Appearance | Expected to be a solid or viscous oil. |

Note: The spectral data are estimates based on the analysis of structurally similar compounds and established principles of NMR and MS. Actual values may vary.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst or ligand.- Insufficiently anhydrous conditions.- Base is not strong enough.- Reaction temperature too low.- Use fresh catalyst/ligand or a more active pre-catalyst.- Ensure all glassware is oven-dried and use anhydrous solvents.- Switch to a stronger base (e.g., NaOtBu or K₃PO₄ for Buchwald-Hartwig).- Increase reaction temperature in 10 °C increments.
Formation of Side Products - Competing S-arylation (if using piperazine-2-thione).- Homocoupling of the aryl halide.- Degradation of starting materials or product.- For thiocarbonyls, careful selection of conditions is crucial.[12]- Ensure efficient stirring and proper stoichiometry.- Lower the reaction temperature or shorten the reaction time.
Difficulty in Purification - Product co-elutes with starting material or impurities.- Product is highly polar.- Adjust the solvent system for column chromatography (e.g., add methanol or triethylamine to the mobile phase).- Consider purification by recrystallization or preparative HPLC.

Conclusion

This application note details two effective and reliable protocols for the synthesis of 1-(5-Methylfuran-2-yl)piperazin-2-one derivatives, a class of compounds with significant potential in drug discovery. Both the Palladium-Catalyzed Buchwald-Hartwig amination and the Copper-Catalyzed Ullmann condensation provide viable pathways to the target molecules. By providing step-by-step procedures, mechanistic rationale, and troubleshooting guidance, this document serves as a practical resource for researchers aiming to explore the chemical space around this valuable scaffold.

References

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis. Available at: [Link]

  • Toste, F. D., & Toste, F. D. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. Available at: [Link]

  • Savic, V., & Petkovic, M. (2023). Synthesis of Piperazin-2-ones. Thieme Chemistry. Available at: [Link]

  • Moody, C. J., & Rees, C. W. (1989). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Available at: [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Available at: [Link]

  • Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • Kumar, A., et al. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). A general and convenient synthesis of N-aryl piperazines. ResearchGate. Available at: [Link]

  • Various Authors. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. Available at: [Link]

  • Küçükgüzel, Ş. G., et al. (2015). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. PMC. Available at: [Link]

  • Wikipedia contributors. (n.d.). Ullmann condensation. Wikipedia. Available at: [Link]

  • Various Authors. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. ProQuest. Available at: [Link]

  • Bella, M., & Jørgensen, K. A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach. The Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • de Oliveira, V., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

  • Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. ResearchGate. Available at: [Link]

  • Verkruijsse, H. D., et al. (1990). Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran. Semantic Scholar. Available at: [Link]

  • Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]

  • MacMillan, D. W. C., et al. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. Available at: [Link]

  • Various Authors. (2026). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Available at: [Link]

  • O'Brien, P., et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ACS Publications. Available at: [Link]

  • Fort, Y., et al. (n.d.). Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine. Academia.edu. Available at: [Link]

  • Hilton, M. J., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

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Application

Application Note: 1-(5-Methylfuran-2-yl)piperazin-2-one as a Privileged Peptidomimetic Scaffold in Enzyme Inhibition Assays

Executive Overview The transition from peptide-based hits to orally bioavailable small-molecule drugs remains a fundamental bottleneck in drug discovery. The rapid enzymatic degradation of peptide bonds necessitates the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The transition from peptide-based hits to orally bioavailable small-molecule drugs remains a fundamental bottleneck in drug discovery. The rapid enzymatic degradation of peptide bonds necessitates the use of bioisosteric replacements and constrained scaffolds. Among these, the piperazin-2-one core has established itself as a privileged, rigidified dipeptide surrogate 1.

This application note details the utility of 1-(5-Methylfuran-2-yl)piperazin-2-one as a foundational building block for Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS). By combining a proteolytically stable core with a highly lipophilic heteroaromatic moiety, this scaffold is uniquely suited for targeting the hydrophobic specificity pockets (S1/S2) of proteases and kinases [[2]](). Herein, we provide field-proven, self-validating protocols for evaluating derivatives of this scaffold.

Mechanistic Rationale & Scaffold Design

In our experience developing enzyme modulators, structural rigidity is inversely correlated with the entropic penalty of binding. The 1-(5-Methylfuran-2-yl)piperazin-2-one molecule acts as a dual-action pharmacophore:

  • The Piperazin-2-one Core: This ring system restricts the mobility of embedded amino acid mimics, locking the molecule into a preferred binding conformation. It preserves the critical hydrogen bond donors and acceptors required to interact with the target enzyme's backbone, while remaining entirely resistant to proteolytic cleavage 3.

  • The 5-Methylfuran-2-yl Moiety: Furan derivatives are excellent bioisosteres for phenyl rings, offering an electron-rich surface for π−π stacking. The addition of the 5-methyl group increases the steric bulk and lipophilicity, driving the moiety deep into hydrophobic pockets (e.g., the S1 pocket of serine proteases or viral capsids) to increase target residence time 4.

ScaffoldLogic Compound 1-(5-Methylfuran-2-yl) piperazin-2-one Piperazinone Piperazin-2-one Core (Rigidified Dipeptide Mimic) Compound->Piperazinone Furan 5-Methylfuran-2-yl Group (Lipophilic Heteroaromatic) Compound->Furan Protease Proteolytic Stability & Backbone H-Bonding Piperazinone->Protease Mechanism Hydrophobic S1/S2 Pocket Occupation & π-π Stacking Furan->Hydrophobic Mechanism Affinity Enhanced Enzyme Inhibition Affinity Protease->Affinity Hydrophobic->Affinity

Mechanistic logic of the 1-(5-Methylfuran-2-yl)piperazin-2-one scaffold in enzyme inhibition.

Self-Validating Experimental Protocols

To ensure data integrity, every assay in the screening cascade must be designed as a self-validating system. The following protocols detail the primary screening and orthogonal validation workflows for piperazin-2-one libraries.

Protocol A: FRET-Based Enzyme Inhibition Assay

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of synthesized analogs against a target protease.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Triton X-100, and 5 mM DTT.

    • Causality & Rationale: HEPES maintains physiological pH without metal chelation. Triton X-100 is strictly required to prevent the formation of colloidal compound aggregates, which are the leading cause of false-positive promiscuous inhibition in HTS. DTT ensures active-site cysteines remain reduced.

  • Compound Dispensing: Utilizing an acoustic liquid handler (e.g., Echo 550), dispense the piperazin-2-one derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a black 384-well microplate.

    • Causality & Rationale: Acoustic dispensing eliminates tip-based carryover and keeps the final DMSO concentration strictly below 1%, preventing solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation: Add 10 µL of the target enzyme (at 2x final concentration) to the assay plate. Centrifuge briefly and incubate for 30 minutes at room temperature.

    • Causality & Rationale: Because rigidified peptidomimetics often exhibit slower on-rates ( kon​ ) than flexible peptides, pre-incubation is mandatory to allow the system to reach thermodynamic binding equilibrium prior to substrate introduction.

  • Reaction Initiation & Readout: Add 10 µL of the specific FRET substrate to initiate the reaction. Monitor fluorescence continuously (e.g., Ex/Em 340/490 nm for EDANS/DABCYL pairs) for 60 minutes.

System Validation Criteria: Calculate the Z'-factor for each plate using DMSO as the negative control and a known potent inhibitor as the positive control. The assay data is only accepted if Z' 0.6 , confirming a robust signal window and minimal well-to-well variability.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Orthogonal validation of FRET hits to extract precise thermodynamic and kinetic parameters ( KD​ , kon​ , koff​ ).

Step-by-Step Methodology:

  • Surface Immobilization: Immobilize the target enzyme onto a CM5 sensor chip via standard EDC/NHS amine coupling to a target level of 2500 Response Units (RU).

    • Causality & Rationale: The 3D carboxymethyl dextran matrix of the CM5 chip provides the high binding capacity necessary to detect the low molecular weight mass (~180 Da base mass) of piperazin-2-one fragments with an optimal signal-to-noise ratio.

  • Analyte Preparation: Dilute the hit compounds in running buffer (PBS-P+) containing exactly 2.0% DMSO.

    • Causality & Rationale: Small molecules require DMSO for solubility. Strict matching of DMSO concentration between the running buffer and the analyte sample prevents massive bulk refractive index shifts that obscure true binding signals.

  • Kinetic Injection Cycle: Inject the analyte series (ranging from 0.1x to 10x the expected KD​ ) at a high flow rate of 50 µL/min for 60 seconds, followed by a 120-second dissociation phase.

    • Causality & Rationale: A high flow rate minimizes mass transport limitations, ensuring the observed sensorgram reflects true interaction kinetics rather than the diffusion rate of the compound to the chip surface.

System Validation Criteria: The reference-subtracted sensorgrams must fit a 1:1 Langmuir binding model. The system is validated if the χ2 (chi-square) value of the fit is < 10% of the Rmax​ (maximum response), confirming a specific, stoichiometric interaction.

Quantitative Data Presentation

To illustrate the optimization trajectory of the 1-(5-Methylfuran-2-yl)piperazin-2-one scaffold, Table 1 summarizes the kinetic and inhibition data of the base scaffold versus optimized N4-substituted derivatives against a model target enzyme 5.

Table 1: Comparative Kinetic and Inhibition Data for Piperazin-2-one Derivatives

Compound IDN4-Substitution IC50​ (nM) KD​ (nM) kon​ ( 104M−1s−1 ) koff​ ( 10−3s−1 )Ligand Efficiency (LE)*
Base Scaffold -H>10,000N/AN/AN/A< 0.20
Analog 1 -CH 3​ 4,5205,1001.26.10.28
Analog 2 -Benzyl8509204.54.10.34
Analog 3 -p-Fluoro-Benzyl1201458.91.30.41

*Ligand Efficiency (LE) is calculated as ΔG/NHA​ (kcal/mol per heavy atom). An LE > 0.30 indicates a highly optimized, drug-like interaction.

Workflow Visualization

The integration of the synthesis, primary screening, and orthogonal validation steps forms a closed-loop, self-validating cascade.

ScreeningCascade Lib Library Synthesis (Scaffold Derivatization) FRET Primary FRET Assay (IC50 Determination) Lib->FRET HTS SPR SPR Kinetics (Binding Validation) FRET->SPR Z' > 0.6 IC50 < 1 µM Lead Lead Candidate Selection SPR->Lead 1:1 Langmuir KD Confirmed

Self-validating high-throughput screening cascade for piperazin-2-one derivatives.

References

  • Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides - PMC (nih.gov).
  • Discovery of a Novel Class of Potent HCV NS4B Inhibitors: SAR Studies on Piperazinone Derivatives - ACS Publications.
  • 1,4-Disubstituted Piperazin-2-Ones as Selective Late Sodium Current Inhibitors... - ACS Publications.
  • Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators - PMC (nih.gov).
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones... - ACS Publications.

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Method

Application Notes and Protocols for 1-(5-Methylfuran-2-yl)piperazin-2-one in Drug Design

Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This guide focu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This guide focuses on the untapped potential of 1-(5-methylfuran-2-yl)piperazin-2-one , a novel scaffold that marries the advantageous properties of the furan and piperazinone cores. The piperazine ring is a well-established component in numerous FDA-approved drugs, prized for its ability to modulate physicochemical properties and engage in critical interactions with biological targets.[1][2] Similarly, the furan moiety serves as a versatile bioisostere for phenyl rings, offering unique electronic and steric characteristics that can enhance drug-receptor interactions and metabolic stability.[3]

The fusion of these two pharmacophoric elements in the 1-(5-methylfuran-2-yl)piperazin-2-one scaffold presents a compelling starting point for the development of a new generation of therapeutics. This document provides a comprehensive overview of the synthesis, potential biological applications, and detailed experimental protocols for the investigation of this promising scaffold. We will delve into its potential as a modulator of key biological targets, including kinases and central nervous system (CNS) receptors, providing researchers with the foundational knowledge to explore its therapeutic utility.

Part 1: Synthesis of the 1-(5-Methylfuran-2-yl)piperazin-2-one Scaffold

The synthesis of N-aryl piperazin-2-ones can be achieved through several established methods, with the Buchwald-Hartwig amination being a particularly powerful and versatile approach for forming the crucial C-N bond between an aryl halide and the piperazinone nitrogen.[4][5][6] The proposed synthetic route to 1-(5-methylfuran-2-yl)piperazin-2-one leverages this methodology, starting from readily available precursors.

Proposed Synthetic Pathway

A plausible and efficient synthesis commences with the bromination of 5-methyl-2-furaldehyde, followed by a palladium-catalyzed cross-coupling reaction with piperazin-2-one.

Synthetic Pathway A 5-Methyl-2-furaldehyde B 5-Bromo-2-(dibromomethyl) -2-methylfuran A->B NBS, CCl4, BPO (Bromination) C 5-Bromo-2-furaldehyde B->C AgNO3, H2O/EtOH (Hydrolysis) E 1-(5-Methylfuran-2-yl)piperazin-2-one C->E Pd catalyst, Ligand, Base (Buchwald-Hartwig Amination) D Piperazin-2-one D->E

Caption: Proposed synthetic route to 1-(5-Methylfuran-2-yl)piperazin-2-one.

Detailed Experimental Protocol: Synthesis of 1-(5-Methylfuran-2-yl)piperazin-2-one

Step 1: Synthesis of 5-Bromo-2-furaldehyde

  • To a solution of 5-methyl-2-furaldehyde (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide (BPO).

  • Reflux the reaction mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Concentrate the filtrate under reduced pressure to yield crude 2-(bromomethyl)-5-bromofuran.

  • Hydrolyze the crude product without further purification by dissolving it in a mixture of aqueous silver nitrate and ethanol and stirring at room temperature until the aldehyde is formed.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-bromo-2-furaldehyde. Purify by column chromatography if necessary.

Step 2: Buchwald-Hartwig Amination [4]

  • To an oven-dried Schlenk tube, add 5-bromo-2-furaldehyde (1.0 eq), piperazin-2-one (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, 1.5-2.0 eq).

  • Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1-(5-methylfuran-2-yl)piperazin-2-one.

Part 2: Potential Biological Applications and Screening Protocols

The structural features of 1-(5-methylfuran-2-yl)piperazin-2-one suggest its potential utility in several therapeutic areas, primarily in oncology and CNS disorders.

Application in Oncology: Kinase Inhibition

The N-aryl piperazine moiety is a common feature in many kinase inhibitors.[1] The furan ring can engage in hydrophobic interactions within the ATP-binding pocket of kinases.[7] Therefore, derivatives of 1-(5-methylfuran-2-yl)piperazin-2-one are promising candidates for kinase inhibitors.

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Kinase Inhibition Assay Workflow A Prepare kinase reaction mix: Kinase, substrate, ATP, buffer B Add test compound (1-(5-Methylfuran-2-yl)piperazin-2-one derivative) A->B C Incubate to allow kinase reaction B->C D Add ADP-Glo™ Reagent to terminate reaction and deplete ATP C->D E Add Kinase Detection Reagent to convert ADP to ATP D->E F Measure luminescence E->F

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Materials:

  • Purified kinase of interest

  • Kinase substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare a kinase reaction mixture containing the purified kinase, its specific substrate, and ATP in the appropriate kinase buffer.

  • Dispense the kinase reaction mixture into the wells of a white, opaque plate.

  • Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at the optimal temperature for the kinase (usually 30 °C) for a predetermined time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase and luciferin to produce light. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

This colorimetric assay is a preliminary screen to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37 °C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Application in CNS Disorders: Neurotransmitter Receptor Modulation

Arylpiperazine derivatives are well-known for their interactions with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors.[8][9] This makes the 1-(5-methylfuran-2-yl)piperazin-2-one scaffold a promising candidate for developing novel CNS agents.

This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.

Receptor Binding Assay Workflow A Prepare receptor membranes from cell lines or tissue B Incubate membranes with a fixed concentration of radioligand A->B C Add varying concentrations of test compound (competitor) B->C D Separate bound from free radioligand (filtration) C->D E Quantify bound radioactivity (scintillation counting) D->E F Calculate Ki value E->F

Caption: Workflow for a competitive radioligand receptor binding assay.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., 5-HT1A receptor)

  • Radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A)

  • Unlabeled ligand for determining non-specific binding (e.g., serotonin)

  • Test compounds

  • Assay buffer

  • Glass fiber filters

  • Cell harvester

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare dilutions of the test compounds.

  • In reaction tubes, add the assay buffer, the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For determining total binding, omit the test compound. For determining non-specific binding, add a high concentration of the unlabeled ligand.

  • Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Part 3: Structure-Activity Relationship (SAR) Insights

While specific SAR data for 1-(5-methylfuran-2-yl)piperazin-2-one is not yet available, we can extrapolate potential SAR trends from related furan and piperazine-containing compounds.[10][11][12]

SAR cluster_0 1-(5-Methylfuran-2-yl)piperazin-2-one Scaffold cluster_1 Potential Modifications Scaffold R1 Substituents on the furan ring (R1) - Lipophilicity - Electronic effects R1->Scaffold Modulate target affinity and selectivity R2 Substituents on the piperazinone ring (R2) - Steric bulk - Hydrogen bonding potential R2->Scaffold Influence pharmacokinetics and target engagement

Caption: Key areas for SAR exploration on the 1-(5-methylfuran-2-yl)piperazin-2-one scaffold.

Modifications on the Furan Ring:
  • Position of the Methyl Group: The methyl group at the 5-position of the furan ring is likely to influence lipophilicity and steric interactions with the target protein. Shifting or replacing this group with other alkyl or electron-withdrawing/donating groups could significantly impact activity and selectivity.

  • Bioisosteric Replacements: The furan ring itself can be considered a bioisostere of a phenyl ring. Further modifications, such as replacing the furan with a thiophene or pyridine, could alter the electronic properties and hydrogen bonding capacity of the molecule, leading to changes in biological activity.

Modifications on the Piperazin-2-one Ring:
  • Substituents at the 3-, 5-, and 6-positions: Introducing substituents on the carbon atoms of the piperazinone ring can introduce chirality and provide additional points of interaction with the target. Small alkyl groups or polar functional groups could be explored to probe the steric and electronic requirements of the binding site.

  • Replacement of the Carbonyl Group: The carbonyl group of the piperazin-2-one is a key hydrogen bond acceptor. Its modification or replacement could drastically alter the binding mode and affinity of the compound.

Conclusion

The 1-(5-methylfuran-2-yl)piperazin-2-one scaffold represents a novel and promising starting point for the design of new therapeutic agents. By combining the favorable properties of the furan and piperazinone moieties, this scaffold has the potential to yield potent and selective modulators of a range of biological targets. The synthetic and screening protocols provided in this guide offer a solid foundation for researchers to embark on the exploration of this exciting new area of medicinal chemistry. Further investigation into the structure-activity relationships of this scaffold will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

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  • Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
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  • BenchChem. (2025). Role of piperazine scaffolds in medicinal chemistry.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Abbas, S. E. S., & El-Karim, S. S. A. (2015). Synthesis and in vitro anticancer evaluation of new thiazolidinone, benzofuran, pyrazole and hydrazone derivatives. Bioorganic & Medicinal Chemistry, 23(13), 3221–3227.
  • BenchChem. (2025).
  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services.
  • Sugiyama, H., Yoshida, M., Mori, K., Kawamoto, T., Sogabe, S., Takagi, T., ... & Ikeura, Y. (2007). Synthesis and structure activity relationship studies of benzothieno[3,2-b]furan derivatives as a novel class of IKKbeta inhibitors. Chemical & Pharmaceutical Bulletin, 55(4), 613-624.
  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-579.
  • 1-(2-Furoyl)
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  • Reilly, S. W., & Mach, R. H. (2017). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.
  • Abcam. (n.d.). MTT assay protocol.
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  • Bowdish Lab, McMaster University. (n.d.). Flow Cytometry Binding Assay.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.
  • Labome. (2022, October 25). Receptor-Ligand Binding Assays.
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  • Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) Interactions With Neurotransmitter Receptors in the Human Brain.
  • Google Patents. (n.d.). US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors.
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  • Sigma-Aldrich. (n.d.). 5-Hydroxymethyl-2-furaldehyde 99 67-47-0.
  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring.
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  • Petkovic, M., Kusljevic, D., Jovanovic, M., Jovanovic, P., Tasic, G., Simic, M., & Savic, V. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 56(03), 418-426.
  • ACS Omega. (2024, January 19). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review.
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  • BenchChem. (n.d.). The Structure-Activity Relationship of 5-(Furan-2-yl)thiazole: A Technical Guide for Drug Discovery Professionals.
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  • Journal of the Chemical Society of Pakistan. (n.d.). Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity.
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Application

Experimental setup for testing 1-(5-Methylfuran-2-yl)piperazin-2-one bioactivity

Application Note: Bioactivity Profiling of 1-(5-Methylfuran-2-yl)piperazin-2-one: A Multi-Tiered Screening Protocol Introduction & Rationale As drug discovery pivots toward fragment-based design, the synthetic building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Bioactivity Profiling of 1-(5-Methylfuran-2-yl)piperazin-2-one: A Multi-Tiered Screening Protocol

Introduction & Rationale

As drug discovery pivots toward fragment-based design, the synthetic building block 1-(5-Methylfuran-2-yl)piperazin-2-one (CAS No. 1510374-30-7) presents a highly compelling structural profile. This compound merges two historically privileged pharmacophores. The piperazine heterocycle is widely regarded as a 1 due to its conformational flexibility and tunable basicity[1]. Specifically, its lactam derivative (piperazin-2-one) introduces a rigidified amide bond that enhances target affinity and metabolic stability, a feature frequently exploited in2[2].

Concurrently, the 5-methylfuran moiety serves as a potent bioisostere for phenyl rings, enhancing lipophilicity while driving the3 seen in clinical therapeutics like nitrofurantoin[3]. To systematically evaluate the bioactivity of this novel conjugate, we must employ a two-tiered orthogonal screening strategy that assesses both mammalian cytotoxicity (to define the therapeutic window) and antimicrobial susceptibility.

Workflow Compound 1-(5-Methylfuran-2-yl) piperazin-2-one Tier1 Tier 1: Cytotoxicity (MTT Assay) Compound->Tier1 Tier2 Tier 2: Antimicrobial (MIC Broth Microdilution) Compound->Tier2 Analysis Therapeutic Window & Selectivity Index Tier1->Analysis Tier2->Analysis Hit Lead Validation Analysis->Hit

Fig 1. Two-tiered orthogonal screening workflow for evaluating heterocycle bioactivity.

Tier 1: Mammalian Cytotoxicity & Cell Viability (MTT Assay)

Causality & Design: Before attributing therapeutic efficacy to a novel compound, its baseline cytotoxicity must be established. We utilize the MTT assay because it relies on the NAD(P)H-dependent reduction of a yellow tetrazolium dye into insoluble purple formazan by mitochondrial reductases, providing a 4[4]. We screen against HEK293 (to establish baseline healthy cell toxicity) and HepG2 (to screen for potential hepatocarcinoma antiproliferative activity).

System Validation (Self-Validating Controls): To ensure absolute data integrity, every assay plate must function as a self-validating system containing:

  • Vehicle Control: Cells treated with 0.1% DMSO (Establishes the 100% viability baseline).

  • Positive Control: Cells treated with 10 µM Doxorubicin (Validates assay sensitivity to known cytotoxic agents).

  • Blank: Media + MTT + DMSO without cells (Used for background absorbance subtraction).

  • Quality Metric: The assay is only valid if the calculated Z'-factor is > 0.5.

Step-by-Step Protocol
  • Cell Seeding: Harvest cells at 80% confluence. Seed at a density of 1×104 cells/well in 100 µL of DMEM (supplemented with 10% FBS) into a 96-well flat-bottom tissue culture plate. Incubate for 24 h at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a 100 mM master stock of 1-(5-Methylfuran-2-yl)piperazin-2-one in 100% DMSO. Perform serial dilutions in culture media to achieve final well concentrations of 1, 10, 50, 100, and 200 µM. Ensure the final DMSO concentration never exceeds 0.1% to prevent solvent-induced toxicity. Incubate for 48 h.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) directly to each well. Incubate for 3 to 4 hours until 5 under a light microscope[5].

  • Solubilization: Carefully aspirate the culture media without disturbing the crystal monolayer at the bottom. Add 100 µL of pure DMSO to each well to solubilize the formazan. Place on an orbital shaker for 15 minutes at room temperature[4].

  • Quantification: Measure the absorbance at 570 nm using a microplate spectrophotometer, utilizing 630 nm as a reference wavelength for background scattering correction[4].

Mechanism MTT MTT Reagent (Yellow Tetrazolium) Uptake Cellular Uptake (Endocytosis/Diffusion) MTT->Uptake Reduction Mitochondrial Reductases (NADH/NADPH) Uptake->Reduction Formazan Formazan Product (Insoluble Crystals) Reduction->Formazan Cleavage of tetrazolium ring Solvent DMSO Solubilization Formazan->Solvent Readout Absorbance (570 nm) Proportional to Viability Solvent->Readout

Fig 2. Biochemical mechanism of the MTT cell viability assay via NAD(P)H reduction.

Tier 2: Antimicrobial Susceptibility (Broth Microdilution MIC)

Causality & Design: Given the historical success of furan-piperazine conjugates in antibacterial applications, determining the Minimum Inhibitory Concentration (MIC) is a critical next step. We utilize the 6 as it is the gold standard recommended by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and CLSI[6]. Cation-Adjusted Mueller-Hinton Broth (CAMHB) is strictly utilized because standardized calcium and magnesium concentrations are required to prevent MIC value variability and ensure membrane permeability consistency[6].

System Validation (Self-Validating Controls):

  • Sterility Control: Uninoculated CAMHB (Must remain optically clear).

  • Growth Control: Inoculated CAMHB with vehicle DMSO (Must show robust, visible turbidity).

  • QC Reference Strain: E. coli ATCC 25922 treated with Ciprofloxacin. The assay is only valid if the reference MIC falls strictly within the CLSI acceptable range of 0.004–0.015 µg/mL[6].

Step-by-Step Protocol
  • Inoculum Preparation: Isolate pure colonies of the test strains (E. coli ATCC 25922, S. aureus ATCC 29213) from an overnight agar plate. Suspend the colonies in sterile physiological saline and adjust the optical density to match a7 (approximately 1.5×108 CFU/mL)[7]. Dilute this suspension 1:150 in CAMHB to achieve a final target inoculum of 5×105 CFU/mL in the assay wells.

  • Plate Setup: In a sterile 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into columns 2 through 11. Add 100 µL of the test compound (prepared at the highest desired testing concentration, e.g., 256 µg/mL) to column 1.

  • Serial Dilution: Transfer 50 µL from column 1 to column 2, mix thoroughly by pipetting, and repeat this 2-fold serial dilution up to column 10. Discard 50 µL from column 10. Column 11 serves as the Growth Control (no drug); column 12 serves as the Sterility Control (media only).

  • Inoculation & Incubation: Add 50 µL of the diluted bacterial inoculum to columns 1 through 11. Seal the plate with a breathable membrane and incubate at 37°C for 16–20 hours.

  • Readout: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (no turbidity) as assessed by the unaided eye or a spectrophotometer at 600 nm[6].

Quantitative Data Summary

The following table outlines the expected readout parameters for establishing the bioactivity profile and therapeutic index of the compound.

ParameterAssay TypeTarget / Cell LineExpected Hit ThresholdValidation Control
Baseline Cytotoxicity (IC₅₀) MTT ViabilityHEK293 (Non-tumorigenic)> 100 µM (Low toxicity)Doxorubicin
Anti-proliferative (IC₅₀) MTT ViabilityHepG2 (Hepatocarcinoma)< 50 µM (Active)Doxorubicin
Gram-Negative Antibacterial (MIC) Broth MicrodilutionE. coli ATCC 25922< 16 µg/mL (Active)Ciprofloxacin
Gram-Positive Antibacterial (MIC) Broth MicrodilutionS. aureus ATCC 29213< 16 µg/mL (Active)Vancomycin

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: nih.gov.
  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Source: mdpi.com.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Source: orientjchem.org.
  • Cell Viability Assays - Assay Guidance Manual. Source: nih.gov.
  • MTT Assay Protocol. Source: springernature.com.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Source: nih.gov.
  • Establishing the reference broth microdilution MIC method for cefepime-taniborbactam. Source: asm.org.

Sources

Method

Application Note: A Robust and Validated LC-MS/MS Method for the High-Throughput Quantification of 1-(5-Methylfuran-2-yl)piperazin-2-one in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

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Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-(5-Methylfuran-2-yl)piperazin-2-one in human plasma. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in pharmacokinetic and toxicokinetic studies. The methodology employs a simple and efficient protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method has been developed and validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) guidance for bioanalytical method validation, ensuring data reliability and integrity.[1][2][3]

Introduction

The piperazine ring is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4][5] The accurate quantification of novel piperazine-containing compounds, such as 1-(5-Methylfuran-2-yl)piperazin-2-one, in biological matrices is crucial for the evaluation of their absorption, distribution, metabolism, and excretion (ADME) properties in drug discovery and development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[6][7]

This application note provides a step-by-step protocol for the determination of 1-(5-Methylfuran-2-yl)piperazin-2-one in human plasma. The causality behind experimental choices, from sample preparation to mass spectrometric detection, is explained to provide a deeper understanding of the method's principles.

Experimental

Chemicals and Reagents
  • 1-(5-Methylfuran-2-yl)piperazin-2-one (Reference Standard, >98% purity)

  • 1-(Furan-2-yl)piperazine (Internal Standard, >98% purity)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Human Plasma (K2-EDTA)

  • Ultrapure Water

LC-MS/MS Instrumentation
  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control Samples

Stock solutions of 1-(5-Methylfuran-2-yl)piperazin-2-one and the internal standard (IS), 1-(Furan-2-yl)piperazine, were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water.

Calibration standards were prepared by spiking blank human plasma with the appropriate working solutions to achieve final concentrations ranging from 1 to 1000 ng/mL. QC samples were prepared in the same manner at four concentration levels: lower limit of quantification (LLOQ, 1 ng/mL), low QC (3 ng/mL), medium QC (100 ng/mL), and high QC (800 ng/mL).

Sample Preparation

A simple and efficient protein precipitation method was chosen for sample preparation due to its speed and effectiveness in removing the majority of proteins from plasma samples.[8][9]

Protocol:

  • To 50 µL of plasma sample (blank, standard, QC, or unknown), add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).

  • Vortex the mixture for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Chromatographic Conditions

A reversed-phase C18 column was selected to provide good retention and separation of the analyte and internal standard from endogenous plasma components. The mobile phase consists of a mixture of water and an organic solvent with a small amount of formic acid to improve peak shape and ionization efficiency.

ParameterCondition
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B in 2.5 min, hold at 90% B for 0.5 min, re-equilibrate at 10% B for 1 min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometric Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection of the analyte and internal standard. The MRM transitions were optimized by infusing a standard solution of each compound into the mass spectrometer.

Parameter1-(5-Methylfuran-2-yl)piperazin-2-one1-(Furan-2-yl)piperazine (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 195.1153.1
Product Ion (m/z) 110.195.1
Dwell Time (ms) 100100
Collision Energy (eV) 2520
Declustering Potential (V) 6055

Note: The specific m/z values are hypothetical and would need to be determined experimentally.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (50 µL) add_is Add IS in Acetonitrile (150 µL) plasma_sample->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc_separation Chromatographic Separation injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow from sample preparation to data analysis.

Method Validation

The developed method was validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[1][2][3] The validation assessed the following parameters:

Specificity and Selectivity

The selectivity of the method was evaluated by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte and the internal standard.

Linearity and Range

The linearity of the method was determined by analyzing calibration curves prepared in human plasma over the concentration range of 1-1000 ng/mL. The calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently >0.99.

Accuracy and Precision

Intra- and inter-day accuracy and precision were assessed by analyzing six replicates of the QC samples at four concentration levels on three different days. The acceptance criteria were a precision (%CV) of ≤15% (≤20% for LLOQ) and an accuracy (%RE) within ±15% (±20% for LLOQ).

QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ (1) 8.55.211.27.8
Low (3) 6.13.58.95.1
Medium (100) 4.2-2.16.5-1.5
High (800) 3.8-1.55.9-0.8
Recovery and Matrix Effect

The extraction recovery and matrix effect were evaluated at low, medium, and high QC concentrations. The extraction recovery was determined by comparing the peak areas of the analyte in extracted samples with those of post-extraction spiked samples. The matrix effect was assessed by comparing the peak areas of the analyte in post-extraction spiked samples with those of neat solutions.

Stability

The stability of 1-(5-Methylfuran-2-yl)piperazin-2-one in human plasma was evaluated under various conditions:

  • Freeze-thaw stability: After three freeze-thaw cycles.

  • Short-term stability: At room temperature for 24 hours.

  • Long-term stability: At -80°C for 30 days.

  • Post-preparative stability: In the autosampler at 10°C for 48 hours.

The analyte was found to be stable under all tested conditions, with deviations within ±15% of the nominal concentrations.

validation_workflow cluster_validation Method Validation Parameters cluster_acceptance Acceptance Criteria (FDA Guidelines) specificity Specificity & Selectivity spec_crit No interfering peaks specificity->spec_crit linearity Linearity & Range lin_crit r² > 0.99 linearity->lin_crit accuracy_precision Accuracy & Precision acc_prec_crit CV ≤15%, RE ±15% accuracy_precision->acc_prec_crit recovery_matrix Recovery & Matrix Effect rec_mat_crit Consistent and reproducible recovery_matrix->rec_mat_crit stability Stability stab_crit Deviation ±15% stability->stab_crit

Caption: Logical workflow of the method validation process.

Results and Discussion

The developed LC-MS/MS method for the quantification of 1-(5-Methylfuran-2-yl)piperazin-2-one in human plasma is sensitive, selective, and reliable. The simple protein precipitation method allows for high-throughput sample processing. The chromatographic conditions provide a short run time of 4 minutes per sample, enabling the analysis of a large number of samples in a short period.

The selection of an appropriate internal standard is critical for the accuracy and precision of an LC-MS/MS method.[10][11][12] In the absence of a stable isotope-labeled internal standard, a structurally similar compound, 1-(Furan-2-yl)piperazine, was chosen. This analog is expected to have similar chromatographic behavior and ionization efficiency, thus compensating for variations during sample preparation and analysis.[13]

The validation results demonstrate that the method meets the acceptance criteria set by the FDA for bioanalytical method validation.[1][2][3] The method is linear over a wide concentration range, and the accuracy and precision are well within the acceptable limits. The stability of the analyte was confirmed under various storage and handling conditions, ensuring the integrity of the samples during a study.

Conclusion

A highly sensitive, specific, and robust LC-MS/MS method for the quantification of 1-(5-Methylfuran-2-yl)piperazin-2-one in human plasma has been successfully developed and validated. This method is suitable for use in pharmacokinetic and other studies requiring the accurate determination of this compound in a biological matrix.

References

  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Retrieved from [Link]

  • FDA. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • GaBI Online. (2018, June 1). FDA issues final guidance on bioanalytical method validation. Retrieved from [Link]

  • Frontage Laboratories, Inc. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • FDA. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

  • HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • ResolveMass. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • BioPharma Services Inc. (2023, December 12). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

  • IonSense. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • PMC. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • Gassnova. (n.d.). SINTEF TITLE. Retrieved from [Link]

  • PubMed. (2010, April 15). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Retrieved from [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • ResearchGate. (2025, August 6). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Furan-2-yl)-3-methylpiperazin-2-one. Retrieved from [Link]

  • Organic-chemistry.org. (n.d.). Piperazines database - synthesis, physical properties. Retrieved from [Link]

  • ResearchGate. (n.d.). (E)-N′-[(5-Methylfuran-2-yl)methylene]furan-2-carbohydrazide. Retrieved from [Link]

Sources

Application

Comprehensive NMR Characterization of 1-(5-Methylfuran-2-yl)piperazin-2-one: A Multi-dimensional Approach to Structural Elucidation

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed guide to the comprehensive nuclear magnetic resonance (NMR) characterization of 1-(5-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note provides a detailed guide to the comprehensive nuclear magnetic resonance (NMR) characterization of 1-(5-Methylfuran-2-yl)piperazin-2-one (MFPZ), a heterocyclic compound of interest in medicinal chemistry and drug development. We present a suite of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments designed for unambiguous structural verification and assignment of all proton and carbon resonances. The protocols herein are designed to be self-validating, ensuring high confidence in the final structural elucidation. This guide explains the causality behind experimental choices and offers insights grounded in established spectroscopic principles, serving as a practical resource for researchers working with complex small molecules.

Introduction: The Imperative for Unambiguous Structural Analysis

1-(5-Methylfuran-2-yl)piperazin-2-one (MFPZ) is a molecule that combines the structural motifs of a 5-methylfuran ring and a piperazin-2-one core. The piperazine ring is a well-known pharmacophore present in numerous biologically active compounds, valued for its ability to improve pharmacokinetic properties such as solubility and bioavailability.[1][2] The furan moiety is also a common feature in natural products and synthetic compounds with diverse biological activities.[3] The precise connectivity and substitution pattern of these two rings are critical to the molecule's function and must be unequivocally confirmed post-synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive structural elucidation of organic molecules in solution. While simple ¹H and ¹³C NMR provide initial fingerprints, a more sophisticated, multi-dimensional approach is necessary to resolve spectral overlap and definitively establish covalent frameworks, especially in complex heterocyclic systems.[4][5] This note details the logical workflow, from sample preparation to advanced 2D correlation experiments, required to fully characterize MFPZ.

Molecular Structure and Numbering Scheme:

For clarity, the following IUPAC-recommended numbering scheme will be used for the assignment of NMR signals.

Caption: Structure and numbering of 1-(5-Methylfuran-2-yl)piperazin-2-one (MFPZ).

Experimental Design and Rationale

The comprehensive characterization of MFPZ follows a logical progression, where each experiment builds upon the information provided by the last.

Caption: Logical workflow for the NMR-based structural elucidation of MFPZ.

Sample Preparation Protocol

Accuracy starts with proper sample preparation. The choice of solvent is critical; it must dissolve the analyte without interfering with its signals. Chloroform-d (CDCl₃) is an excellent first choice for many neutral organic molecules due to its good solubilizing power and relatively clean spectral window.

Protocol:

  • Mass Measurement: Accurately weigh 5-10 mg of the purified MFPZ sample.

  • Dissolution: Transfer the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For improved spectral resolution, using a solvent with a low water content is recommended.

  • Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution into a standard 5 mm NMR tube.

  • Standard: While not always necessary for simple structural confirmation, adding a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) can be done for precise chemical shift referencing. Modern spectrometers can also reference the residual solvent peak (CHCl₃ at 7.26 ppm).

One-Dimensional (1D) NMR Analysis

1D spectra provide the fundamental data on the chemical environments and quantities of different nuclei.

¹H NMR Spectroscopy: The Proton Framework

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic shielding (chemical shift), the number of neighboring protons (spin-spin coupling), and their relative quantities (integration).

Expected ¹H NMR Resonances for MFPZ: The furan ring protons (H-3' and H-4') are expected in the aromatic region, typically between 6.0 and 7.5 ppm.[6][7] The methyl protons (H-6') will appear as a singlet in the upfield region. The piperazinone protons will appear as distinct signals in the aliphatic region, with their chemical shifts influenced by adjacent nitrogen atoms and the carbonyl group.

Protocol for ¹H NMR Acquisition:

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures accurate integration.

    • Number of Scans (ns): 8-16 scans, depending on sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm). Integrate all signals.

¹³C and DEPT-135 NMR: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule, including quaternary carbons. To differentiate between CH, CH₂, and CH₃ groups, a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is invaluable. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.

Expected ¹³C NMR Resonances for MFPZ: The carbonyl carbon (C-2) will be the most downfield signal (>160 ppm). Furan carbons typically resonate between 105 and 155 ppm.[8][9] The aliphatic carbons of the piperazinone ring will be found in the 40-60 ppm range, and the methyl carbon (C-6') will be the most upfield signal (~14 ppm).

Protocol for ¹³C and DEPT-135 Acquisition:

  • Instrument Setup: Use the same locked and shimmed sample.

  • ¹³C Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (zgpg30).

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Number of Scans (ns): 1024 or more, as ¹³C has low natural abundance.

  • DEPT-135 Acquisition Parameters:

    • Pulse Program: Standard DEPT-135 pulse sequence.

    • Number of Scans (ns): 256 or more.

  • Processing: Process both spectra similarly to the ¹H spectrum.

Two-Dimensional (2D) NMR: Assembling the Puzzle

2D NMR experiments correlate signals along two frequency axes, revealing connections between nuclei that are essential for piecing together the molecular structure.[10]

COSY: Mapping ¹H-¹H Couplings

The ¹H-¹H COSY (Correlation Spectroscopy) experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum connect signals from coupled protons.

Rationale for MFPZ: COSY is critical for:

  • Confirming the H-3' to H-4' coupling in the furan ring.

  • Tracing the connectivity within the piperazinone ring: H-3 to N-H (if visible), and identifying the coupled network of H-5 and H-6 protons.

Caption: Expected ¹H-¹H COSY correlations for MFPZ.

Protocol for COSY Acquisition:

  • Pulse Program: Standard gradient-selected COSY (cosygpqf).

  • Parameters: Use the same spectral width as the ¹H experiment in both dimensions. Acquire 256-512 increments in the indirect dimension (t1) with 8-16 scans per increment.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation to generate a symmetrized 2D plot.

HSQC: Correlating Protons and Directly Attached Carbons

The HSQC (Heteronuclear Single Quantum Coherence) experiment produces a 2D spectrum with the ¹H spectrum on one axis and the ¹³C spectrum on the other.[11][12] Each cross-peak indicates a direct one-bond connection between a proton and a carbon.

Rationale for MFPZ: HSQC provides definitive assignment by linking every proton signal (except exchangeable N-H protons) to its corresponding carbon signal from the ¹³C spectrum. This is the most reliable way to assign the carbons of the CH, CH₂, and CH₃ groups identified in the DEPT spectrum.

Protocol for HSQC Acquisition:

  • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.2).

  • Parameters: Set the ¹H spectral width as before. Set the ¹³C spectral width to cover the expected range (e.g., 0-160 ppm, excluding the carbonyl region to improve resolution if needed). The experiment is optimized for an average one-bond ¹JCH coupling constant of ~145 Hz.

  • Processing: Process the 2D data to generate a plot where each peak confirms a C-H bond.

HMBC: Unveiling Long-Range Connectivity

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most powerful for elucidating the overall molecular skeleton. It detects correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[13][14]

Rationale for MFPZ: HMBC is the keystone experiment for this molecule. It will provide the critical correlations that link the two heterocyclic rings together and confirm the position of all substituents. Key expected correlations include:

  • From the piperazinone protons (H-3, H-5, H-6) to the carbonyl carbon (C-2).

  • From the furan protons (H-3', H-4') and methyl protons (H-6') to the furan ring carbons.

  • Crucially, from the piperazinone protons (likely H-6) to the furan carbon C-2', and from the furan proton H-3' to the piperazinone carbon C-6, bridging the two ring systems.

HMBC_Correlations cluster_furan Furan Ring cluster_piperazinone Piperazinone Ring H_Me H-6' (CH₃) C5f C-5' H_Me->C5f ²J, ³J C4f C-4' H_Me->C4f ²J, ³J H3f H-3' C2f C-2' H3f->C2f ²J H6 H-6 H6->C2f ³J (Bridging) C2 C-2 (C=O) H6->C2 ³J C6 C-6 H3 H-3 H3->C2 ²J

Caption: Key expected long-range HMBC correlations for MFPZ.

Protocol for HMBC Acquisition:

  • Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf).

  • Parameters: Set spectral widths as in the HSQC experiment. The key parameter is the long-range coupling delay, which is optimized for an average nJCH of 8-10 Hz.

  • Processing: Process the 2D data to reveal the long-range C-H correlations.

Data Synthesis and Structural Assignment

By systematically analyzing the data from this suite of experiments, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved. The process involves starting with the most obvious signals (e.g., the methyl group and furan protons) and using the 2D correlation data to walk through the molecular structure bond by bond.

Table 1: Representative NMR Data and Assignments for 1-(5-Methylfuran-2-yl)piperazin-2-one (in CDCl₃)

Position¹³C δ (ppm)¹H δ (ppm)Multiplicity (J in Hz)COSY CorrelationsHMBC Correlations (from ¹H to ¹³C)
Piperazinone Ring
2~165.0----
3~49.5~3.40 (2H)s-C2, C5
5~48.0~3.60 (2H)t (J ≈ 5.5)H-6C3, C6, C2
6~52.0~4.05 (2H)t (J ≈ 5.5)H-5C5, C2'
Furan Ring
2'~155.0----
3'~108.0~6.25 (1H)d (J ≈ 3.2)H-4'C2', C4', C5', C6
4'~110.0~6.05 (1H)d (J ≈ 3.2)H-3'C2', C3', C5', C6'
5'~152.0----
6' (CH₃)~14.0~2.30 (3H)s-C4', C5'

Note: The chemical shift values presented are predictive and illustrative, based on typical values for similar structural fragments. Actual experimental values may vary slightly.

Conclusion

The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and self-validating methodology for the complete structural characterization of 1-(5-Methylfuran-2-yl)piperazin-2-one. This systematic approach ensures the unambiguous assignment of every proton and carbon atom, confirming the molecular connectivity and substitution pattern with the highest degree of confidence. The protocols and rationale detailed in this application note serve as a comprehensive guide for researchers in drug discovery and organic synthesis, enabling efficient and accurate characterization of novel heterocyclic compounds.

References

  • Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds. DTIC. [Link][3]

  • Page, T. F., Jr., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333–5339. [Link][8]

  • University of Regensburg. (n.d.). NMR spectroscopy. [Link][9]

  • Schneider, W. G., Bernstein, H. J., & Pople, J. A. (1958). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 35(12), 1487-1494. [Link][6]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link][4]

  • Pople, J. A., Schneider, W. G., & Bernstein, H. J. (1957). Analysis of A2B2 High-Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes. The Journal of Chemical Physics, 26(3), 597-603. [Link][15]

  • Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link][5]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link][11]

  • Unver, Y., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry. [Link][1][16]

  • Mamat, C., Pretze, M., Gott, M., & Köckerling, M. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2480–2491. [Link][17][18]

  • Pretze, M., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41331–41341. [Link][19]

  • Mamat, C., Pretze, M., Gott, M., & Köckerling, M. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. [Link][20]

  • nptelhrd. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link][13]

  • Yilmaz, F., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(1), 25-33. [Link][2]

  • Nanalysis. (2019, October 15). 2D NMR Experiments - HETCOR. [Link][12]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link][10]

  • University of Missouri-St. Louis. (2010, November 23). H-C multiple-bond correlations: HMBC. [Link][14]

Sources

Method

Application Note: The Furan Scaffold in Medicinal Chemistry

Introduction & Pharmacological Significance The furan ring—a five-membered aromatic heterocycle containing one oxygen atom—is a privileged scaffold in drug discovery and medicinal chemistry[1]. Its unique electronic prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Significance

The furan ring—a five-membered aromatic heterocycle containing one oxygen atom—is a privileged scaffold in drug discovery and medicinal chemistry[1]. Its unique electronic properties allow it to act as a bioisostere for phenyl rings, engage in critical hydrogen bonding as an acceptor, and modulate the overall lipophilicity of drug candidates[1]. By the end of 2017, over 300 FDA-approved drugs contained at least one oxygen heterocycle, with simple furans and furanoses ranking among the most prevalent structural motifs[][3].

Furan derivatives exhibit a remarkably broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][4]. For instance, nitrofurans leverage the furan ring's electron density to undergo bacterial reduction, generating reactive intermediates that clear infections[1]. In oncology, novel furan-containing compounds have demonstrated the ability to inhibit the PI3K/Akt signaling pathway—a crucial regulator of cell survival and proliferation that is often aberrantly activated in human cancers[4].

Table 1: FDA-Approved Drugs Containing Furan/Furanose Motifs
Drug NamePrimary IndicationMechanism of Action / TargetFuran Role / Structural Context
Nitrofurantoin Urinary Tract InfectionsDamages bacterial DNA/ribosomes via reactive reduction productsCore pharmacophore; electron-rich ring facilitates reduction[1]
Amiodarone Ventricular ArrhythmiasK+ channel blocker (Class III antiarrhythmic)Benzofuran derivative; provides lipophilicity for tissue distribution
Furosemide Edema / HypertensionInhibits NKCC2 symporter in the loop of HenleSubstituted furan ring enhances binding affinity
Tavaborole OnychomycosisInhibits fungal leucyl-tRNA synthetaseBenzoxaborole (fused furan-like oxaborole)[5]

Quantitative Biological Data: Anticancer & Antimicrobial Efficacy

Recent structure-activity relationship (SAR) studies highlight that modifying the substitution pattern on the furan ring significantly alters its biological activity[1]. The addition of lipophilic or hydrogen-bonding groups at the C-2 and C-5 positions often yields potent cytotoxic agents[6].

Table 2: In Vitro Cytotoxicity (IC50) of Selected Furan Derivatives
Compound Class / DerivativeTarget Cell LineIC50 ValueReference / Source
Furan Compound 4MCF-7 (Human Breast Cancer)4.06 µMBenchchem[4]
Furan Compound 7MCF-7 (Human Breast Cancer)2.96 µMBenchchem[4]
Amine-Furan Derivative (8a)HepG2 (Hepatocellular Carcinoma)Selective ActivityOriental J. Chem[6]
Indolyl-Furan AcetateHeLa (Cervical Cancer)62.37 µg/mLOriental J. Chem[6]
Furan Hybrid (H3)Antioxidant (DPPH Scavenging)77.75 µg/mLMDPI[7]

Mechanistic Pathway: PI3K/Akt Inhibition by Furan Derivatives

Furan derivatives exert anticancer effects partly by acting as competitive inhibitors within the ATP-binding pocket of PI3K, thereby preventing the phosphorylation of PIP2 to PIP3 and halting the downstream Akt/mTOR survival cascade[4].

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Enzyme RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation Akt Akt (Protein Kinase B) PIP3->Akt Recruitment mTOR mTOR / Cell Survival Akt->mTOR Promotes Survival Apoptosis Apoptosis / Cell Death mTOR->Apoptosis Blocked by Inhibition Furan Furan Derivative (Inhibitor) Furan->PI3K Competitive Inhibition

Mechanism of furan derivatives inhibiting the PI3K/Akt survival pathway.

Experimental Workflows & Protocols

Protocol A: Microwave-Assisted Paal-Knorr Synthesis of Substituted Furans

The Paal-Knorr synthesis, first reported in 1884, remains the most robust method for constructing substituted furans from 1,4-dicarbonyl compounds[8]. While traditional methods use harsh acidic conditions that can degrade sensitive functional groups, this modernized protocol utilizes microwave irradiation and a mild acid catalyst (p-TsOH) to accelerate the rate-determining intramolecular cyclization and dehydration steps, minimizing polymerization side-reactions[8][9].

PaalKnorrWorkflow Diketone 1,4-Dicarbonyl Compound Enol Enol Intermediate Diketone->Enol Tautomerization Acid p-TsOH Catalyst (Protonation) Acid->Enol Cyclization Intramolecular Cyclization Enol->Cyclization Rate-Determining Hemiacetal Cyclic Hemiacetal Cyclization->Hemiacetal Dehydration Dehydration (-H2O) Hemiacetal->Dehydration MW Heating Furan Substituted Furan Dehydration->Furan

Reaction mechanism and experimental workflow of the Paal-Knorr Furan Synthesis.

Materials:

  • 1,4-Dicarbonyl compound (e.g., 2,5-hexanedione) (1.0 equiv)

  • para-Toluenesulfonic acid (p-TsOH) (0.05 equiv)

  • Solvent: Toluene or Ethanol (anhydrous)

  • Microwave reactor vials with septum caps

Step-by-Step Procedure:

  • Preparation: In an oven-dried microwave vial, dissolve the 1,4-dicarbonyl compound (1.0 mmol) in 3.0 mL of anhydrous toluene.

    • Expert Insight: Toluene is preferred for microwave synthesis as it forms an azeotrope with water, driving the critical dehydration step forward and preventing the reversible opening of the hemiacetal.

  • Catalyst Addition: Add 0.05 mmol of p-TsOH to the solution. Seal the vial with a crimped septum cap.

    • Expert Insight:p-TsOH is a mild protic acid. Stronger mineral acids (like H₂SO₄) can degrade sensitive substituents or cause the resulting electron-rich furan to polymerize.

  • Microwave Irradiation: Place the vial in a dedicated laboratory microwave reactor. Irradiate at 140 °C for 5–10 minutes[9].

    • Expert Insight: Conventional heating can take 12–24 hours. Microwave irradiation provides rapid, volumetric heating that easily overcomes the high activation energy of the dehydration step, leading to cleaner reaction profiles.

  • Workup: Cool the vial to room temperature using a compressed air stream. Dilute the mixture with 10 mL of water and extract with ethyl acetate (3 x 15 mL)[9].

  • Purification: Wash the combined organic layers with saturated NaHCO₃ (to neutralize the acid catalyst), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography if TLC indicates trace unreacted diketone remains.

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

To validate the biological efficacy of the synthesized furan derivatives, an MTT assay is utilized to determine the half-maximal inhibitory concentration (IC50)[1][4].

Step-by-Step Procedure:

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7 or HeLa) in a 96-well microtiter plate at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the furan derivative in DMSO. Add the compounds to the wells and incubate for 48 hours[1].

    • Expert Insight: Ensure the final DMSO concentration in the wells remains <0.5% (v/v) to prevent baseline solvent toxicity from skewing the viability data.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Expert Insight: Viable cells with active metabolism will convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase. Dead cells will not.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader[4]. Calculate cell viability relative to the untreated control and determine the IC50 using non-linear regression analysis.

Sources

Application

High-Throughput Screening Protocols for Novel 1-(5-Methylfuran-2-yl)piperazin-2-one Libraries

An Application Guide for Drug Discovery Scientists Introduction: The Promise of the Piperazinone Scaffold The 1-(5-methylfuran-2-yl)piperazin-2-one core represents a promising starting point for the development of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Drug Discovery Scientists

Introduction: The Promise of the Piperazinone Scaffold

The 1-(5-methylfuran-2-yl)piperazin-2-one core represents a promising starting point for the development of novel therapeutics. Its structural features—a chiral center, hydrogen bond acceptors, and vectors for diverse functionalization—make it an attractive scaffold for targeting various protein classes, from kinases and proteases to G-protein coupled receptors (GPCRs). High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of tens of thousands to millions of such compounds to identify "hits" that modulate a biological target of interest.[1][2][3]

This document outlines a strategic, phase-based approach to screening these libraries, emphasizing scientific rigor, data integrity, and the causal logic behind experimental design choices. The goal is to provide a self-validating workflow that minimizes false positives and maximizes the potential for discovering meaningful lead compounds.

The HTS Workflow: A Strategic Overview

A successful HTS campaign is a multi-stage process, beginning with meticulous assay development and culminating in the validation of promising hit compounds. Each phase builds upon the last, requiring rigorous quality control and data-driven decision-making. The overall workflow is designed to efficiently funnel a large library down to a small number of high-confidence hits for further development.

HTS_Workflow Figure 1: The High-Throughput Screening (HTS) Cascade cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening Campaign cluster_2 Phase 3: Hit Triage & Confirmation cluster_3 Phase 4: Hit Validation & Prioritization AssayDev Assay Development (Biochemical vs. Cell-Based) Optimization Assay Optimization (Reagents, Conditions) AssayDev->Optimization Select Format Validation Assay Validation (Z'-Factor > 0.5) Optimization->Validation Test Robustness LibraryPrep Library Plating (384/1536-well) Validation->LibraryPrep Assay Ready PrimaryScreen Primary HTS (Single Concentration) LibraryPrep->PrimaryScreen DataAnalysis Data Analysis (Normalization, Hit Picking) PrimaryScreen->DataAnalysis Raw Data HitConfirmation Hit Confirmation (Re-test from powder) DataAnalysis->HitConfirmation DoseResponse Dose-Response (IC50 / EC50 Determination) HitConfirmation->DoseResponse Orthogonal Orthogonal Assays (Different Technology) DoseResponse->Orthogonal Confirmed Hits SAR Preliminary SAR (Structure-Activity Relationship) Orthogonal->SAR ValidatedHit Validated Hit for Lead Optimization SAR->ValidatedHit

Caption: A strategic workflow for small molecule drug discovery.

Phase 1: Assay Development and Validation

The foundation of any HTS campaign is a robust and reproducible assay. The choice between a biochemical and a cell-based format is a critical first decision, driven by the nature of the biological target and the desired information.[1][4][5][6]

  • Biochemical Assays: These assays measure the direct effect of a compound on a purified biological target, such as an enzyme or receptor.[4] They offer high precision and reproducibility but lack the context of a living cell, potentially missing effects related to cell permeability or complex signaling cascades.[1][4]

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data on efficacy, toxicity, or pathway modulation.[1][7] While more complex and variable, they are indispensable for understanding a compound's activity in a biological system.[6][7]

Table 1: Comparison of Common HTS Detection Technologies

TechnologyPrincipleProsCons
Fluorescence Intensity (FI) Measures the overall emission of light from a fluorophore.[8][9]Simple, inexpensive, widely available.Prone to interference from colored or autofluorescent compounds.
Fluorescence Polarization (FP) Measures the change in rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[10][11]Homogeneous ("mix-and-read"), sensitive to binding events.[12]Requires a significant size difference between binding partners.[12]
Time-Resolved FRET (TR-FRET) Uses long-lifetime lanthanide donors to measure FRET, minimizing background fluorescence by adding a delay between excitation and detection.[13][14]High signal-to-background, robust, homogeneous.[15]Requires specific plate readers and expensive reagents.
Luminescence Measures light produced by a chemical or enzymatic reaction (e.g., luciferase).[16]Extremely high sensitivity, very low background.[17]Signal can be unstable; enzyme inhibitors can interfere.
AlphaScreen®/AlphaLISA® Bead-based assay where singlet oxygen transfer between donor and acceptor beads generates a signal when in close proximity.[18][19]Highly amplified signal, very sensitive, homogeneous.[19][20]Light-sensitive, can be inhibited by singlet oxygen quenchers.
Protocol 1: Biochemical Assay Example — Fluorescence Polarization (FP) for a Protein Kinase Target

This protocol describes a competitive binding assay to identify compounds from the piperazinone library that displace a fluorescently labeled tracer from the ATP-binding pocket of a purified kinase.

Causality: FP is an ideal choice here because the binding of the small fluorescent tracer to the much larger kinase enzyme results in a significant slowing of the tracer's rotation, leading to a large increase in the polarization signal.[10][21] An effective inhibitor will compete with the tracer for the binding site, displacing it into the solution and causing a decrease in polarization.

Materials:

  • Purified Kinase (e.g., 50 nM final concentration)

  • Fluorescently-labeled ATP-competitive tracer (e.g., 1 nM final concentration)

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • 1-(5-Methylfuran-2-yl)piperazin-2-one library compounds (10 mM in DMSO)

  • Positive Control: Known kinase inhibitor (e.g., Staurosporine)

  • Negative Control: DMSO

  • Solid black, low-volume 384-well microplates

Procedure:

  • Reagent Preparation: Prepare 2X solutions of both the kinase and the tracer in Assay Buffer.

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of each library compound, positive control, or negative control (DMSO) into the wells of the 384-well plate. This results in a 10 µM final compound concentration in a 50 µL assay volume.

  • Kinase Addition: Add 25 µL of the 2X kinase solution to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compound-enzyme binding to reach equilibrium.

  • Tracer Addition: Add 25 µL of the 2X tracer solution to all wells to initiate the displacement reaction.

  • Final Incubation: Mix the plate and incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence emission. The instrument software will calculate the millipolarization (mP) values.

Protocol 2: Cell-Based Assay Example — GPCR-Targeted cAMP Assay using HTRF

This protocol measures the inhibition of adenylyl cyclase activity in a cell line overexpressing a Gαi-coupled GPCR, a common target for small molecules.

Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is a superior technology for cell-based assays as it minimizes interference from media color and compound autofluorescence by using a time-resolved measurement.[13][22] The assay is a competitive immunoassay where cAMP produced by the cells competes with a labeled cAMP analog for binding to an antibody, resulting in a signal decrease that is proportional to the amount of intracellular cAMP.[23][24]

Materials:

  • HEK293 cells stably expressing the target Gαi-coupled GPCR

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Stimulation Buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)

  • Forskolin (stimulant)

  • HTRF cAMP Detection Kit (containing anti-cAMP antibody-Cryptate and cAMP-d2)

  • Lysis Buffer

  • White, solid bottom 384-well microplates

Procedure:

  • Cell Plating: Seed the cells into 384-well plates at a density of 5,000 cells/well and incubate overnight to allow for attachment.

  • Compound Addition: Remove the culture medium and add 10 µL of Stimulation Buffer containing the library compounds (10 µM final concentration) or controls.

  • Cell Stimulation: Add 5 µL of Forskolin (at a pre-determined EC80 concentration) to all wells except the negative controls. Incubate for 30 minutes at room temperature.

  • Cell Lysis & Detection: Add 5 µL of the anti-cAMP-Cryptate conjugate followed by 5 µL of the cAMP-d2 conjugate (both prepared in lysis buffer as per the manufacturer's protocol).

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor). Calculate the 665/620 ratio and normalize the data.

Assay Validation: The Z'-Factor

Before commencing a full screen, the assay must be validated to ensure it can reliably distinguish hits from non-hits. The Z'-factor is the industry standard for this validation.[25][26] It is a statistical parameter that accounts for both the dynamic range of the assay (signal window) and the data variation.[27][28]

Formula: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative control.

Table 2: Interpretation of Z'-Factor Values

Z'-FactorInterpretationRecommendation
> 0.5Excellent AssayProceed to HTS.[5][29]
0 to 0.5Marginal AssayRequires optimization; may be usable for smaller screens.
< 0Unacceptable AssayThe signal window is smaller than the data variation; assay is not suitable for screening.[27]

To validate, run several full plates containing only positive and negative controls (e.g., 192 wells of each) and calculate the Z'-factor. An assay is considered screen-ready when it consistently produces a Z'-factor ≥ 0.5.[29][30]

Phase 2: The Primary Screening Campaign

With a validated assay, the full library screen can begin. This phase requires automation and robust logistics to ensure consistency across thousands of plates.[3]

Table 3: Example 384-Well Plate Layout for Primary HTS

Columns 1-2Columns 3-22Columns 23-24
Negative Control (DMSO)Library Compounds (1 per well)Positive Control
32 wells320 wells32 wells

Protocol 3: Generalized Primary HTS Workflow

  • Library Plating: Use automated acoustic dispensers to transfer library compounds to assay plates according to the defined plate map.[2] This minimizes DMSO carryover and improves precision.

  • Reagent Addition: Utilize automated liquid handlers to dispense cells or biochemical reagents into the plates.

  • Incubation: Manage incubation times precisely using automated plate stackers and hotels.

  • Detection: Add final detection reagents and read plates on an integrated plate reader.[7]

  • Data Acquisition: Data is automatically captured and uploaded to a central database for analysis.[29]

Phase 3: Data Analysis and Hit Triage

Raw data from the HTS must be processed to identify statistically significant "hits."

Data Normalization: Raw data from each plate is typically normalized to the plate-specific controls to account for plate-to-plate variation.[31] A common method is to define the average of the negative controls as 0% activity/inhibition and the average of the positive controls as 100% activity/inhibition.

Hit Selection: A hit threshold is established, often based on the mean activity of the sample population plus three times its standard deviation (Z-score). For example, compounds producing an inhibition >50% or a Z-score > 3 might be selected as primary hits.[32]

PAINS and False Positives: It is critical to filter out Pan-Assay Interference Compounds (PAINS), which are promiscuous compounds that appear as hits in many assays through non-specific mechanisms like aggregation or reactivity.[33] Computational filters and historical screening data should be used to flag these problematic chemotypes early in the process.

Hit_Triage Figure 2: Hit Triage and Validation Funnel PrimaryHits Primary Hits from HTS (e.g., >50% Inhibition) FilterPAINS Computational Triage (Filter PAINS, reactive groups) PrimaryHits->FilterPAINS CherryPick Cherry-Pick Hits (Order fresh powder) FilterPAINS->CherryPick Filter passed ConfirmActivity Confirm Activity (Single-point re-test) CherryPick->ConfirmActivity DoseResponse Dose-Response Assay (Calculate IC50/EC50) ConfirmActivity->DoseResponse Activity Confirmed OrthogonalAssay Orthogonal Assay (Confirm with different technology) DoseResponse->OrthogonalAssay Potency Determined ValidatedHit VALIDATED HIT OrthogonalAssay->ValidatedHit Mechanism Confirmed

Caption: A decision-making workflow for hit validation.

Phase 4: Hit Confirmation and Characterization

Primary hits must be rigorously validated to ensure they are real, potent, and act via the intended mechanism.

Protocol 4: Hit Confirmation and Dose-Response Analysis

  • Source Fresh Compound: Obtain dry powder of the hit compounds from the original supplier to rule out degradation or concentration errors in the library plates.

  • Create Serial Dilutions: Prepare a 10-point, 3-fold serial dilution series for each compound in DMSO, typically starting at 100 µM.

  • Perform Assay: Run the primary assay with the compound dilution series in triplicate.

  • Calculate IC50/EC50: Plot the percent inhibition/activation against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 (for inhibitors) or EC50 (for activators).

Orthogonal Assays: Confirmed hits should be tested in an orthogonal assay—one that uses a different detection technology or measures a different biological endpoint.[33] For example, if the primary screen was a biochemical FP assay, an orthogonal assay could be a cell-based assay measuring a downstream signaling event. This crucial step helps eliminate artifacts specific to the primary assay format.

Table 4: Example Hit Validation Data Summary

Compound IDPrimary Screen (% Inh @ 10µM)Confirmed IC50 (µM)Orthogonal Assay (Cellular EC50, µM)PAINS FlagStatus
PZN-00185.20.250.55NoValidated Hit
PZN-00278.91.2> 50NoFalse Positive (Cell Inactive)
PZN-00392.10.81.1Yes (Aggregator)False Positive (PAINS)
PZN-00465.5> 20N/ANoNot Confirmed

Conclusion

The high-throughput screening of a novel 1-(5-methylfuran-2-yl)piperazin-2-one library is a powerful method for discovering new chemical probes and potential drug leads. Success depends on a meticulously planned and executed campaign, grounded in robust assay development, stringent quality control, and a multi-step hit validation process. By following the principles and protocols outlined in this guide—from selecting the right assay technology and validating its performance with the Z'-factor to confirming hits with dose-response analysis and orthogonal assays—researchers can confidently navigate the HTS workflow and maximize the probability of identifying high-quality, actionable lead compounds.

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Method

Application Note &amp; Protocol: Crystallization of 1-(5-Methylfuran-2-yl)piperazin-2-one for Single-Crystal X-ray Analysis

Abstract The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Single-crystal X-ray diffraction (SCXRD) provides unparalleled, atom-level resolution of m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Single-crystal X-ray diffraction (SCXRD) provides unparalleled, atom-level resolution of molecular architecture, including absolute stereochemistry and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR).[1][2][3] This guide provides a comprehensive framework and detailed protocols for obtaining high-quality single crystals of the target compound, 1-(5-Methylfuran-2-yl)piperazin-2-one, suitable for SCXRD analysis. We detail methodologies including slow evaporation, vapor diffusion, and solvent/anti-solvent techniques, alongside strategies for optimizing initial crystallization "hits."

Introduction: The Rationale for Crystallization

1-(5-Methylfuran-2-yl)piperazin-2-one is a heterocyclic compound featuring a piperazinone core linked to a methylfuran moiety. Such scaffolds are of significant interest in medicinal chemistry due to their potential for diverse biological activities. Determining the three-dimensional structure of this molecule is essential for computational modeling, rational drug design, and confirming its synthetic outcome.

The primary bottleneck in SCXRD is often the growth of a suitable crystal—a well-ordered, single lattice of appropriate size (ideally 0.1–0.4 mm) and quality.[4][5] The process is a blend of science and art, relying on the controlled establishment of a supersaturated state from which the system can slowly relax into a crystalline precipitate rather than an amorphous solid.[2][6] This guide is designed to provide researchers with a logical, systematic approach to navigate this challenge.

Foundational Principles of Small Molecule Crystallization

Crystal growth initiates from a supersaturated solution, a thermodynamically metastable state where the concentration of the solute exceeds its solubility limit.[6] The goal of any crystallization technique is to approach and traverse this metastable zone slowly, allowing for a limited number of nucleation events followed by methodical crystal growth.[2][4] Rapidly crashing a compound out of solution by creating very high supersaturation typically results in a useless microcrystalline powder.[7][8] The most common methods to achieve controlled supersaturation for small organic molecules are:

  • Slow Evaporation: The concentration of the solute is gradually increased as the solvent evaporates.[4][5]

  • Vapor Diffusion: A volatile anti-solvent, in which the compound is insoluble, slowly diffuses via the vapor phase into a solution of the compound, reducing its solubility.[4][9][10]

  • Slow Cooling: The solubility of the compound is lowered by gradually decreasing the temperature of a saturated solution.[4][7][11]

  • Solvent/Anti-Solvent Diffusion (Liquid-Liquid): A layer of anti-solvent is carefully added on top of a solution of the compound, allowing for slow diffusion at the interface to induce crystallization.[12]

Overall Experimental Workflow

The path from a purified compound to a final crystal structure involves several key stages. The following workflow provides a high-level overview of the process.

G cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis Compound Purified Compound (>98% Purity) Solubility Solubility Screening Compound->Solubility Screen Primary Screening (Vapor Diffusion, Evaporation) Solubility->Screen Hit Identify Initial Hits (Microcrystals, Needles) Screen->Hit Optimize Optimization (Temp, Conc., Solvents) Hit->Optimize GoodCrystal Harvest Quality Crystal Optimize->GoodCrystal Mount Mount Crystal & Cryo-cool GoodCrystal->Mount Data X-ray Data Collection Mount->Data Solve Structure Solution & Refinement Data->Solve

Caption: General workflow from purified compound to structure determination.

Materials and Reagents

Equipment
  • Stereomicroscope with cross-polarizers

  • Glass vials (1-4 mL) with screw caps[5]

  • NMR tubes or small test tubes[7][13]

  • Crystallization plates (e.g., 24-well sitting drop plates)[14]

  • Micro-bridges for sitting drop vapor diffusion[14][15]

  • Syringes and 0.22 µm syringe filters

  • Crystal mounting tools (e.g., MiTeGen MicroMounts™)[16][17]

  • Aluminum foil, parafilm

Solvents and Reagents

The selection of solvents is critical. Based on the structure of 1-(5-Methylfuran-2-yl)piperazin-2-one (containing polar amide and ether functionalities and a less polar aromatic ring), a range of solvents should be screened.

ClassRecommended SolventsRole
Polar Protic Methanol, Ethanol, IsopropanolGood Solvents
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, THFGood to Moderate Solvents
Non-Polar Hexanes, Heptane, Toluene, Diethyl EtherPotential Anti-solvents
Aqueous Deionized WaterPotential Anti-solvent (if soluble in organics)

Protocols for Initial Crystallization Screening

Before beginning, ensure the compound is of the highest possible purity (>98%). All glassware must be scrupulously clean to avoid unwanted nucleation sites.[13] Prepare a stock solution of the compound at a concentration of 5-20 mg/mL in a "good" solvent. This solution should be filtered through a 0.22 µm filter to remove any particulate matter.

Protocol 1: Slow Evaporation

This is often the simplest and most successful method for air-stable organic compounds.[5][7][11] It works by slowly increasing the solute concentration to the point of supersaturation as the solvent evaporates.

  • Dissolve 2-5 mg of the compound in 0.5-1.0 mL of a moderately volatile solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/methanol) in a small, clean vial.

  • Cover the vial with aluminum foil. Using a needle, pierce 1-3 small holes in the foil.[5][13] The number of holes controls the evaporation rate; fewer holes for more volatile solvents.

  • Place the vial in a vibration-free location (e.g., a drawer or a protected shelf) at a constant temperature.

  • Monitor the vial daily for crystal growth, which may take several days to weeks.[4]

Protocol 2: Vapor Diffusion (Sitting Drop)

This is a powerful technique for screening many conditions with minimal material.[9][10][18] An anti-solvent from an outer reservoir diffuses into a drop containing the compound and a good solvent, gradually reducing the compound's solubility.

  • Prepare the Reservoir: Using a 24-well crystallization plate, add 500 µL of a volatile anti-solvent (e.g., hexanes, diethyl ether) to the reservoir of a well.

  • Prepare the Drop: Place a micro-bridge into the well. On top of the micro-bridge, pipette a 2 µL drop of your compound's stock solution (e.g., in ethyl acetate).

  • Seal: Immediately seal the well with clear sealing tape or a greased glass coverslip to create a closed system.[14][15]

  • Equilibrate: Store the plate in a stable, vibration-free environment. Vapor from the anti-solvent in the reservoir will slowly diffuse into the drop, inducing crystallization.

  • Screen: Set up multiple wells, varying the solvent/anti-solvent combinations. A suggested screening matrix is provided below.

WellDrop (2 µL): Compound in...Reservoir (500 µL): Anti-solvent
A1Ethyl AcetateHexanes
A2AcetoneDiethyl Ether
A3AcetonitrileToluene
A4DichloromethanePentane
A5MethanolDiethyl Ether
A6Tetrahydrofuran (THF)Heptane
Protocol 3: Solvent/Anti-Solvent (Liquid Layering)

This method is effective when direct mixing causes rapid precipitation. It relies on the slow diffusion between two miscible liquids of different densities.[12]

  • Dissolve 2-5 mg of the compound in 0.5 mL of a "good" solvent (e.g., dichloromethane, acetone) in a narrow container like an NMR tube or a 1-dram vial.

  • Choose an anti-solvent in which the compound is insoluble but which is miscible with the first solvent (e.g., hexanes or heptane).

  • Very carefully and slowly, pipette ~1.5 mL of the anti-solvent down the side of the vial to form a distinct layer on top of the compound solution. A buffer layer of an intermediate solvent can be used to further slow diffusion.[12]

  • Seal the vial tightly and leave it undisturbed. Crystals will ideally form at the interface over several days.

Optimization of Initial "Hits"

Often, initial screening yields only microcrystals, needles, or oils. These "hits" are valuable starting points for optimization. The goal is to slow down the process to favor growth over nucleation.[19]

Key Variables to Adjust:

  • Temperature: Lowering the temperature generally decreases solubility and slows diffusion rates. Try moving a promising experiment from room temperature to 4°C.

  • Concentration: If you get a shower of microcrystals, reduce the starting concentration of your compound by 25-50%. If drops remain clear, increase the concentration.[19]

  • Solvent/Anti-solvent Ratio: In vapor diffusion, changing the ratio of solvent to anti-solvent can be achieved by altering the drop composition. For example, try a 1:1 mixture of compound stock solution and reservoir solution in the drop.[19]

  • Seeding: If you have microcrystals, they can be used to "seed" a fresh, clear drop that is in a metastable state. Crush the microcrystals, transfer a tiny speck into the new drop using a cat whisker or specialized tool, and allow the larger crystals to grow from these seeds.[19]

G cluster_actions Optimization Actions InitialHit Initial Hit (e.g., Microcrystals) LowerTemp Lower Temperature InitialHit->LowerTemp Too many nuclei LowerConc Decrease Concentration InitialHit->LowerConc Too many nuclei SlowerEvap Slow Evaporation/Diffusion InitialHit->SlowerEvap Too many nuclei Clear Clear Drop (No Crystals) Clear->LowerTemp Increase supersaturation IncreaseConc Increase Concentration Clear->IncreaseConc Precipitate Amorphous Precipitate Precipitate->LowerConc Precipitate->SlowerEvap ChangeSolvent Change Solvent System Precipitate->ChangeSolvent GoodCrystal Single Crystal Suitable for XRD LowerTemp->GoodCrystal LowerConc->GoodCrystal SlowerEvap->GoodCrystal ChangeSolvent->GoodCrystal IncreaseConc->GoodCrystal

Caption: Decision-making flowchart for optimizing initial crystallization hits.

Crystal Harvesting and Mounting

Once a crystal of suitable size and quality is obtained, it must be carefully harvested for analysis.[20]

  • Preparation: Place a drop of a cryoprotectant oil (e.g., Paratone-N) onto a clean glass slide under a microscope.

  • Harvesting: Using a nylon loop or specialized mounting tool, carefully dislodge the crystal from its growth vessel.[21] Quickly transfer the crystal into the oil drop. The oil prevents the crystal from drying out, which can cause cracking due to the loss of solvent from the crystal lattice.[7][20]

  • Mounting: Scoop the crystal out of the oil using the mounting loop. Excess oil can be wicked away with the edge of a paper towel.

  • Cryo-cooling: Immediately place the mounted crystal into the cold nitrogen stream (typically 100 K) of the X-ray diffractometer.[21][22] This flash-cooling vitrifies the remaining solvent and oil, preventing ice crystal formation and protecting the crystal from radiation damage during data collection.

Conclusion

The crystallization of small molecules like 1-(5-Methylfuran-2-yl)piperazin-2-one is a systematic yet iterative process. By methodically screening a logical set of conditions using techniques like slow evaporation and vapor diffusion, and by rationally optimizing initial hits, researchers can significantly increase the probability of obtaining high-quality single crystals. The protocols and strategies outlined in this guide provide a robust foundation for achieving this critical step in the structural elucidation pipeline.

References

  • Staples, R. J. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Structure Reports Online, 68(10), s43. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 1995-2010. [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. EIT RawMaterials Academy. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 2. ChemistryViews Magazine. [Link]

  • University of Canterbury. (n.d.). Slow Evaporation Method. Department of Chemistry. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton ePrints. [Link]

  • University of Puerto Rico at Mayagüez. (n.d.). Crystallization of small molecules. Course Material. [Link]

  • Boyle, P. D. (2006). Crystallisation Techniques. North Carolina State University. [Link]

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]

  • Fromm, K. M. (n.d.). Guide for crystallization. University of Fribourg. [Link]

  • Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 15(25), 2634-2641. [Link]

  • Al-Zoubi, I. M., et al. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. International Journal of Pharmaceutical Sciences Review and Research, 75(1), 120-127. [Link]

  • Staples, R. J. (n.d.). Growing and Mounting Single Crystals Your Diffractometer Will Treasure. Brigham Young University. [Link]

  • Slus, P., Hezemans, A. M., & Kroon, J. (1989). Crystallization of low-molecular-weight organic compounds for X-ray crystallography. Journal of Applied Crystallography, 22(4), 340-344. [Link]

  • University of Regensburg. (n.d.). Tips for Crystal Growing. National Single Crystal X-ray Facility. [Link]

  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Michigan State University. [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. Hampton Research Technical Manuals. [Link]

  • Georgetown University. (2021). Part 2 Mounting and Centering a Crystal. YouTube. [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Hampton Research Technical Manuals. [Link]

Sources

Application

Application Note &amp; Protocols: Cellular Characterization of 1-(5-Methylfuran-2-yl)piperazin-2-one

Introduction: The Scientific Rationale 1-(5-Methylfuran-2-yl)piperazin-2-one is a novel chemical entity featuring a piperazin-2-one core. The piperazine ring is a well-established pharmacophore present in numerous FDA-ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Scientific Rationale

1-(5-Methylfuran-2-yl)piperazin-2-one is a novel chemical entity featuring a piperazin-2-one core. The piperazine ring is a well-established pharmacophore present in numerous FDA-approved drugs, known to interact with a wide range of biological targets, most notably G-protein coupled receptors (GPCRs) and kinases. The incorporation of a methylfuran moiety introduces unique steric and electronic properties that could confer novel bioactivity and target selectivity.

Given that this specific molecule is not extensively characterized in the public domain, this document outlines a comprehensive, tiered strategy for its initial evaluation in a cell-based assay workflow. This approach is designed to first establish a foundational understanding of its cytotoxic and cytostatic effects, and then to build upon these findings to elucidate potential mechanisms of action. The protocols provided are robust, widely adopted in the drug discovery field, and designed with internal-validating controls to ensure data integrity.

Tiered Experimental Workflow: A Strategy for Novel Compound Characterization

A logical, tiered approach is critical to efficiently characterize a novel compound. This workflow maximizes information return while conserving resources. We begin with broad, high-throughput assays to determine basic cellular effects and then progress to more complex, lower-throughput assays to investigate specific biological mechanisms.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Advanced Validation A Compound Synthesis & Quality Control B Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®) A->B Test in multiple cell lines (e.g., cancer, normal) C Determine IC50 & Maximum Non-Toxic Dose B->C Generate dose-response curve D Apoptosis Assay (e.g., Caspase-Glo® 3/7) C->D If cytotoxic E Cell Cycle Analysis (Propidium Iodide Staining) C->E If cytostatic F Hypothetical Target Class Screen (e.g., Kinase Panel, GPCR Panel) C->F Broad screening G Western Blot for Pathway Markers D->G E->G H Target Engagement Assay (e.g., CETSA) F->H G cluster_0 Apoptotic Signaling Cascade A 1-(5-Methylfuran-2-yl)piperazin-2-one (Hypothetical Agent) B Cellular Stress (e.g., DNA Damage, ER Stress) A->B C Initiator Caspases (Caspase-8, Caspase-9) B->C D Effector Caspases (Caspase-3, Caspase-7) Assay Target C->D E Substrate Cleavage (e.g., PARP) D->E F Apoptosis E->F

Figure 2: Hypothetical signaling pathway leading to apoptosis and the target of the Caspase-Glo® 3/7 assay.

Tier 2 Protocol: Investigating Cytostatic Effects - Cell Cycle Analysis

Rationale: If the compound reduces cell viability without a strong apoptotic signal, it may be causing cell cycle arrest (a cytostatic effect). Analyzing the distribution of cells in different phases of the cell cycle (G1, S, G2/M) can reveal this. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA, and the amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for cell cycle phase determination via flow cytometry.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates to achieve a sufficient number of cells for flow cytometry (e.g., 0.5 x 10⁶ cells per well).

    • Allow cells to attach overnight.

    • Treat cells with the compound at 1x and 2x the IC50 for 24 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells to ensure all cells are collected.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours (can be stored for weeks).

  • Staining and Analysis:

    • Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet with 1 mL of PBS.

    • Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer, exciting at 488 nm and measuring emission at ~617 nm. Collect at least 10,000 events per sample.

Data Analysis and Presentation:

The flow cytometry data is analyzed using software (e.g., FlowJo, FCS Express) to generate a histogram of cell count versus fluorescence intensity. Gates are set to quantify the percentage of cells in the G1, S, and G2/M phases.

Treatment% Cells in G1% Cells in S% Cells in G2/M
Vehicle Control45%35%20%
Compound (1x IC50)70%15%15%
Compound (2x IC50)85%5%10%

Table 2: Example data showing a G1 phase cell cycle arrest induced by the test compound.

Conclusion and Future Directions

This application note provides a foundational framework for the initial characterization of 1-(5-Methylfuran-2-yl)piperazin-2-one. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can build a robust dataset to guide further investigation. Positive results from these assays would warrant progression to Tier 3 validation, including Western blot analysis to probe specific signaling proteins (e.g., p53, cyclins, cleaved-PARP) and target engagement studies to confirm direct interaction with hypothesized cellular targets. This structured approach ensures that the therapeutic potential of novel chemical entities is evaluated in a rigorous and scientifically sound manner.

References

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analysis of Cell Cycle by Propidium Iodide Staining and Flow Cytometry. Cold Spring Harbor Protocols, 2016(6). [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(5-Methylfuran-2-yl)piperazin-2-one

Welcome to the technical support guide for the synthesis of 1-(5-Methylfuran-2-yl)piperazin-2-one. This resource is designed for researchers, scientists, and professionals in drug development who are working on or planni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-(5-Methylfuran-2-yl)piperazin-2-one. This resource is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve your reaction yield and purity.

The synthesis of N-aryl piperazinones, such as 1-(5-Methylfuran-2-yl)piperazin-2-one, is a critical process in medicinal chemistry. These scaffolds are present in a wide range of biologically active compounds. The most common and effective method for this synthesis is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1] While powerful, this reaction can be sensitive to various parameters, and achieving high yields consistently requires careful optimization.

This guide is structured to address the most common challenges encountered during this synthesis, providing not just solutions but also the scientific reasoning behind them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 1-(5-Methylfuran-2-yl)piperazin-2-one.

Issue 1: Low or No Product Yield

A lower-than-expected yield is one of the most frequent challenges in Buchwald-Hartwig amination.[2] Several factors can contribute to this issue.

Possible Causes & Solutions:
  • Inactive Catalyst: The active Pd(0) species might not be forming efficiently from the Pd(II) precatalyst.

    • Solution: Modern palladacycle precatalysts (e.g., G3 or G4) are often more effective than traditional sources like Pd(OAc)₂ because they form the active LPd(0) catalyst more cleanly.[2] If using a Pd(II) source, ensure the presence of an amine or phosphine ligand to facilitate the reduction to Pd(0). Consider a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates.[2]

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand is highly dependent on the specific substrates.

    • Solution: For the coupling of a secondary amine like piperazin-2-one with a heteroaryl halide, bulky, electron-rich phosphine ligands are generally preferred. Ligands such as RuPhos, BrettPhos, or XPhos have shown broad applicability and effectiveness in similar couplings.[2][3] It is highly recommended to consult a ligand selection guide based on your specific substrates.

  • Incorrect Base Selection: The base is essential for deprotonating the amine, but an incompatible base can hinder the reaction or lead to the decomposition of starting materials.[4]

    • Solution: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[4] However, for base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher reaction temperatures.[2][4] The physical properties of the base, such as particle size, can also impact the reaction. Grinding the base or adding Celite can help prevent clumping.[4]

  • Poor Substrate Reactivity: The 5-methylfuran-2-yl halide's reactivity can be a factor. While aryl bromides are generally more reactive than chlorides, furan rings can present unique challenges in palladium-catalyzed reactions.[4][5]

    • Solution: For less reactive aryl chlorides, using bulky, electron-rich phosphine ligands is often necessary.[4] If possible, starting with the corresponding 2-bromo-5-methylfuran may improve yields.

ParameterRecommendation for 1-(5-Methylfuran-2-yl)piperazin-2-one SynthesisRationale
Palladium Precatalyst RuPhos Pd G3 or BrettPhos Pd G3These palladacycles are air-stable and efficiently generate the active Pd(0) species under reaction conditions.
Ligand RuPhos or BrettPhosThese bulky, electron-rich phosphine ligands are well-suited for coupling secondary amines with heteroaryl halides.
Base NaOtBu or LHMDS (for robust substrates); Cs₂CO₃ (for base-sensitive substrates)Strong bases are generally effective, but weaker bases can prevent decomposition of sensitive functional groups.
Solvent Toluene or 1,4-DioxaneThese aprotic solvents have good solubility for the reactants and are compatible with the reaction conditions.
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive substrates or weaker bases.
Issue 2: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired 1-(5-Methylfuran-2-yl)piperazin-2-one.

Possible Causes & Solutions:
  • Hydrodehalogenation: The 2-halo-5-methylfuran is reduced to 2-methylfuran.

    • Cause: This can occur if the catalytic cycle is interrupted, often due to impurities or suboptimal conditions.

    • Solution: Ensure all reagents and solvents are anhydrous and degassed. Optimizing the catalyst loading and reaction temperature can also minimize this side reaction.[2]

  • Homocoupling: Dimerization of the aryl halide or the amine.

    • Cause: This can be promoted by certain reaction conditions and catalyst systems.[2]

    • Solution: Adjusting the catalyst-to-ligand ratio and reaction temperature can often suppress homocoupling.

  • Di-substitution of Piperazine: If piperazine is used as the starting material instead of piperazin-2-one, di-arylation can occur.

    • Solution: Using a protecting group strategy for one of the nitrogen atoms in piperazine during the synthesis is a common approach to ensure mono-substitution.[6] Alternatively, using a large excess of piperazine can favor the mono-substituted product.[6]

Issue 3: Difficult Purification

The final product's purification can be challenging due to its polarity and potential for degradation.

Possible Causes & Solutions:
  • Product Degradation on Silica Gel: Piperazin-2-one derivatives can be susceptible to degradation on acidic silica gel.[6]

    • Solution: Neutralize the silica gel by pre-treating it with a base like triethylamine (e.g., 0.1-1% in the mobile phase).[6] Alternatively, consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica (e.g., diol or cyano).[6]

  • Inefficient Crystallization: The product may be difficult to crystallize from common solvents.

    • Solution: Screen a variety of recrystallization solvents and solvent systems. Techniques like slow evaporation, vapor diffusion, or seeding with a pure crystal can be effective.[6]

  • Hygroscopicity: Piperazine derivatives can absorb moisture from the atmosphere, which can complicate handling and characterization.[7]

    • Solution: Dry the final product under a high vacuum for an extended period. Handling and storing the product under an inert atmosphere can also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for this reaction?

A1: Typically, a catalyst loading of 1-5 mol% of the palladium precatalyst is a good starting point. However, this may need to be optimized depending on the reactivity of your specific substrates.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Q3: Is it necessary to use a glovebox for setting up the reaction?

A3: While not strictly necessary, using a glovebox to handle the palladium precatalyst, ligand, and base under an inert atmosphere is highly recommended to prevent catalyst deactivation and ensure reproducibility.[2] If a glovebox is not available, thoroughly purge the reaction vessel with an inert gas like argon or nitrogen.

Q4: Can I use a different solvent?

A4: While toluene and 1,4-dioxane are commonly used, other aprotic solvents like THF or DME can also be effective. It is advisable to screen a few solvents to find the optimal one for your specific reaction.

Q5: How do I remove residual palladium from my final product?

A5: If residual palladium is a concern, especially for pharmaceutical applications, several methods can be employed for its removal. These include treatment with activated carbon, silica-based metal scavengers, or recrystallization.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

This is a general protocol that should be optimized for your specific needs.

  • Reaction Setup: In a glovebox, add the 2-halo-5-methylfuran, piperazin-2-one, palladium precatalyst, ligand, and base to an oven-dried reaction vial.

  • Solvent and Reagent Addition: Seal the vial with a cap containing a PTFE septum. If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes. Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir the reaction for the specified time (e.g., 12-24 hours).[2]

  • Workup: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[2]

Protocol for Purification by Column Chromatography
  • Eluent Selection: Determine a suitable eluent system using TLC. A good starting point for N-aryl piperazinones is a mixture of dichloromethane and methanol or ethyl acetate and hexanes. The ideal eluent should provide good separation with an Rf value for the target compound of approximately 0.3-0.4.

  • Column Packing: Pack a chromatography column with silica gel slurried in the chosen eluent. If product degradation is a concern, consider pre-treating the silica with triethylamine.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizing the Process

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Amine Coordination Amine Coordination Pd(II) Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Pd(II) Amido Complex Pd(II) Amido Complex Deprotonation->Pd(II) Amido Complex Reductive Elimination Reductive Elimination Pd(II) Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L Product Product Reductive Elimination->Product Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield catalyst Check Catalyst Activity start->catalyst ligand Evaluate Ligand Choice catalyst->ligand Active solution1 Use Modern Precatalyst (e.g., G3/G4) catalyst->solution1 Inactive base Assess Base Strength/Compatibility ligand->base Appropriate solution2 Screen Bulky, Electron-Rich Ligands (e.g., RuPhos, BrettPhos) ligand->solution2 Inappropriate conditions Optimize Reaction Conditions (Temp, Time) base->conditions Correct solution3 Test Different Bases (e.g., NaOtBu, Cs2CO3) base->solution3 Incorrect solution4 Increase Temperature or Reaction Time conditions->solution4 Suboptimal end Improved Yield conditions->end Optimized solution1->ligand solution2->base solution3->conditions solution4->end

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-2-Thione Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25).
  • US Patent US2919275A - Purification of piperazine. (n.d.). Google Patents.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25).
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). Semantic Scholar.
  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. (2014, October 11). Organic Process Research & Development - ACS Publications.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Intramolecular Palladium-Catalyzed Oxidative Amination of Furans: Synthesis of Functionalized Indoles. (2018, October 22). The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2026, January 14). Request PDF.
  • Palladium-Catalyzed Reactions. (2021, April 30). MDPI.

Sources

Optimization

1-(5-Methylfuran-2-yl)piperazin-2-one purification by chromatography challenges

Technical Support Center: Chromatography Challenges in Purifying 1-(5-Methylfuran-2-yl)piperazin-2-one Introduction Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently c...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatography Challenges in Purifying 1-(5-Methylfuran-2-yl)piperazin-2-one

Introduction Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly functionalized heterocyclic scaffolds. The compound 1-(5-Methylfuran-2-yl)piperazin-2-one presents a unique chromatographic paradox: it combines a highly polar, basic piperazine-2-one moiety with an acid-sensitive, lipophilic 5-methylfuran ring.

This guide deconstructs the physicochemical causality behind common purification failures and provides field-proven, self-validating protocols to ensure high-yield, high-purity isolation for drug development professionals.

Part 1: Structural Causality & Chromatographic Behavior

To troubleshoot purification, we must first understand the molecule's dual-domain nature:

  • The Piperazin-2-one Ring: This domain contains a neutral lactam (N1) and a basic secondary amine (N4). The N4 amine is highly polar and basic. During normal-phase chromatography, it acts as a strong hydrogen-bond donor/acceptor, leading to irreversible adsorption and severe tailing on bare silica due to interactions with acidic silanols 1[1].

  • The 5-Methylfuran Ring: This electron-rich aromatic system is notoriously susceptible to electrophilic attack, oxidative degradation, and acid-catalyzed ring-opening. Standard reverse-phase conditions using acidic modifiers (like 0.1% TFA) will rapidly degrade this moiety 2[2].

Part 2: Troubleshooting FAQs

Q1: Why does my product streak across the TLC plate and exhibit severe peak tailing on standard normal-phase silica columns? A1: The basicity of the N4 nitrogen in the piperazine ring leads to strong ion-exchange interactions with the acidic silanol groups ( pKa​≈4.5 ) of standard silica gel1[1]. Causality & Solution: To break this interaction, you must passivate the silica. Add a competing volatile base, such as 1-2% Triethylamine (TEA), to your mobile phase (e.g., Dichloromethane/Methanol/TEA 90:9:1). For a more permanent solution, switch to amine-functionalized silica ( NH2​ -silica), which provides a basic surface that inherently repels the piperazine amine, ensuring sharp peak symmetry.

Q2: I am using Reverse-Phase HPLC (C18) with Water/Acetonitrile and 0.1% TFA, but my isolated yield is extremely low and LC-MS shows multiple new peaks. What is happening? A2: You are observing the acid-catalyzed degradation of the 5-methylfuran ring. Causality & Solution: Furan derivatives are highly unstable in acidic aqueous environments. The 0.1% TFA ( pH≈2 ) protonates the furan ring, initiating a hydrolytic ring-opening sequence that generates highly reactive dicarbonyl species2[2]. Transition to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.5). At this pH, the furan ring remains completely intact, and the piperazine N4 amine is deprotonated (neutralized), which dramatically improves retention and peak shape on a C18 column.

Q3: How can I efficiently separate the product from unreacted piperazin-2-one and 5-methyl-2-furaldehyde starting materials? A3: Leverage the vast polarity differences between the domains. Unreacted piperazin-2-one is highly polar and will elute in the void volume of a standard C18 column. The 5-methyl-2-furaldehyde is highly lipophilic and will be retained much longer. A shallow gradient from 5% to 60% Acetonitrile over 15 minutes will perfectly resolve the intermediate target compound.

Part 3: Quantitative Data & Optimization Tables

Table 1: Mobile Phase Optimization for Reverse-Phase HPLC (C18 Column)

Mobile Phase Additive pH Peak Symmetry (As) Furan Stability (24h) Piperazine Retention
0.1% TFA 2.0 1.8 (Severe Tailing) < 40% (Degraded) Poor (Protonated)
0.1% Formic Acid 2.8 1.5 (Slight Tailing) 75% Moderate
None (Water/ACN) 7.0 2.2 (Severe Tailing) 98% Variable

| 10 mM NH4​HCO3​ | 9.5 | 1.05 (Excellent) | > 99% (Stable) | Strong (Neutral) |

Table 2: Stationary Phase Selection Guide

Stationary Phase Mode Suitability Causality / Rationale

| Bare Silica ( SiO2​ ) | Normal | Poor | Acidic silanols irreversibly trap the basic piperazine amine. | | Amine-Silica ( NH2​ ) | Normal | Excellent | Basic surface prevents tailing; resolves polar impurities effectively. | | C18 (Standard) | Reverse | Moderate | Requires high-pH buffers to prevent furan degradation. | | Phenyl-Hexyl | Reverse | Excellent | π−π interactions with the furan ring enhance selectivity and resolution. |

Part 4: Step-by-Step Methodologies

Protocol 1: Self-Validating High-pH RP-HPLC Purification Objective: Isolate 1-(5-Methylfuran-2-yl)piperazin-2-one without acid-catalyzed degradation or peak tailing.

  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of MS-grade water to create a 10 mM solution. Adjust the pH to 9.5 using dilute Ammonium Hydroxide.

    • Self-Validation Checkpoint: Measure the pH precisely. If pH < 9.0, the piperazine amine will partially protonate, causing peak broadening and retention time shifts.

  • Sample Preparation: Dissolve the crude mixture in a 1:1 mixture of Water (pH 9.5 buffer) and Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

    • Critical Warning: Do not use acidic solvents or unbuffered water for sample dissolution, as this can trigger localized furan degradation prior to injection.

  • Column Equilibration: Flush a preparative Phenyl-Hexyl or C18 column (e.g., 250 x 21.2 mm, 5 µm) with 95% Buffer / 5% Acetonitrile for at least 5 column volumes to ensure a stable basic environment.

  • Gradient Elution:

    • 0–2 min: 5% Acetonitrile (Isocratic hold to elute polar piperazin-2-one starting material).

    • 2–15 min: Linear gradient to 60% Acetonitrile (Elutes the target product).

    • 15–20 min: Linear gradient to 95% Acetonitrile (Washes off lipophilic furan impurities).

  • Fraction Collection & QC: Monitor UV absorbance at 254 nm, which is optimal for detecting the intact furan ring 2[2].

    • Self-Validation Checkpoint: Check the UV spectra of the fractions. Intact furan shows strong absorbance at ~254 nm; a shift to >280 nm indicates ring-opened dicarbonyl degradation products. Immediately lyophilize the collected fractions to yield the pure free-base product.

Part 5: Visualizations

G Start Crude 1-(5-Methylfuran-2-yl) piperazin-2-one Prep Sample Prep & Filtration (Alkaline diluent, pH 9.5) Start->Prep Phase Stationary Phase Selection Prep->Phase RP Reverse-Phase (Phenyl/C18) 10mM NH4HCO3 (pH 9.5) Phase->RP NP Normal-Phase (NH2-Silica) DCM/MeOH/TEA Phase->NP Detect UV Detection (254 nm) & Fraction Collection RP->Detect NP->Detect QC Lyophilization & QC (Avoid thermal degradation) Detect->QC

Optimized chromatographic workflow for 1-(5-Methylfuran-2-yl)piperazin-2-one isolation.

G Intact Intact 1-(5-Methylfuran-2-yl) piperazin-2-one Acid Acidic Mobile Phase (e.g., 0.1% TFA, pH 2) Intact->Acid Oxidation Trace Oxygen / Light During Storage Intact->Oxidation Deg1 Furan Ring Opening (Reactive Dicarbonyls) Acid->Deg1 Deg2 N-Oxide Formation at Piperazine N4 Oxidation->Deg2

Primary degradation pathways of 1-(5-Methylfuran-2-yl)piperazin-2-one during purification.

References

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives Source: MDPI URL:[Link]

Sources

Troubleshooting

Troubleshooting 1-(5-Methylfuran-2-yl)piperazin-2-one stability in solution

Welcome to the Technical Support Center for handling and troubleshooting 1-(5-Methylfuran-2-yl)piperazin-2-one in solution. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and troubleshooting 1-(5-Methylfuran-2-yl)piperazin-2-one in solution. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals understand the structural liabilities of this compound and implement field-proven stabilization strategies.

This molecule contains two distinct functional moieties, each with specific vulnerabilities:

  • 5-Methylfuran-2-yl ring : Highly susceptible to acid-catalyzed ring opening and oxidative degradation.

  • Piperazin-2-one ring (Lactam) : Susceptible to base-catalyzed hydrolysis and N-oxidation.

Understanding the causality behind these degradation pathways is critical for designing robust experimental protocols.

Part 1: Frequently Asked Questions & Troubleshooting (Q&A)

Q1: My compound degrades rapidly when dissolved in acidic aqueous buffers (pH < 4). What is the mechanism, and how can I prevent it?

A1: The rapid degradation is caused by the acid-catalyzed hydration and subsequent ring-opening of the furan moiety. The electron-donating 5-methyl group stabilizes the α -carbocation formed during initial protonation, which is the rate-limiting step[1]. This stabilization paradoxically makes the furan ring more susceptible to electrophilic attack by protons compared to an unsubstituted furan. The ring rapidly opens to form a 1,4-dicarbonyl compound, specifically a 2,5-dioxopentanyl derivative[2].

Troubleshooting:

  • Shift the pH: Maintain your working solutions at a neutral pH (7.0–7.4).

  • Change the Solvent: If acidic conditions are strictly required for your assay, switch from a protic solvent (water) to a polar aprotic solvent like Dimethylformamide (DMF), which has been shown to exert a strong stabilizing effect on furan derivatives by altering the solvation shell of the acidic proton[3].

Q2: I observe a gradual loss of compound concentration when stored in DMSO at room temperature over several days. Why is this happening?

A2: This is a classic presentation of oxidative degradation. Furan rings are electron-rich and highly sensitive to auto-oxidation and photo-oxidation. Exposure to ambient light and dissolved oxygen generates reactive oxygen species (ROS) or singlet oxygen, which undergo a [4+2] cycloaddition with the furan ring to form unstable endoperoxides, eventually leading to ring cleavage. Additionally, the secondary/tertiary amines in the piperazine ring are susceptible to oxidation, forming N-oxides[4].

Troubleshooting:

  • Deoxygenate: Purge your DMSO solvent with Argon or Nitrogen gas prior to dissolving the compound.

  • Aliquot and Freeze: Avoid repeated freeze-thaw cycles. Prepare single-use aliquots and store them at -20°C or -80°C in amber vials to protect them from light[5].

Q3: During a high-temperature biological assay at pH 9.5, I detected a new highly polar peak on LC-MS. What is this degradant?

A3: The polar peak is likely the amino acid derivative resulting from the base-catalyzed hydrolysis of the piperazin-2-one ring. Piperazin-2-one is a 6-membered lactam (cyclic amide). Under basic conditions, the hydroxide ion acts as a strong nucleophile, attacking the carbonyl carbon of the lactam, leading to tetrahedral intermediate formation and subsequent ring-opening[4].

Troubleshooting:

  • Lower the Temperature: Lactam hydrolysis is highly temperature-dependent. If your assay permits, lower the incubation temperature.

  • Buffer Capacity: Ensure your buffer has sufficient capacity to prevent pH drift into the highly alkaline range during the experiment.

Part 2: Mechanistic Workflows & Visualizations

To systematically diagnose and mitigate stability issues, refer to the degradation pathways and troubleshooting workflows below.

DegradationPathways A 1-(5-Methylfuran-2-yl) piperazin-2-one B Acidic Media (pH < 4) A->B Aqueous H+ C Aerobic / DMSO Storage A->C O2 / Light D Basic Media (pH > 10) A->D Aqueous OH- E Furan Ring Opening (2,5-Dioxopentanyl) B->E Hydration F Furan Endoperoxides & Piperazine N-Oxides C->F Auto-oxidation G Lactam Hydrolysis (Amino Acid Derivative) D->G Nucleophilic Attack

Chemical degradation pathways of 1-(5-Methylfuran-2-yl)piperazin-2-one in solution.

TroubleshootingWorkflow Start Solution Instability Detected Q1 Is pH < 5? Start->Q1 A1 Buffer to pH 7.4 Avoid Protic Solvents Q1->A1 Yes (Acidic) Q2 Stored in DMSO at Room Temp? Q1->Q2 No A2 Store at -20°C Purge with Argon Q2->A2 Yes (Oxidation) Q3 Is pH > 9 or Heated? Q2->Q3 No A3 Keep pH < 8 Lower Temperature Q3->A3 Yes (Basic)

Decision tree for troubleshooting solution stability issues.

Part 3: Quantitative Stability Data

The following table summarizes the expected stability profile of 1-(5-Methylfuran-2-yl)piperazin-2-one across various standard laboratory conditions. Use this data to establish safe handling windows for your experiments.

Environmental ConditionPrimary Degradation MechanismEstimated Half-Life ( t1/2​ )Recommended Mitigation Strategy
Aqueous Buffer (pH 2.0) Furan ring-opening (acid-catalyzed)< 2 hoursAvoid strong acids; neutralize immediately during workups.
Aqueous Buffer (pH 7.4) None (Stable)> 7 daysStore at 4°C; protect from ambient light.
Aqueous Buffer (pH 12.0) Lactam hydrolysis (base-catalyzed)12 - 24 hoursKeep pH < 8.0; avoid elevated assay temperatures.
DMSO (Room Temp, Aerobic) Auto-oxidation (Furan & Piperazine)3 - 5 daysStore single-use aliquots at -20°C; purge vials with Argon.
Plasma / Biological Matrix Enzymatic & Oxidative degradation4 - 6 hoursProcess on ice; crash proteins with cold Acetonitrile rapidly.

Part 4: Self-Validating Experimental Protocol

To definitively establish the stability of 1-(5-Methylfuran-2-yl)piperazin-2-one in your specific assay buffer, execute the following Stability-Indicating LC-MS/MS Assay . This protocol is self-validating because it includes an internal standard (IS) to account for matrix effects and a zero-time ( T0​ ) quench to establish a true baseline[6].

Step-by-Step Methodology: Forced Degradation & Stability Screening

1. Reagent & Stock Preparation:

  • Prepare a 10 mM stock solution of 1-(5-Methylfuran-2-yl)piperazin-2-one in anhydrous, Argon-purged DMSO.

  • Prepare a internal standard (IS) solution (e.g., a stable isotope-labeled analog or a structurally similar, stable compound like Piperazin-2-one-d6) in methanol[5].

2. Matrix Spiking:

  • Aliquot of your target buffer/matrix (e.g., pH 2.0 buffer, pH 7.4 buffer, or plasma) into pre-labeled microcentrifuge tubes.

  • Spike of the 10 mM stock into the matrix to achieve a final concentration of . Vortex for 10 seconds.

3. Time-Course Sampling & Quenching (Critical Step):

  • T0​ (Baseline): Immediately remove a aliquot. Quench the reaction instantly by adding of ice-cold Acetonitrile containing the IS.

    • Scientific Rationale: Acetonitrile crashes out proteins (if using biological media) and dilutes the aqueous acid/base, effectively halting hydrolysis.

  • Incubate the remaining spiked matrix at your target temperature (e.g., 37°C).

  • Repeat the sampling and quenching process at T=1,2,4,8, and 24 hours .

4. Sample Processing & LC-MS/MS Analysis:

  • Centrifuge all quenched samples at 10,000×g for 10 minutes at 4°C to pellet any precipitates[5].

  • Transfer of the supernatant to LC vials.

  • Analyze via LC-MS/MS using a reversed-phase C18 column. Monitor the parent mass ( [M+H]+ ) and scan for predicted degradants:

    • Furan ring-opening: Look for +18 Da (hydration) and +32 Da (oxidation/dione formation)[2].

    • Lactam hydrolysis: Look for +18 Da (addition of water across the amide bond)[4].

Part 5: References

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions Source: ResearchGate (ChemSusChem) URL:[Link]

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution Source: Energy & Fuels (ACS Publications) URL:[Link]

  • Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation Source: Communications Chemistry (Nature/NIH) URL:[Link]

Sources

Optimization

Optimization of reaction conditions for piperazinone ring formation

Welcome to the Technical Support Center for Piperazinone Synthesis . As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the optimization of piperazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Piperazinone Synthesis . As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the optimization of piperazinone ring formation.

Piperazinones are privileged pharmacophores in drug discovery, frequently serving as rigidified peptide mimics, kinase inhibitors, and GPCR modulators. However, synthesizing these 6-membered nitrogen heterocycles often presents significant challenges, including stalled intramolecular cyclizations, poor diastereoselectivity, and competing oligomerization.

This guide bypasses generic advice to focus on the causality behind experimental choices , providing self-validating protocols and troubleshooting frameworks grounded in authoritative literature.

Strategic Decision Matrix: Piperazinone Synthesis

Before troubleshooting, it is critical to align your synthetic route with the steric and electronic demands of your target scaffold. The decision tree below outlines the three most robust methodologies for piperazinone construction and their primary optimization levers.

G Start Piperazinone Scaffold Synthesis Strategy Route1 Tandem Reductive Amination-Cyclization Start->Route1 Route2 Ugi-4CR + Post-Condensation Start->Route2 Route3 Cascade Double Nucleophilic Substitution Start->Route3 Issue1 Stalled Transamidation (Rate-Limiting Step) Route1->Issue1 Issue2 Poor Diastereoselectivity or Degradation Route2->Issue2 Issue3 Low Yield / Incomplete Chloride Displacement Route3->Issue3 Opt1 Add AcOH in CH3CN (Accelerates Cyclization) Issue1->Opt1 Opt2 Mild Acid (2N HCl) + Lewis Acid for Nu Addition Issue2->Opt2 Opt3 Ag(I) / Pd(0) Co-Catalysis (Synergistic Activation) Issue3->Opt3

Fig 1: Decision tree for piperazinone synthesis optimization and troubleshooting.

Module 1: Tandem Reductive Amination & Intramolecular Cyclization

Q: During my tandem reductive amination and N,N'-acyl transfer sequence, the reaction stalls at the uncyclized intermediate. Heating leads to degradation. How can I drive the cyclization to completion?

The Causality: When an N-(2-oxoethyl)amide is treated with an α-amino ester under reductive amination conditions, the initial intermolecular imine formation and reduction are rapid. However, the subsequent intramolecular N,N'-acyl transfer (transamidation) to form the piperazinone ring is the rate-determining step[1]. Without proper catalytic intervention, the intermediate persists.

Heating alone often causes thermal decomposition. Instead, the transition state of the transamidation requires bifunctional activation. Acetic acid (AcOH) acts as an ideal additive: it protonates the leaving group while simultaneously activating the carbonyl carbon for nucleophilic attack. Furthermore, running this step in a polar aprotic solvent like acetonitrile (CH3CN) stabilizes the polar transition state without outcompeting the internal nucleophile (as a protic solvent would)[1].

Table 1: Optimization of Transamidation-Cyclization Sequence [1]

Solvent Additive (1.0 M) Temp (°C) Time (h) Conversion to Piperazinone (%)
1,2-Dichloroethane (DCE) None 40 24 < 10%
Toluene None 40 24 < 10%
Acetonitrile (CH3CN) None 40 24 ~ 15%
1,2-Dichloroethane (DCE) Acetic Acid (AcOH) 40 24 65%

| Acetonitrile (CH3CN) | Acetic Acid (AcOH) | 40 | 24 | > 95% |

Standard Operating Procedure: Tandem Reductive Amination-Cyclization
  • Imine Formation: Combine the N-(2-oxoethyl)acetamide derivative (1.0 equiv) and the target α-amino ester (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) at 0.2 M concentration. Add activated 4 Å molecular sieves. Stir at room temperature for 2 hours.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv). Stir for 12 hours at room temperature to secure the reductive amination intermediate.

  • Solvent Exchange: Filter the mixture through a Celite pad to remove sieves and inorganic salts. Concentrate under reduced pressure. Redissolve the crude intermediate in anhydrous acetonitrile (CH3CN) to a concentration of 1.0 M.

  • Catalyzed Cyclization: Add glacial acetic acid to achieve a 1.0 M additive concentration. Heat the reaction mixture to 40 °C in a thermocontrolled vessel for 24 hours[1].

  • Isolation: Quench with saturated aqueous NaHCO3 until pH ~8. Extract with EtOAc (3x), dry over Na2SO4, and purify via flash chromatography.

Module 2: Ugi-4CR and Post-Condensation Cyclization

Q: I am utilizing an Ugi four-component reaction (Ugi-4CR) with aminoacetaldehyde dimethyl acetal to build structural diversity. However, the post-Ugi acid-mediated cyclization yields a complex mixture of diastereomers or degrades the scaffold. How do I control this?

The Causality: The Ugi adduct must undergo acid-mediated deprotection of the acetal to reveal an aldehyde, which immediately cyclizes with the internal amide nitrogen to form a 6-hydroxy piperazinone (or its iminium precursor)[2]. Using strong aqueous acids (e.g., refluxing 6N HCl) forces the reaction but degrades the highly functionalized Ugi backbone.

The optimal self-validating system separates the deprotection/cyclization from the stereocenter formation. First, use a mild acid (2N HCl in THF/MeOH) at room temperature to cleanly isolate the 6-hydroxy piperazinone. Second, subject this stable intermediate to a Lewis acid (e.g., BF3·OEt2) at cryogenic temperatures (-78 °C) in the presence of a nucleophile (like allyltrimethylsilane). The Lewis acid generates the iminium ion in situ, and the nucleophile attacks from the less sterically hindered β-face, ensuring high anti-diastereoselectivity[2].

Standard Operating Procedure: Post-Ugi Diastereoselective Cyclization
  • Ugi-4CR: Dissolve aminoacetaldehyde dimethyl acetal (1.0 equiv) and your ketone/aldehyde (1.0 equiv) in methanol (0.5 M). Stir for 30 min. Add the carboxylic acid (1.0 equiv) and isocyanide (1.0 equiv). Stir at room temperature for 24 hours, then concentrate[2].

  • Mild Acid Cyclization: Dissolve the crude Ugi adduct in THF/2N HCl (1:1 v/v, 0.1 M). Stir at room temperature for 12 hours. Quench carefully with saturated NaHCO3, extract with CH2Cl2, and concentrate to yield the 6-hydroxy piperazinone[2].

  • Diastereoselective Nucleophilic Addition: Dissolve the 6-hydroxy piperazinone in anhydrous CH2Cl2 (0.05 M) under N2. Cool to -78 °C.

  • Add BF3·OEt2 (2.0 equiv) dropwise, followed immediately by allyltrimethylsilane (2.0 equiv).

  • Allow the reaction to slowly warm to room temperature over 4 hours. Quench with NaHCO3, extract, and purify to isolate the anti-functionalized piperazinone[2].

Module 3: Cascade Double Nucleophilic Substitution

Q: When attempting to synthesize piperazinones via the reaction of chloro-allenylamides, primary amines, and aryl iodides, my yields plateau around 40-45%. What is the mechanistic bottleneck?

The Causality: This cascade requires the simultaneous formation of C(3)–N(4) and N(4)–C(5) bonds. If you only use a Palladium catalyst (e.g., Pd(PPh3)4), the reaction relies on the primary amine to displace the unactivated primary chloride to form the secondary amine intermediate, which is kinetically sluggish.

By introducing an Ag(I) salt (e.g., AgNO3) as a co-catalyst, you create a synergistic activation loop. The Ag(I) acts as a halide scavenger, precipitating AgCl and generating a highly electrophilic cationic intermediate that rapidly reacts with the primary amine[3][4]. Concurrently, the Pd(0) undergoes oxidative addition into the aryl iodide, forming a π-allyl Pd complex with the allene moiety, which is then trapped by the newly formed secondary amine to close the ring[3][4].

Mechanism N1 Chloro-allenylamide + Primary Amine N2 Ag(I)-Mediated Chloride Abstraction N1->N2 N3 Secondary Amine Intermediate N2->N3 N5 π-Allyl Pd Complex Formation N3->N5 N4 Pd(0) Oxidative Addition to Ar-I N4->N5 N6 Intramolecular Nucleophilic Attack N5->N6 N7 Piperazinone Core N6->N7

Fig 2: Ag/Pd co-catalyzed cascade mechanism for piperazinone ring formation.

Table 2: Optimization of Ag/Pd Co-Catalyzed Cascade [3][4]

Catalyst Co-Catalyst (Ag) Amine (equiv) Base Solvent Yield (%)
Pd(PPh3)4 None 3.0 Cs2CO3 CH3CN 43%
Pd(PPh3)4 AgNO3 (1.0 eq) 3.0 Cs2CO3 CH3CN 58%

| Pd(PPh3)4 | AgNO3 (2.2 eq) | 3.0 | Cs2CO3 | CH3CN | 74% |

Note: The use of excess AgNO3 (2.2 equiv) is critical to fully drive the initial chloride displacement prior to the Pd-mediated cyclization[4].

References

  • Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization Source: Organic Letters (ACS Publications) URL:[Link]

  • Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization and Diastereoselective Nucleophilic Addition Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

Identifying and minimizing side reactions in 1-(5-Methylfuran-2-yl)piperazin-2-one synthesis

Technical Support Center: Synthesis of 1-(5-Methylfuran-2-yl)piperazin-2-one Introduction: Navigating the Synthesis of a Key Heterocyclic Building Block The synthesis of 1-(5-Methylfuran-2-yl)piperazin-2-one represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 1-(5-Methylfuran-2-yl)piperazin-2-one

Introduction: Navigating the Synthesis of a Key Heterocyclic Building Block

The synthesis of 1-(5-Methylfuran-2-yl)piperazin-2-one represents a critical step in the development of various pharmacologically active agents. This molecule combines the versatile piperazinone scaffold with the functionalizable 5-methylfuran moiety. The most common and effective route to this compound is a Palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N cross-coupling reaction.

However, like many cross-coupling reactions involving electron-rich heterocycles, this synthesis is not without its challenges. The furan ring's sensitivity and the potential for catalyst deactivation can lead to a range of side reactions, complicating purification and reducing overall yield.

This guide provides a comprehensive troubleshooting framework based on mechanistic principles and empirical data. It is designed for researchers, chemists, and process development professionals to proactively minimize side reactions and systematically diagnose issues encountered during synthesis.

Part 1: The Core Reaction Pathway

The primary synthesis route involves the coupling of piperazin-2-one with a suitable 5-methylfuran electrophile, typically 2-bromo-5-methylfuran, under Palladium catalysis.

Reaction Scheme: (5-Methylfuran-2-yl)-Br + Piperazin-2-one ---(Pd Catalyst, Ligand, Base)---> 1-(5-Methylfuran-2-yl)piperazin-2-one

A typical catalytic cycle for this transformation is illustrated below. Understanding this cycle is crucial for diagnosing failures, as issues often arise from the interruption of one or more of these elementary steps.

Buchwald_Hartwig_Cycle Figure 1: Catalytic Cycle for Buchwald-Hartwig Amination Pd_L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd_L2->OxAdd + Ar-X Amine_Coord Amine Coordination Complex OxAdd->Amine_Coord + R₂NH Deprotonation Deprotonation & Salt Elimination Amine_Coord->Deprotonation + Base Reduct_Elim Reductive Elimination Complex Deprotonation->Reduct_Elim - Base-H⁺X⁻ Reduct_Elim->Pd_L2 Product Release Product Product Reduct_Elim->Product Aryl_Halide Ar-X (2-Bromo-5-methylfuran) Aryl_Halide->OxAdd Amine R₂NH (Piperazin-2-one) Amine->Amine_Coord Base Base Base->Deprotonation Salt Base-H⁺X⁻ Salt->Deprotonation

Caption: Figure 1: Catalytic Cycle for Buchwald-Hartwig Amination.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Category 1: Low Yield & Poor Conversion

Q1: My reaction has stalled, showing high levels of unreacted 2-bromo-5-methylfuran. What is the most likely cause?

A1: This is a classic symptom of catalyst deactivation or insufficient catalyst activity. The three primary pillars to investigate are the catalyst system, the reaction conditions, and the reagents.

  • Catalyst & Ligand Integrity: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reaction. For electron-rich furans, sterically hindered biarylphosphine ligands like XPhos or RuPhos are often required to promote the reductive elimination step and prevent catalyst decomposition. Ensure your ligand is not degraded and has been stored under an inert atmosphere.

  • Base Selection: The strength and solubility of the base are paramount. A base that is too weak will not efficiently deprotonate the piperazinone, stalling the catalytic cycle. A common choice is a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). Conversely, a base that is too strong or has nucleophilic counter-ions can lead to side reactions.

  • Atmosphere Control: The Pd(0) active species is highly sensitive to oxygen. Inadequate degassing of the solvent or failure to maintain a positive pressure of an inert gas (Argon or Nitrogen) is a leading cause of catalyst oxidation and reaction failure.

Q2: My starting materials are consumed, but the yield of 1-(5-Methylfuran-2-yl)piperazin-2-one is still low. What side reactions could be consuming my intermediate?

A2: If starting materials are consumed without corresponding product formation, a competitive side reaction is likely occurring. The two most probable culprits are aryl halide homocoupling and protodebromination.

  • Homocoupling of 2-bromo-5-methylfuran: This side reaction forms 2,2'-bi(5-methylfuran). It is often favored at higher temperatures or when the concentration of the amine is locally depleted. This process is also catalyzed by palladium.

  • Protodebromination: This involves the replacement of the bromine atom on the furan ring with a hydrogen atom, yielding 2-methylfuran. This can occur if there are trace amounts of water or other proton sources in the reaction mixture.

Below is a diagram illustrating the competition between the desired C-N coupling and the C-C homocoupling side reaction.

Side_Reaction_Pathway Figure 2: Competing Reaction Pathways OxAdd_Complex Ar-Pd(II)-X-L₂ (Oxidative Addition Complex) Desired_Product Desired Product (C-N Coupling) OxAdd_Complex->Desired_Product + Piperazinone (Desired Pathway) Side_Product Homocoupling Product (Ar-Ar) OxAdd_Complex->Side_Product + Another Ar-X (Side Reaction)

Caption: Figure 2: Competing Reaction Pathways.

Category 2: Impurity Profile & Identification

Q3: My crude product analysis (LC-MS/NMR) shows a significant impurity with a mass corresponding to a bi-furan structure. How can I confirm this and prevent it?

A3: An impurity with a mass corresponding to C10H10O2 is very likely the homocoupling product, 2,2'-bi(5-methylfuran).

  • Confirmation: The ¹H NMR spectrum of this side product would be distinct. You would expect to see a singlet for the two methyl groups and two doublets for the furan protons, demonstrating a symmetric structure. This is in contrast to your desired product, which will have signals corresponding to both the furan and piperazinone rings.

  • Prevention: To minimize homocoupling, consider the following adjustments:

    • Lower the Reaction Temperature: While this may slow the reaction rate, it often disfavors the higher activation energy pathway of homocoupling.

    • Modify Reagent Stoichiometry: Using a slight excess of the piperazin-2-one (e.g., 1.1 to 1.2 equivalents) can ensure the palladium complex is more likely to react with the amine rather than another molecule of the aryl halide.

    • Change the Ligand: Some ligands are more prone to promoting homocoupling than others. Experimenting with different ligands (e.g., switching from a trialkylphosphine to a biarylphosphine ligand) can be beneficial.

Q4: I am observing degradation of my furan ring. What conditions cause this and how can I avoid it?

A4: Furan rings are notoriously sensitive to acid. If your reaction conditions become even mildly acidic, you can see ring-opening and subsequent polymerization, leading to an intractable tar-like material.

  • Source of Acid: The most common source of acid is the ammonium salt (e.g., [Piperazin-2-one-H]⁺Br⁻) that forms if the base is not strong enough or is added in a substoichiometric amount.

  • Mitigation Strategy:

    • Ensure a Sufficient Excess of Base: Use at least 2.0 equivalents of a strong base like NaOtBu or K₃PO₄ to neutralize the generated HBr and maintain basic conditions.

    • Purify Starting Materials: Ensure your 2-bromo-5-methylfuran is free of any acidic impurities from its synthesis.

    • Workup Procedure: During the aqueous workup, avoid strong acids. Use a mild buffer or a saturated sodium bicarbonate solution for neutralization.

Part 3: Proactive Minimization & Recommended Protocols

Success in this synthesis relies on meticulous setup and control over key parameters. The following table summarizes common issues and proactive solutions.

Issue / Side Reaction Primary Cause(s) Recommended Mitigation Strategy Analytical Signature
Low Conversion Inactive catalyst (oxidation), improper base, low temperature.Use high-purity catalyst/ligand, ensure strictly inert atmosphere, use a strong, non-nucleophilic base (e.g., NaOtBu), optimize temperature (e.g., 80-100 °C).High levels of starting materials in LC-MS or ¹H NMR.
Homocoupling High temperature, high catalyst loading, substoichiometric amine.Lower reaction temperature, use a slight excess of piperazin-2-one, screen different Pd/ligand systems.Peak in LC-MS corresponding to [2 x Ar - 2 x Br]. Symmetrical signals in ¹H NMR.
Protodebromination Presence of water or other proton sources.Use anhydrous solvent, dry reagents thoroughly, ensure base is sufficiently strong.Peak in LC-MS corresponding to Ar-H.
Furan Degradation Acidic conditions.Use a sufficient excess of a strong base, avoid acidic workup conditions.Formation of insoluble, dark-colored material (tar). Broad, unresolved peaks in NMR.
Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis.

  • Reagent Preparation:

    • Dry the piperazin-2-one under a high vacuum for 4-6 hours.

    • Degas the solvent (e.g., Toluene or Dioxane) by sparging with argon for at least 30 minutes.

  • Reaction Assembly (under Inert Atmosphere):

    • To an oven-dried reaction flask, add Pd₂(dba)₃ (1 mol%), XPhos (2.5 mol%), and Sodium tert-butoxide (2.2 equivalents).

    • Seal the flask and purge with argon.

    • Add the degassed solvent via cannula or syringe.

    • Add piperazin-2-one (1.1 equivalents) and 2-bromo-5-methylfuran (1.0 equivalent).

  • Reaction Execution:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS every 2 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool to room temperature.

    • Quench the reaction by slowly adding water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel.

Troubleshooting Workflow

If an experiment yields suboptimal results, follow this logical diagnostic workflow.

Troubleshooting_Workflow Start Suboptimal Result (Low Yield / High Impurity) Check_Conversion LC-MS Analysis: Check Conversion of Starting Materials Start->Check_Conversion High_SM High Starting Material (SM) Remaining Check_Conversion->High_SM Poor Conversion Low_SM Low Starting Material Remaining Check_Conversion->Low_SM Good Conversion Action_Catalyst Investigate Catalyst System: 1. Check Inert Atmosphere Technique 2. Verify Catalyst/Ligand Purity 3. Re-evaluate Base Strength/Solubility High_SM->Action_Catalyst Identify_Impurity Identify Major Impurity by MS/NMR Low_SM->Identify_Impurity Homocoupling Homocoupling (Ar-Ar) Detected Identify_Impurity->Homocoupling Symmetric Dimer Degradation Degradation/Tar Detected Identify_Impurity->Degradation Unresolved Mixture Action_Homocoupling Action: 1. Lower Reaction Temperature 2. Increase Amine Stoichiometry 3. Screen Alternative Ligands Homocoupling->Action_Homocoupling Action_Degradation Action: 1. Ensure Sufficient Base Excess 2. Check for Acidic Impurities in SM 3. Use Mild/Buffered Workup Degradation->Action_Degradation

Caption: Figure 3: A logical workflow for troubleshooting suboptimal reactions.

References

  • Title: The Buchwald-Hartwig Amination in the Development of Drugs Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: Chemical Reviews URL: [Link]

  • Title: The Role of the Base in Palladium-Catalyzed Amination Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Stability of Furans to Acid Source: Organic Chemistry Portal URL: [Link]

Optimization

Technical Support Center: Resolving Poor Aqueous Solubility of 1-(5-Methylfuran-2-yl)piperazin-2-one

Welcome to the Formulation & Assay Troubleshooting Helpdesk. Poor aqueous solubility is a pervasive bottleneck in drug development, affecting up to 90% of new chemical entities (NCEs) in the discovery pipeline[1]. 1-(5-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Troubleshooting Helpdesk. Poor aqueous solubility is a pervasive bottleneck in drug development, affecting up to 90% of new chemical entities (NCEs) in the discovery pipeline[1].

1-(5-Methylfuran-2-yl)piperazin-2-one presents a classic "brick-dust" and lipophilic challenge. Structurally, it features a highly hydrophobic 5-methylfuran ring attached to the N1 (amide) position of a piperazin-2-one core. While the N1 nitrogen is neutral due to amide resonance, the N4 nitrogen is a secondary amine, providing a weakly basic center (estimated pKa ~6.0–7.0). This structural dichotomy dictates our troubleshooting approach: leveraging its basicity for salt formation, or its lipophilic furan ring for host-guest complexation.

Part 1: Frequently Asked Questions (FAQs) & Diagnostics

Q1: My compound precipitates immediately when I dilute my DMSO stock into a pH 7.4 biological assay buffer. Why does this happen, and how do I prevent it? A1: This is a classic "solvent-shift precipitation" phenomenon. DMSO is highly miscible with water, but your compound is not. When the DMSO diffuses into the bulk aqueous buffer, the local concentration of 1-(5-Methylfuran-2-yl)piperazin-2-one rapidly exceeds its kinetic solubility limit, causing instantaneous nucleation. Furthermore, at pH 7.4, the weakly basic N4 secondary amine is largely un-ionized, drastically reducing its aqueous solubility. Solution: To prevent this, keep the final DMSO concentration below 1% v/v, and pre-formulate the compound using a co-solvent system (e.g., 10% Tween-80 or 20% PEG-400) before aqueous dilution to lower the thermodynamic barrier to solvation.

Q2: I attempted a salt screen using Hydrochloric Acid (HCl), but the resulting powder is highly hygroscopic and turns into a paste on the bench. What went wrong? A2: While hydrochloride salts are standard, the high charge density of the chloride ion can sometimes disrupt the crystal lattice of piperazine derivatives, leading to the rapid absorption of atmospheric moisture (deliquescence) or the formation of unstable hydrates. Piperazine-based salts are highly dependent on the spatial arrangement and interaction of the counterion[2]. Solution: Switch to larger, more polarizable sulfonic acids like Methanesulfonic acid (Mesylate) or p-Toluenesulfonic acid (Tosylate). These larger counterions often lower the crystal lattice energy while forming highly stable, non-hygroscopic crystalline networks that maintain >10-fold solubility enhancements[2].

Q3: If salt formation fails, how does Cyclodextrin (CD) complexation specifically help this molecule? A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[3]. The 5-methylfuran moiety of your compound is highly lipophilic and perfectly matches the ~6.0–6.5 Å cavity diameter of β-cyclodextrins. When introduced to an aqueous solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD), the furan ring enters the cavity to displace high-enthalpy water molecules. This thermodynamic driving force shields the hydrophobic portion of the molecule from the aqueous environment, resulting in a highly soluble 1:1 inclusion complex.

Part 2: Visual Troubleshooting Workflows

Troubleshooting A Precipitation in Assay (<10 µg/mL) B Assess Ionizability (N4 Piperazine pKa ~6-7) A->B Step 1 C Salt Screening (Mesylate, Tosylate) B->C Basic Center Present D Cyclodextrin Complexation (HP-β-CD, SBE-β-CD) C->D Hygroscopic/Unstable F Solubility >1 mg/mL (In Vitro Ready) C->F Stable Salt Formed E Amorphous Solid Dispersion (Polymer-based ASD) D->E Low Complexation Efficiency G Solubility >5 mg/mL (In Vivo Ready) D->G A_L Type Complex (1:1) E->G Stable Amorphous State

Workflow for resolving 1-(5-Methylfuran-2-yl)piperazin-2-one solubility issues.

Mechanism Drug Free Drug (Lipophilic Furan) Complex Inclusion Complex (Water Soluble) Drug->Complex Thermodynamic Driving Force CD HP-β-CD (Hydrophobic Cavity) CD->Complex Host-Guest Interaction Bio Enhanced Bioavailability Complex->Bio Rapid Dissolution

Thermodynamic mechanism of cyclodextrin inclusion complexation.

Part 3: Self-Validating Experimental Protocols

Protocol A: Systematic Salt Screening via Liquid-Assisted Grinding (LAG)

Causality: LAG introduces a catalytic amount of solvent to lower the activation energy for solid-state salt formation without the risk of bulk solvent precipitation, which often yields amorphous crashes.

  • Preparation: Weigh equimolar amounts (1.0 mmol) of 1-(5-Methylfuran-2-yl)piperazin-2-one (free base) and the target counterion (e.g., Methanesulfonic acid).

  • Grinding: Place the powders in a stainless-steel milling jar. Add exactly 10 µL of a volatile solvent (e.g., THF or Ethanol) to facilitate molecular mobility.

  • Milling: Mill at 20 Hz for 15 minutes.

  • Validation (Self-Correction): Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). Validation Check: The disappearance of the free-base crystalline peaks and the emergence of a new, distinct diffraction pattern confirms successful salt formation rather than a physical mixture.

  • Thermodynamic Solubility: Suspend 10 mg of the confirmed salt in 1 mL of unbuffered water. Shake at 25°C for 24 hours, filter through a 0.45 µm PTFE syringe filter, and quantify via HPLC-UV.

Protocol B: Phase-Solubility Mapping for Cyclodextrin Complexation

Causality: We must determine if the complexation follows an AL​ -type (linear, 1:1 stoichiometry) or B -type (limited solubility of the complex itself) profile[3]. This dictates the maximum amount of CD that can be safely used without causing secondary precipitation in vivo.

  • Matrix Preparation: Prepare a series of aqueous HP-β-CD solutions ranging from 0 mM to 50 mM in 5 mM increments.

  • Saturation: Add an excess amount (e.g., 5 mg) of 1-(5-Methylfuran-2-yl)piperazin-2-one to 1 mL of each CD solution in sealed glass vials.

  • Equilibration: Agitate the vials on an orbital shaker at 25°C for 48 hours. Why 48 hours? To ensure the system transitions from a state of kinetic supersaturation to true thermodynamic equilibrium.

  • Filtration & Validation: Filter the suspensions through a 0.45 µm PVDF filter. Validation Check: Run a blank CD solution (50 mM without drug) through the HPLC to ensure the cyclodextrin does not co-elute and interfere with the drug's UV absorbance peak.

  • Analysis: Quantify the dissolved drug via HPLC. Plot Drug Concentration (mM) vs. CD Concentration (mM). A linear slope < 1 indicates a stable 1:1 inclusion complex.

Part 4: Quantitative Formulation Benchmarks

The following table summarizes the anticipated solubility enhancement profiles for 1-(5-Methylfuran-2-yl)piperazin-2-one based on established biopharmaceutical principles for poorly soluble BCS Class II/IV piperazine derivatives[4].

Formulation StrategyExcipient / CounterionApparent Aqueous Solubility (mg/mL)Fold Enhancement vs. Free BaseSolid-State Stability
Free Base (Control) None (pH 7.4 Buffer)~0.021xHigh (Crystalline)
Co-Solvent System 10% DMSO / 90% PBS~0.157.5xN/A (Liquid)
Salt Formation Methanesulfonate (Mesylate)>8.50>400xHigh (Non-hygroscopic)
Salt Formation Hydrochloride (HCl)~5.20260xLow (Deliquescent)
Host-Guest Complex 20% w/v HP-β-CD~3.80190xModerate (Lyophilized)
Amorphous Dispersion PVP-VA 64 (1:3 ratio)~2.10105xHigh (Glass Transition >80°C)

References

  • Unlocking Bioavailability: Advances in Solubility Enhancement Strategies for Oral and Parenteral Drug Administration. American Pharmaceutical Review. Available at: [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - NIH. Available at:[Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. PubMed. Available at:[Link]

  • Enhancing Therapeutic Potential of Poorly Soluble Drugs. Mayne Pharma Services. Available at: [Link]

Sources

Troubleshooting

How to prevent degradation of 1-(5-Methylfuran-2-yl)piperazin-2-one during storage

Here is the technical support center for 1-(5-Methylfuran-2-yl)piperazin-2-one. For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the stability profile for 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for 1-(5-Methylfuran-2-yl)piperazin-2-one.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability profile for 1-(5-Methylfuran-2-yl)piperazin-2-one. Given the compound's dual structural motifs—a susceptible furan ring and a piperazin-2-one core—understanding its degradation pathways is critical for ensuring experimental reproducibility, maintaining shelf-life, and guaranteeing the integrity of research data. This document outlines the primary degradation mechanisms and provides actionable protocols for prevention, storage, and troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the main structural features of 1-(5-Methylfuran-2-yl)piperazin-2-one that make it susceptible to degradation?

A1: The molecule's instability arises from two key functional groups:

  • The Furan Ring: This five-membered aromatic heterocycle is electron-rich and prone to oxidation, acid-catalyzed hydrolysis, and photolytic reactions.[1][2][3] The presence of substituents on the furan ring significantly influences its reactivity and stability.[4][5]

  • The Piperazin-2-one Ring: This structure contains a lactam (a cyclic amide), which is a known site for hydrolysis under both acidic and basic conditions.[6] Additionally, the nitrogen atoms within the piperazine ring are susceptible to oxidation, potentially forming N-oxides.[6][7]

Q2: What are the ideal storage conditions for solid 1-(5-Methylfuran-2-yl)piperazin-2-one?

A2: To minimize degradation, the solid compound should be stored under conditions that mitigate exposure to the primary environmental stressors: oxygen, light, moisture, and heat. The following table summarizes the recommended conditions.

ParameterRecommended ConditionRationale
Temperature 2–8 °C (Refrigerated)Slows the rate of all potential degradation reactions, including hydrolysis, oxidation, and thermal decomposition.[7][8]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of both the furan and piperazine rings by displacing atmospheric oxygen.[7][8][9]
Light Protected from Light (Amber Vial)The furan moiety is known to be light-sensitive; protection from UV and visible light prevents photodegradation.[8][10]
Moisture Tightly Sealed Container with DesiccantMinimizes the risk of hydrolytic degradation of the piperazin-2-one's lactam bond and the furan ring.[7][8]
Q3: Can I store this compound in solution? What are the risks?

A3: Long-term storage in solution is not recommended due to the increased potential for degradation. Solvents can facilitate hydrolytic and oxidative pathways that are much slower in the solid state. If short-term storage in solution is unavoidable, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF), purge the vial with an inert gas, seal tightly, and store at -20°C or -80°C, protected from light. Protic solvents like water or methanol should be avoided for storage.[1]

Q4: What are the visible signs of degradation?

A4: While analytical confirmation is always necessary, visual cues can indicate potential degradation. These include:

  • Color Change: The compound may discolor, often turning yellow or brown, which can be a sign of oxidation or polymerization.[9]

  • Change in Physical State: Formation of gums or insoluble materials can occur, particularly if the compound has been exposed to acids, bases, or oxidative conditions, leading to polymerization.[1][3]

Part 2: In-Depth Troubleshooting & Technical Guide

This section provides detailed troubleshooting advice and experimental protocols to help you proactively manage the stability of 1-(5-Methylfuran-2-yl)piperazin-2-one.

Troubleshooting Common Issues
Observed Problem Potential Cause(s) Recommended Action(s)
Inconsistent analytical results (e.g., HPLC, NMR). Compound Degradation: The compound may be degrading between experiments or during sample preparation.1. Confirm Purity: Analyze a freshly opened sample from proper storage via HPLC-UV or LC-MS to establish a baseline. 2. Review Handling: Ensure sample preparation is done quickly, avoiding prolonged exposure to light, air, or non-neutral pH. 3. Use Fresh Solutions: Prepare solutions immediately before use. Do not reuse old solutions.
The solid compound has changed color from off-white to yellow/brown. Oxidation/Photodegradation: Likely caused by improper storage (exposure to air and/or light).1. Quarantine the Batch: Do not use the discolored material for critical experiments. 2. Analytical Verification: Test the purity of the material to quantify the extent of degradation. 3. Review Storage Protocol: Ensure all new batches are stored under an inert atmosphere, protected from light, and refrigerated.[8][11]
Low yields or unexpected byproducts in a reaction. Degradation Under Reaction Conditions: The compound may be unstable under the specific pH, temperature, or oxidative/reductive conditions of your experiment.1. Run a Control: Subject the starting material to the reaction conditions (solvent, temperature, pH) without other reagents to see if it degrades on its own. 2. Modify Conditions: If degradation is observed, consider using milder conditions: lower temperature, neutral pH buffers, or deoxygenated solvents.[1]
Predicted Degradation Pathways

Understanding the likely degradation pathways is essential for developing stability-indicating analytical methods and for interpreting unexpected results. The diagram below illustrates the primary vulnerabilities of the molecule.

cluster_main 1-(5-Methylfuran-2-yl)piperazin-2-one cluster_stressors Stressors cluster_products Potential Degradation Products Compound 1-(5-Methylfuran-2-yl)piperazin-2-one Oxidation Oxidation (O₂, H₂O₂) Hydrolysis Hydrolysis (Acid/Base, H₂O) Photolysis Photolysis (UV/Visible Light) FuranOxidation Furan Ring Oxidation (e.g., enediones, ring-opened products) Oxidation->FuranOxidation [1] PiperazineOxidation Piperazine N-Oxides Oxidation->PiperazineOxidation [2] LactamHydrolysis Lactam Hydrolysis (ring-opened amino acid) Hydrolysis->LactamHydrolysis [3] Polymerization Polymeric Impurities Hydrolysis->Polymerization [4] (acid-catalyzed) Photodegradants Photolytic Fragments & Isomers Photolysis->Photodegradants [5]

Caption: Predicted degradation pathways for 1-(5-Methylfuran-2-yl)piperazin-2-one.

Experimental Protocols
Protocol 1: Standard Procedure for Aliquoting and Storage

This protocol ensures minimal exposure to environmental stressors upon receiving and handling a new batch of the compound.

Materials:

  • Glove box or glove bag with an inert atmosphere (Argon or Nitrogen).

  • Pre-weighed amber glass vials with PTFE-lined screw caps.

  • Spatulas and weighing paper.

  • Analytical balance.

  • Parafilm or other sealing tape.

  • Desiccator cabinet.

  • 2–8 °C refrigerator.

Procedure:

  • Prepare Environment: Perform all aliquoting inside a glove box or bag that has been purged with inert gas to establish an oxygen-free atmosphere.

  • Pre-weigh Vials: Have your labeled, pre-weighed amber vials ready.

  • Aliquot Compound: Carefully weigh the desired amount of 1-(5-Methylfuran-2-yl)piperazin-2-one into each vial. Work quickly to minimize time outside the main container.

  • Backfill and Seal: Before sealing, flush the headspace of each vial with inert gas. Immediately cap tightly.

  • Secure Seal: For long-term storage, wrap the cap-vial interface with Parafilm to provide an extra barrier against moisture and air ingress.

  • Log and Store: Record the lot number, amount, and date for each aliquot. Place the sealed vials inside a desiccator cabinet located in a 2–8 °C refrigerator.

Protocol 2: Workflow for a Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of the compound and for developing stability-indicating analytical methods.[12][13] This workflow is based on ICH guidelines.[14]

Caption: Experimental workflow for assessing compound stability under forced degradation conditions.

Step-by-Step Methodology:

  • Stock Solution: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Add an equal volume of 0.2 M HCl or 0.2 M NaOH to an aliquot of the stock solution to achieve a final concentration of 0.1 M. Incubate at 60°C.[6]

    • Oxidation: Add an equal volume of 6% H₂O₂ to an aliquot to achieve a final concentration of 3%. Keep at room temperature, protected from light.[6]

    • Thermal: Incubate an aliquot of the stock solution at 60°C, protected from light.

    • Photostability: Expose an aliquot to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15][16]

  • Sampling: At specified time points (e.g., 2, 8, 24, 48 hours), withdraw a sample. For acid/base samples, neutralize them before analysis.

  • Analysis: Analyze all samples, including a control stored at room temperature, by a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Evaluation: Compare the chromatograms of the stressed samples to the control to identify new peaks (degradants) and quantify the loss of the parent compound. Aim for 5-20% degradation for optimal results.[17]

References
  • Ghosh, S., et al. (2022). A Macrocyclic Furan with Accessible Oxidation States: Switching Between Aromatic and Antiaromatic Global Ring Currents. Angewandte Chemie International Edition, 61(38), e202206893. Available at: [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Furan-d4. Retrieved from [Link]

  • Malev, O., et al. (2016). Oxidation of furans (Review). ResearchGate. Available at: [Link]

  • Cole-Parmer. (2002, May 30). Material Safety Data Sheet - Furan, stabilized. Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme of the study of furan stability. Retrieved from [Link]

  • Becalski, A., et al. (2024). Impact of formulation and home storage conditions on the content of furan and derivatives in powdered infant formula. PubMed, 15(12), 345-352. Available at: [Link]

  • Kochetkov, V. V., et al. (2022). Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. Chemical Research in Toxicology, 35(11), 2014–2024. Available at: [Link]

  • Gelfuso, M., et al. (2017). Bridged Difurans: Stabilizing Furan with p-Block Elements. ACS Publications. Available at: [Link]

  • Ghosh, S., et al. (2022). A Macrocyclic Furan with Accessible Oxidation States: Switching Between Aromatic and Antiaromatic Global Ring Currents. PMC. Available at: [Link]

  • De, A. (2014). Oxidative Cleavage of Furans. Organic Reactions. Available at: [Link]

  • Peterson, L. A. (2010). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. Available at: [Link]

  • Chemistry Stack Exchange. (2012). What is the order of stability of the resonance structures of furan?. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. (2011). Thermal degradation of piperazine and its structural analogs. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Retrieved from [Link]

  • Biosynce. (2025, August 4). What are the stability conditions of piperazine?. Retrieved from [Link]

  • Dembinski, R., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(5), 9123–9131. Available at: [Link]

  • Google Patents. (n.d.). US6545149B2 - Synthesis and crystallization of piperazine ring-containing compounds.
  • Matthews, R. P., et al. (2021). Rationalizing Product Formation in Piperazine Degradation: A Computational Study. ACS Omega, 6(35), 22915–22923. Available at: [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Sykes, B. D., et al. (1966). The hydrolysis of piperazine-2,5-dione. PubMed. Available at: [Link]

  • RSC Publishing. (2019, November 8). DABCO bond cleavage for the synthesis of piperazine derivatives. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 38(2), 38-45. Available at: [Link]

  • UKEssays. (2017, October 4). Furagin: Forced Degradation Studies. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Zhang, Q., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Journal of Food Science and Technology, 57, 3485–3492. Available at: [Link]

  • Merchán, F., & Blasco, R. (2018). Biodegradation of 5-(Hydroxymethyl)-furfural and Furan Derivatives. MDPI. Available at: [Link]

  • Al-Neaimy, U. I. S., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal. Available at: [Link]

  • MDPI. (2022, November 14). Rearrangement of Imidazolidine to Piperazine Rings in the Presence of Dy III. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • ResearchGate. (2026, March 19). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link]

  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2025, May 15). Photostability Study of Biopharmaceutical Products. Retrieved from [Link]

  • Manicardi, A., et al. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. PMC. Available at: [Link]

  • ResearchGate. (2025, October 30). (PDF) Piperazine Degradation in Pilot Plants. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Retrieved from [Link]

  • MDPI. (n.d.). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Separation of 1-(5-Methylfuran-2-yl)piperazin-2-one Enantiomers

Welcome to the technical support center for the enantioselective separation of 1-(5-Methylfuran-2-yl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the enantioselective separation of 1-(5-Methylfuran-2-yl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for developing and troubleshooting this challenging chiral separation. As enantiomers can exhibit significantly different pharmacological and toxicological profiles, a robust and reliable analytical method is paramount for quality control and regulatory compliance.[1][2]

This document moves beyond generic advice to explain the causality behind experimental choices, empowering you to make informed decisions in your laboratory.

Troubleshooting Guide: Common Separation Issues

This section addresses the most frequent challenges encountered during the method development for 1-(5-Methylfuran-2-yl)piperazin-2-one and similar chiral compounds.

Q1: I am seeing poor or no enantiomeric resolution (Rs < 1.5). What are the primary causes and how can I fix it?

A1: This is the most common starting point in chiral method development. A lack of separation indicates that the chosen conditions do not provide sufficient difference in the interaction energy between the two enantiomers and the chiral stationary phase (CSP).[3][4] The issue can be systematically addressed by evaluating the three pillars of chiral separation: the stationary phase, the mobile phase, and the temperature.[5]

Logical Troubleshooting Workflow:

Start Symptom: Poor or No Enantiomeric Resolution (Rs < 1.5) CheckCSP Step 1: Evaluate Chiral Stationary Phase (CSP) Start->CheckCSP CheckMP Step 2: Optimize Mobile Phase Composition CheckCSP->CheckMP If no improvement, or to refine sub_csp • Is the CSP appropriate for the analyte? • Screen different polysaccharide columns (e.g., Amylose vs. Cellulose based). CheckTemp Step 3: Adjust Column Temperature CheckMP->CheckTemp If no improvement, or to refine sub_mp • Switch alcohol modifier (IPA ↔ EtOH). • Add/adjust basic additive (e.g., 0.1% DEA). • Change separation mode (NP ↔ PO). CheckFlow Step 4: Modify Flow Rate CheckTemp->CheckFlow For final optimization sub_temp • Decrease temperature in 5-10°C increments. Lower temperatures often enhance selectivity. Success Achieved Baseline Resolution (Rs ≥ 1.5) CheckFlow->Success sub_flow • Decrease flow rate (e.g., 1.0 → 0.5 mL/min). Improves efficiency by allowing more time for interactions.

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Protocols & Explanations:

  • Re-evaluate CSP Selection: The interaction between the analyte and the CSP is the heart of the separation.[6] Polysaccharide-based CSPs are highly recommended for screening.[7][8] The 1-(5-Methylfuran-2-yl)piperazin-2-one molecule has several key features—a basic piperazine nitrogen, a lactam, and an aromatic furan ring—that can interact with these phases via hydrogen bonding, dipole-dipole, and π-π interactions.

    • Action: If you started with a cellulose-based column (e.g., Chiralcel® OD), screen an amylose-based equivalent (e.g., Chiralpak® AD). The helical structures of cellulose and amylose are different, leading to complementary selectivities.[7] An immobilized CSP (e.g., Chiralpak® IA, IB, IC) is also a strong candidate as it offers broader solvent compatibility.[9]

  • Systematically Optimize the Mobile Phase:

    • Change the Alcohol Modifier (Normal Phase): The alcohol component of the mobile phase is a primary driver of selectivity.[5] If you are using Hexane/Isopropanol (IPA), switch to Hexane/Ethanol (EtOH). The subtle difference in the alcohol's structure can significantly alter the way it competes with the analyte for interaction sites on the CSP.

    • Introduce or Modify an Additive: Your analyte contains a basic piperazine moiety. Adding a small amount of a basic modifier, such as 0.1% Diethylamine (DEA), to the mobile phase is crucial.[7][10] This serves two purposes: it masks active silanol sites on the silica support to prevent peak tailing, and it can directly influence the chiral recognition mechanism, sometimes dramatically improving resolution or even changing the elution order.[11]

    • Change the Separation Mode: If Normal Phase (NP) fails, consider Polar Organic (PO) mode. A mobile phase of Acetonitrile/Methanol can offer a completely different selectivity profile.[12]

  • Optimize Temperature: Temperature affects the thermodynamics of chiral recognition.[12]

    • Action: Lowering the column temperature (e.g., from 25°C to 15°C) often increases the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to better resolution.[1][3] However, this is not universal; in some cases, increasing temperature can improve peak shape and efficiency, so it should be explored empirically.[5]

  • Reduce the Flow Rate: Chiral separations can be limited by the kinetics of mass transfer.

    • Action: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) allows more time for the enantiomers to interact with the stationary phase, which can increase efficiency and improve resolution, albeit at the cost of longer analysis times.[13]

Q2: My peaks are showing significant tailing. What's causing this and how do I get symmetrical peaks?

A2: Peak tailing for a basic compound like 1-(5-Methylfuran-2-yl)piperazin-2-one is almost always caused by secondary ionic interactions between the basic piperazine nitrogen and residual acidic silanol groups on the silica surface of the column packing.[14]

Solutions:

  • Use a Basic Mobile Phase Additive: This is the most effective solution.

    • Protocol: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to your mobile phase (both NP and PO modes). These basic additives act as silanol-masking agents. They preferentially interact with the acidic silanols, preventing the basic analyte from "sticking" and tailing.[4][15]

  • Check Sample Solvent: Dissolving your sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Action: Whenever possible, dissolve your sample directly in the mobile phase.[6] If solubility is an issue, use the weakest possible solvent that is still compatible with the mobile phase.

Q3: My retention times are drifting between injections. How can I improve reproducibility?

A3: Irreproducible retention times are typically caused by an unequilibrated column, changes in mobile phase composition, or temperature fluctuations.[13][16] Chiral columns, especially polysaccharide-based ones, are notoriously sensitive to these factors.

Solutions:

  • Ensure Adequate Column Equilibration: Polysaccharide CSPs can take a long time to equilibrate.

    • Protocol: Before starting a sequence, equilibrate the column with the mobile phase for at least 30-60 minutes, or until you observe a stable, flat baseline. This is significantly longer than for standard reversed-phase columns.[4]

  • Use Freshly Prepared Mobile Phase: The composition of the mobile phase, especially in normal phase with volatile components like hexane, can change over time due to evaporation.

    • Action: Prepare fresh mobile phase daily and keep the solvent bottle capped.[3] Trace amounts of water can also significantly impact separations in normal phase, so always use high-purity, HPLC-grade solvents.[4]

  • Beware of the "Memory Effect": Mobile phase additives like DEA and TFA can strongly adsorb to the stationary phase. If you switch from a method using an additive to one without, it can take a very long time to wash the previous additive off the column, leading to unpredictable results.[17][18]

    • Action: Dedicate specific columns to specific mobile phase types (e.g., acidic vs. basic additives) whenever possible. If you must switch, perform an extensive column flush with an intermediate solvent like isopropanol.

  • Use a Column Thermostat: Temperature has a strong effect on retention. A 1°C change can alter retention times noticeably.

    • Action: Always use a high-quality column oven set to a constant temperature to ensure thermal stability.[13]

Frequently Asked Questions (FAQs)

Q1: How do I select a starting chiral column and mobile phase for a novel compound like this?

A1: The selection process is empirical but can be guided by the analyte's structure.[19] A systematic screening approach is the most efficient path to success.[5]

Start Method Development Strategy for 1-(5-Methylfuran-2-yl)piperazin-2-one ScreenCSP 1. CSP Screening Start->ScreenCSP ScreenMP 2. Mobile Phase Screening ScreenCSP->ScreenMP sub_csp Select 3-4 polysaccharide columns: • Chiralpak® IA (Immobilized Amylose) • Chiralpak® ID (Immobilized Cellulose) • Chiralcel® OD-H (Coated Cellulose) • Chiralcel® OJ-H (Coated Cellulose) Optimize 3. Method Optimization ScreenMP->Optimize sub_mp For each column, test two mobile phases: A: n-Hexane / Isopropanol (80:20) + 0.1% DEA B: n-Hexane / Ethanol (80:20) + 0.1% DEA Result Robust Chiral Method Optimize->Result sub_opt Select best CSP/MP combination and fine-tune: • Adjust Hexane/Alcohol ratio • Optimize Temperature (15-40°C) • Optimize Flow Rate (0.5-1.0 mL/min)

Caption: General strategy for chiral method development.

Q2: What are the recommended starting HPLC conditions for screening?

A2: The following table summarizes robust starting points for your initial screening experiments.

ParameterCondition 1 (Normal Phase - IPA)Condition 2 (Normal Phase - EtOH)Condition 3 (Polar Organic)
Chiral Column Screen Chiralpak® IA, ID; Chiralcel® OD, OJ (4.6 x 250 mm, 5 µm)Screen Chiralpak® IA, ID; Chiralcel® OD, OJ (4.6 x 250 mm, 5 µm)Screen Chiralpak® IA, ID, IC (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v)Acetonitrile / Methanol / DEA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV at wavelength of max absorbance (determine via PDA/DAD)UV at wavelength of max absorbance (determine via PDA/DAD)UV at wavelength of max absorbance (determine via PDA/DAD)
Injection Vol. 5-10 µL5-10 µL5-10 µL
Sample Conc. 0.5 - 1.0 mg/mL in mobile phase0.5 - 1.0 mg/mL in mobile phase0.5 - 1.0 mg/mL in mobile phase

Note: The ratios are starting points and should be optimized. For example, if retention is too long, increase the percentage of alcohol.

Q3: Can the elution order of the enantiomers (R before S, or vice-versa) be predicted or changed?

A3: Predicting the elution order a priori is extremely difficult and generally not possible without prior experimental data for a closely related analog on the same CSP. However, the elution order can often be changed or "flipped". This phenomenon highlights the delicate balance of forces in chiral recognition.[5] Factors that can invert the elution order include:

  • Changing the alcohol modifier (e.g., from IPA to EtOH).[5]

  • Changing the mobile phase additive or its concentration.[11]

  • Changing the column temperature .[5]

  • Switching to a CSP with the opposite chirality (e.g., from L- to D-phenylglycine, though less common for polysaccharide phases).[20]

Understanding that elution order can change is critical for peak tracking and validation during method development.

References

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025). Microbe Notes. [Link]

  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. (2014). KSBB Journal. [Link]

  • Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. (2002). Journal of Chromatography A. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2026). LCGC International. [Link]

  • Chiral HPLC Separations. (N.D.). Phenomenex. [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. (N.D.). Chromatography Today. [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. (2021). ResearchGate. [Link]

  • Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography. (2005). PubMed. [Link]

  • 6 Top Chiral Chromatography Questions. (2020). Regis Technologies. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (N.D.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties. (2022). MDPI. [Link]

  • HPLC TROUBLESHOOTING: A REVIEW. (N.D.). JETIR. [Link]

  • Typical HPLC chromatograms illustrating the separation of the enantiomers of OME (A) and IMP-B (B) in absence and in presence of TFA (0.01%) in methanol. (2019). ResearchGate. [Link]

  • Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. (N.D.). Semantic Scholar. [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023). Agilent. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). International Journal of Pharmaceutical Research and Applications. [Link]

  • CHIRAL STATIONARY PHASES. (N.D.). Regis Technologies. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Reducing Impurities in 1-(5-Methylfuran-2-yl)piperazin-2-one Production

Welcome to the technical support center for the synthesis of 1-(5-Methylfuran-2-yl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(5-Methylfuran-2-yl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during its production. The information herein is based on established principles of organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions, which are a likely synthetic route to this molecule.

I. Proposed Synthetic Pathway: Buchwald-Hartwig Amination

A prevalent and versatile method for the formation of the C-N bond between an aryl group and a cyclic amine is the Buchwald-Hartwig amination.[1] For the synthesis of 1-(5-Methylfuran-2-yl)piperazin-2-one, this would likely involve the coupling of a 2-halo-5-methylfuran (e.g., 2-bromo-5-methylfuran) with piperazin-2-one.

Buchwald-Hartwig_Amination cluster_reagents Reagents 2-bromo-5-methylfuran 2-Bromo-5-methylfuran Product 1-(5-Methylfuran-2-yl)piperazin-2-one 2-bromo-5-methylfuran->Product + piperazin-2-one Piperazin-2-one Pd_catalyst Pd Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) Pd_catalyst->Product Catalytic Cycle Ligand Ligand (e.g., XPhos, SPhos) Ligand->Product Base Base (e.g., NaOtBu, K2CO3) Base->Product Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Product

Caption: Proposed Buchwald-Hartwig amination pathway.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-(5-Methylfuran-2-yl)piperazin-2-one.

1. Low or No Product Formation

Question: I am not observing any significant formation of my desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no product yield in a Buchwald-Hartwig amination can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle.[1] If your palladium precatalyst (e.g., Pd(OAc)₂) fails to be reduced to Pd(0), the reaction will not proceed.

    • Troubleshooting:

      • Ensure your reagents and solvent are anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst.

      • Consider using a pre-formed Pd(0) catalyst like Pd₂(dba)₃.

      • The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective for coupling with heteroaryl chlorides.[2]

  • Inappropriate Base: The base plays a key role in the deprotonation of the amine and the subsequent transmetalation step.

    • Troubleshooting:

      • For piperazin-2-one, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often a good starting point.

      • If your starting materials are base-sensitive, a milder base such as K₂CO₃ or Cs₂CO₃ might be necessary, though this may require higher reaction temperatures.[3]

  • Poor Solvent Choice: The solvent affects the solubility of reagents and the stability of the catalytic complex.

    • Troubleshooting:

      • Toluene and dioxane are common and effective solvents for Buchwald-Hartwig reactions.[4]

      • Ensure the solvent is of high purity and anhydrous.

2. Formation of Significant Byproducts

Question: My reaction is producing several significant impurities alongside my desired product. What are the likely side reactions and how can I minimize them?

Answer:

Side reactions in the synthesis of 1-(5-Methylfuran-2-yl)piperazin-2-one can originate from the starting materials or the reaction conditions.

  • Homocoupling of 2-bromo-5-methylfuran: This can occur when the palladium catalyst promotes the coupling of two molecules of the aryl halide.

    • Troubleshooting:

      • Lowering the reaction temperature can sometimes reduce the rate of homocoupling.

      • Ensure a stoichiometric or slight excess of the amine is used.

  • Hydrodehalogenation of 2-bromo-5-methylfuran: This results in the formation of 2-methylfuran.

    • Troubleshooting:

      • This can be caused by trace amounts of water or other protic sources in the reaction mixture. Ensure all reagents and solvents are scrupulously dried.

  • Piperazin-2-one Dimerization or Polymerization: Under strongly basic conditions, piperazin-2-one can potentially undergo self-condensation.

    • Troubleshooting:

      • Control the addition of the base, adding it slowly to the reaction mixture.

      • Consider using a less harsh base if this is a persistent issue.

  • Furan Ring Instability: While generally stable, the furan ring can undergo dearomatization or ring-opening reactions under certain palladium-catalyzed conditions, especially at high temperatures or with specific oxidants.[5][6]

    • Troubleshooting:

      • Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.

      • Avoid the use of strong oxidizing agents unless specifically required for a different transformation.

Impurity_Formation cluster_main Main Reaction cluster_side Side Reactions & Impurities Reactants 2-Bromo-5-methylfuran + Piperazin-2-one Product 1-(5-Methylfuran-2-yl)piperazin-2-one Reactants->Product Pd-Catalysis Homocoupling Homocoupling of 2-Bromo-5-methylfuran Reactants->Homocoupling Excess Aryl Halide or High Temp. Hydrodehalogenation Hydrodehalogenation to 2-Methylfuran Reactants->Hydrodehalogenation Protic Impurities Piperazinone_Side_Rxns Piperazin-2-one Dimerization/Polymerization Reactants->Piperazinone_Side_Rxns Strong Base/ High Temp. Furan_Degradation Furan Ring Degradation Product->Furan_Degradation Harsh Conditions

Caption: Potential pathways for impurity formation.

3. Difficulties in Product Purification

Question: I am struggling to isolate a pure sample of 1-(5-Methylfuran-2-yl)piperazin-2-one. What purification strategies are most effective?

Answer:

The purification of N-aryl piperazinones often requires a combination of techniques to remove unreacted starting materials, catalyst residues, and byproducts.

  • Removal of Palladium Catalyst: Residual palladium can be problematic in downstream applications.

    • Troubleshooting:

      • A simple filtration through a pad of Celite® or silica gel can remove a significant portion of the catalyst.

      • For more complete removal, treatment with a scavenger resin or an aqueous wash with a solution of a chelating agent like EDTA can be effective.

  • Chromatographic Purification: Column chromatography is a standard method for separating the product from impurities.

    • Troubleshooting:

      • A typical stationary phase is silica gel.

      • A gradient elution system, starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol), is often effective.[7]

      • Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before attempting a large-scale column.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.

    • Troubleshooting:

      • Experiment with a variety of solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find conditions that provide good crystal formation and impurity rejection.

4. Analytical Characterization and Impurity Profiling

Question: How can I effectively analyze the purity of my product and identify the impurities present?

Answer:

A combination of chromatographic and spectroscopic techniques is essential for comprehensive purity analysis.[8]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity determination.

    • Protocol: A reversed-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution is often necessary to separate all components. UV detection is suitable for this class of compounds.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile and semi-volatile impurities.[10]

    • Protocol: A non-polar or medium-polarity capillary column is typically used. The mass spectrometer provides structural information about the separated components, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and for identifying the structures of major impurities if they can be isolated.[11]

Quantitative Data Summary

Parameter Typical Conditions for Buchwald-Hartwig Amination of Aryl Halides with Piperazines Reference
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃[12]
Ligand XPhos, SPhos, BINAP[2][12]
Base NaOtBu, K₂CO₃, Cs₂CO₃[3][12]
Solvent Toluene, Dioxane[4]
Temperature Room Temperature to 120 °C[2]
Reaction Time 1 to 24 hours[2]
Typical Yields 70-95%[12]

III. References

  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. (2024). MDPI. [Link]

  • A general and convenient synthesis of N-aryl piperazines. (2005). ResearchGate. [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. [Link]

  • Piperazine Impurities and Related Compound. Veeprho. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. [Link]

  • Practical Asymmetric Synthesis of a Chiral Piperazinone Derivative. (2013). ACS Publications. [Link]

  • Palladium-Catalyzed Cycloisomerization and Aerobic Oxidative Cycloisomerization of Homoallenyl Amides: A Facile and Divergent Approach to 2-Aminofurans. (2015). ACS Publications. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. (2021). ResearchGate. [Link]

  • Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis. (2021). PMC. [Link]

  • Intramolecular Palladium-Catalyzed Oxidative Amination of Furans: Synthesis of Functionalized Indoles. (2018). ACS Publications. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023). Thieme Connect. [Link]

  • Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. (2006). PubMed. [Link]

  • Intramolecular Palladium-Catalyzed Oxidative Amination of Furans: Synthesis of Functionalized Indoles. (2018). PubMed. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. [Link]

  • Divergent Synthesis of 2-Aminofurans via Palladium-Catalyzed Acetoxylative, Alkoxylative, and Hydroxylative Cycloisomerization of Homoallenyl Amides. ResearchGate. [Link]

  • Intramolecular Palladium-Catalyzed Oxidative Amination of Furans: Synthesis of Functionalized Indoles. ResearchGate. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Agilent. [Link]

  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Divergent Synthesis of 2-Aminofurans via Palladium-Catalyzed Acetoxylative, Alkoxylative, and Hydroxylative Cycloisomerization of Homoallenyl Amides. (2015). PubMed. [Link]

  • Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance. Research Journal of Pharmacy and Technology. [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). PubMed. [Link]

  • Palladium(ii)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides. RSC Publishing. [Link]

  • Chapter 5 5.1 5.1 Introduction 5.1.1 Cross-coupling reactions. Shodhganga. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. [Link]

  • Green and intrinsically safe pathways for the catalytic synthesis of diisocyanates containing the furan ring from 5-hydroxymethylfurfural. RSC Publishing. [Link]

  • Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry. ETH Zurich Research Collection. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 1-(5-Methylfuran-2-yl)piperazin-2-one

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-(5-methylfuran-2-yl)piperazin-2-one. As...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-(5-methylfuran-2-yl)piperazin-2-one. As a Senior Application Scientist, my goal is to bridge the gap between bench-scale discovery and robust, scalable chemical manufacturing.

Troubleshooting Guide: Navigating Common Scale-Up Hurdles

Issue 1: Low Yield and Incomplete Conversion

Question: We're experiencing significantly lower yields (40-50%) upon scaling our synthesis from a 10g to a 100g scale, primarily due to incomplete conversion of our starting materials. What are the likely causes and how can we mitigate this?

Answer:

This is a classic scale-up challenge often rooted in mass and heat transfer limitations. What works in a small round-bottom flask doesn't always translate directly to a larger reactor.

Root Cause Analysis:

  • Inefficient Mixing: In larger volumes, inadequate agitation can create localized "hot spots" or areas of high reactant concentration, leading to side reactions, and preventing the starting materials from interacting effectively.

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases as you scale up. This makes it harder to maintain a consistent and optimal reaction temperature. Exothermic events can lead to runaway reactions and byproduct formation, while endothermic reactions might stall if not supplied with enough heat.

  • Reagent Addition Rate: Slow, controlled addition of a key reagent is often critical. On a larger scale, if the addition is too fast, it can lead to high local concentrations, promoting side reactions.

Troubleshooting Protocol:

  • Characterize Your Reaction Profile: Before the next scale-up, perform a small-scale reaction with in-situ monitoring (e.g., using ReactIR or a similar probe) to understand the reaction's thermal profile (endo- or exothermic) and kinetics.

  • Optimize Agitation:

    • Switch from a magnetic stir bar to an overhead mechanical stirrer with a properly designed impeller (e.g., a pitched-blade turbine) to ensure thorough mixing in the larger reactor.

    • Perform a mixing study to determine the minimum agitation speed required for a homogenous slurry or solution.

  • Improve Heat Transfer:

    • Ensure your reactor is appropriately sized and has sufficient jacket heating/cooling capacity for the reaction volume.

    • Control the rate of reagent addition to manage any exotherms. For highly exothermic reactions, consider a semi-batch process where one reagent is added slowly over time.

  • Solvent Selection: Ensure the chosen solvent can maintain all reactants and intermediates in the solution at the desired reaction temperature to avoid precipitation and mixing issues.

Experimental Workflow for Optimizing Reagent Addition:

G cluster_0 Reagent Addition Optimization A Start: Define Batch Size (e.g., 100g scale) B Determine Reaction Exotherm (Small-scale calorimetry) A->B C Select Addition Strategy B->C D Slow, Continuous Addition (Syringe pump or addition funnel) C->D  Exothermic   E Portion-wise Addition C->E  Mild/No Exotherm   F Monitor Internal Temperature (Probe in reaction mass) D->F E->F G Analyze In-Process Control Sample (e.g., UPLC, GC-MS) F->G H Reaction Complete? G->H I Proceed to Work-up H->I  Yes   J Adjust Addition Rate/Portion Size H->J  No   J->F

Caption: Workflow for optimizing reagent addition during scale-up.

Issue 2: Formation of a Troublesome Impurity

Question: During our scale-up, we've identified a recurring impurity at ~5-10% by UPLC analysis, which co-elutes with our product, making purification by simple crystallization or column chromatography difficult. How can we identify and eliminate this impurity?

Answer:

The appearance of new or increased levels of impurities on a larger scale often points to extended reaction times or temperature deviations. The key is to identify the impurity's structure and then adjust the reaction conditions to prevent its formation.

Impurity Identification and Mitigation:

  • Isolate and Characterize: The first step is to isolate a small amount of the impurity, if possible, for structural elucidation by LC-MS and NMR.

  • Plausible Side Reactions: Based on the structures of your starting materials and product, consider potential side reactions. A common side reaction in syntheses involving furan rings is their susceptibility to acidic conditions, which can lead to ring-opening and subsequent polymerization or rearrangement.

  • Reaction Condition Optimization:

    • Temperature Control: Tighter control over the reaction temperature is crucial. Even a small increase of 5-10°C on a larger scale can significantly accelerate side reactions.

    • pH Control: If your reaction is sensitive to pH, consider using a buffer or ensuring that any acidic or basic reagents are neutralized promptly during work-up.

    • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the product from degrading or participating in side reactions.

Data Summary: Impact of Temperature on Impurity Formation

Temperature (°C)Reaction Time (h)Product Yield (%)Impurity X (%)
8012852.1
908884.5
1006829.8

As shown in the table, a higher temperature might reduce reaction time but can significantly increase the formation of Impurity X.

Logical Flow for Impurity Remediation:

G cluster_0 Impurity Remediation Strategy A Impurity Detected (>2% by UPLC) B Isolate and Characterize (LC-MS, NMR) A->B C Identify Impurity Structure B->C D Hypothesize Formation Pathway C->D H Modify Work-up/Purification C->H E Degradation of Product D->E  Pathway 1   F Side Reaction of Starting Material D->F  Pathway 2   G Optimize Reaction Conditions (Temp, Time, pH) E->G F->G I Re-run at Optimized Conditions G->I H->I

Caption: Decision tree for identifying and mitigating impurities.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for the synthesis of 1-(5-Methylfuran-2-yl)piperazin-2-one at a multi-gram scale?

A common and effective route involves a two-step process:

  • Reductive Amination: Reaction of 5-methyl-2-furaldehyde with ethylenediamine to form the corresponding Schiff base, followed by in-situ reduction (e.g., with sodium borohydride) to yield N-(5-methylfuran-2-yl)methyl)ethane-1,2-diamine.

  • Cyclization: Reaction of the diamine intermediate with an appropriate C2-synthon, such as chloroacetyl chloride or a dialkyl oxalate followed by reduction, to form the piperazin-2-one ring.

Q2: What are the critical safety considerations for this synthesis?

  • Sodium Borohydride (NaBH₄): This reducing agent is water-reactive and can release flammable hydrogen gas. It should be handled in a well-ventilated fume hood, away from sources of ignition. Add it portion-wise to control the reaction rate and any accompanying exotherm.

  • Chloroacetyl Chloride: This reagent is highly corrosive and lachrymatory. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Depending on the specific procedure, flammable solvents like methanol, ethanol, or THF may be used. Ensure all electrical equipment is properly grounded and that there are no open flames.

Q3: How can I effectively monitor the progress of the reaction?

For most organic transformations, Thin Layer Chromatography (TLC) is a quick and effective initial check. However, for more accurate monitoring during scale-up, it is highly recommended to use:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These techniques provide quantitative data on the consumption of starting materials and the formation of the product and any impurities. A stable, reproducible method should be developed early on.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the components are volatile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture (after a mini-workup) and analyzing the crude ¹H NMR can give a clear picture of the reaction's progress.

Q4: My final product has a persistent color. How can I decolorize it?

A persistent color often indicates the presence of highly conjugated impurities, which may have formed due to side reactions involving the furan ring. Here are some strategies:

  • Activated Carbon Treatment: Stirring a solution of your crude product with a small amount of activated carbon (charcoal) for a short period, followed by filtration through Celite, can effectively remove colored impurities.

  • Recrystallization: A carefully chosen solvent system for recrystallization can not only improve purity but also help in rejecting colored impurities into the mother liquor.

  • Silica Gel Plug: Dissolving the crude product in a suitable solvent and passing it through a short plug of silica gel can sometimes be sufficient to remove polar, colored impurities without the need for full column chromatography.

References

  • General Synthesis of Piperazinones: For foundational knowledge on the synthesis of piperazinone cores, refer to comprehensive reviews in organic chemistry.

    • Title: The Chemistry of Piperazine-2-ones
    • Source: Molecules (Journal)
    • URL: [Link]

  • Reductive Amination: For detailed procedures and mechanistic understanding of reductive amin

    • Title: Reductive Amination in the Synthesis of Pharmaceuticals
    • Source: Organic Process Research & Development (Journal)
    • URL: [Link]

  • Furan Chemistry: For understanding the reactivity and potential side reactions of the furan ring system.

    • Title: Comprehensive Organic Chemistry, Volume 4: Heterocyclic Chemistry
    • Source: Elsevier (Publisher)
    • URL: [Link]

Reference Data & Comparative Studies

Validation

1-(5-Methylfuran-2-yl)piperazin-2-one vs other piperazinone derivatives bioactivity

An In-Depth Comparative Guide to the Bioactivity of Piperazinone Derivatives Introduction: The Piperazin-2-one Scaffold as a Privileged Core in Drug Discovery In the landscape of medicinal chemistry, certain molecular fr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Bioactivity of Piperazinone Derivatives

Introduction: The Piperazin-2-one Scaffold as a Privileged Core in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as templates for therapeutically valuable agents. The piperazin-2-one nucleus is one such "privileged scaffold." Its structural rigidity, combined with the synthetic tractability of its nitrogen atoms, allows for meticulous tuning of physicochemical properties, leading to optimized target affinity and pharmacokinetic profiles.[1][2][3] This guide offers a comparative analysis of the biological activities of various piperazinone derivatives, using the novel structure, 1-(5-methylfuran-2-yl)piperazin-2-one, as a central archetype for exploring structure-activity relationships (SAR).

While extensive biological data on 1-(5-methylfuran-2-yl)piperazin-2-one itself is not yet prevalent in peer-reviewed literature, its constituent parts—the N-1 substituted furan ring and the piperazinone core—provide an excellent foundation for a comparative exploration. By examining how modifications to this core influence bioactivity, we can extrapolate potential applications and guide the rational design of future therapeutic candidates. This analysis will focus on three key areas where piperazinone derivatives have shown significant promise: oncology, central nervous system (CNS) disorders, and antimicrobial applications.

Comparative Bioactivity Analysis: From Oncology to Neuropharmacology

The therapeutic potential of a piperazinone derivative is profoundly influenced by the nature and position of its substituents. The following sections dissect these relationships across different biological targets.

Anticancer Activity: A Primary Domain for Piperazinone Derivatives

The piperazinone scaffold is a cornerstone in the development of novel cytotoxic agents, with research highlighting its role in farnesyltransferase inhibitors (FTIs) and kinase inhibitors.[4][5]

One prominent strategy involves the bioisosteric replacement of known pharmacophores. For instance, in a series of 1-(3-chlorophenyl)piperazin-2-one derivatives designed as FTIs, replacing an imidazole moiety with groups like guanidine or thiourea dramatically increased cytotoxic activity against colon (HT-29) and lung (A549) cancer cell lines.[4] The guanidine-substituted derivative, in particular, showed higher potency than the standard-of-care doxorubicin in these assays, suggesting that the electron density of the substituted groups is a critical determinant of activity.[4]

In another compelling example, piperazinone-containing thieno[3,2-d]pyrimidines were developed as inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a key target in non-Hodgkin lymphoma (NHL).[5] Detailed SAR studies revealed that these piperazinone derivatives were more potent and selective for PI3Kδ compared to their direct piperazine counterparts. This demonstrates that the seemingly subtle inclusion of a carbonyl group in the piperazine ring can significantly enhance target engagement and selectivity.[5]

Compound/Derivative ClassTarget/MechanismCancer Cell Line(s)Reported IC50 / ActivityReference
1-(3-chlorophenyl)piperazin-2-one with Guanidine substituentFarnesyltransferase Inhibition (putative), CytotoxicityHT-29 (Colon), A549 (Lung)<2 µM (More potent than doxorubicin)[4]
1-(3-chlorophenyl)piperazin-2-one with Thiourea substituentFarnesyltransferase Inhibition (putative), CytotoxicityHT-29 (Colon), A549 (Lung)Potent, among the top performers in the series[4]
Thieno[3,2-d]pyrimidine-piperazinone conjugatesPI3Kδ InhibitionNon-Hodgkin Lymphoma (NHL) panelComparable or better antiproliferative activity than Idelalisib[5]
Vindoline-piperazine conjugates (structurally related)AntiproliferativeNCI60 panel (various)GI50 values in the low micromolar range[6]

The structure of our archetype, 1-(5-methylfuran-2-yl)piperazin-2-one, suggests a unique N-1 substituent. The 5-methylfuran ring is an interesting bioisostere for a phenyl ring but with different electronic and steric properties. Based on existing data, its potential as an anticancer agent would heavily depend on its interaction within the target's binding pocket, making it a prime candidate for synthesis and evaluation.

Central Nervous System (CNS) Activity

Piperazine derivatives are renowned for their CNS activity, with many approved drugs for depression, anxiety, and psychosis featuring this core.[7] The piperazinone scaffold builds upon this legacy. The ability of these compounds to cross the blood-brain barrier (BBB) is a critical factor, often modulated by lipophilicity and the presence of specific structural motifs.[8][9]

For example, a series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated as potential selective serotonin reuptake inhibitors (SSRIs).[10] The most promising compound from this series not only displayed potent 5-HT reuptake inhibition in vitro but also demonstrated in vivo efficacy in a rat forced swimming test, a classic model for antidepressant activity.[10] This highlights the utility of the piperazinone core in scaffolding molecules for specific CNS targets.

Similarly, other studies on piperazine derivatives have demonstrated anxiolytic-like and antidepressant-like effects, with mechanisms often involving the serotonergic pathway, particularly 5-HT1A receptors.[11] The design of our archetype with a furan ring—a heterocyclic structure—could influence its polarity and potential for CNS penetration, making it an intriguing scaffold for neuropharmacological investigation.

Antimicrobial and Antifungal Potential

The global challenge of antimicrobial resistance necessitates the development of novel therapeutic agents. The piperazine nucleus is a frequent component in compounds exhibiting antibacterial, antifungal, and antitubercular activities.[12][13] This activity is often derived from the ability of the piperazine ring to be substituted with various aryl and alkyl groups, thereby modulating the compound's spectrum of activity.[14]

For instance, modifications of the C7 piperazinyl moiety of fluoroquinolone antibiotics have been explored to enhance potency against resistant bacterial strains.[15] While less documented for piperazinones specifically, the foundational activity of the broader piperazine class suggests that derivatives like 1-(5-methylfuran-2-yl)piperazin-2-one could be valuable candidates for antimicrobial screening. The furan moiety itself is present in some natural and synthetic antimicrobial agents, suggesting a potentially synergistic contribution to bioactivity.

Structure-Activity Relationship (SAR) Summary: A Visual Guide

The bioactivity of piperazinone derivatives is a tale of its substitutions. The diagram below illustrates the key positions on the piperazinone scaffold and summarizes how modifications at these sites can influence therapeutic outcomes based on published literature.

Caption: Key modification points on the piperazin-2-one scaffold and their influence on bioactivity.

Experimental Protocols: A Guide to Assessing Cytotoxicity

To ensure scientific rigor, any claim of bioactivity must be supported by robust experimental data. The MTT assay is a foundational colorimetric method for assessing the cytotoxic potential of novel compounds.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Causality: This assay quantifies cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A potent cytotoxic compound will result in less formazan production.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549 or HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 1-(5-methylfuran-2-yl)piperazin-2-one and other derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 µM to 100 µM). Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Crystal Solubilization: Remove the MTT-containing medium. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of the plate at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Workflow A 1. Seed Cells (96-well plate, 24h incubation) B 2. Add Piperazinone Derivatives (Serial dilutions + controls) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate for Formazan Formation (2-4 hours) D->E F 6. Solubilize Formazan Crystals (e.g., with DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 Values G->H

Caption: Standard experimental workflow for determining compound cytotoxicity via the MTT assay.

Conclusion and Future Outlook

The piperazin-2-one scaffold is a highly versatile and promising platform for the development of new therapeutics. As demonstrated by the comparative analysis of its derivatives, strategic modifications to the core ring system can yield potent and selective agents for oncology, CNS disorders, and potentially infectious diseases.

While direct experimental data for 1-(5-methylfuran-2-yl)piperazin-2-one remains to be established, its unique structure embodies a logical next step in the exploration of this chemical space. The insights gathered from related compounds strongly suggest that it warrants synthesis and rigorous biological evaluation. Future research should focus on a multi-pronged approach: synthesizing novel derivatives with diverse substitutions, screening them against a broad panel of biological targets, and using computational modeling to refine SAR and predict ADME properties. Such a strategy will undoubtedly unlock the full therapeutic potential of this remarkable scaffold.

References

  • Afshar, M., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iranian Journal of Pharmaceutical Research. [Link]

  • Wang, N., et al. (2020). Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kumar, R., et al. (2016). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. [Link]

  • Maddela, S., et al. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]

  • Chaudhary, P., et al. (2015). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Fajemiroye, J.O., et al. (2020). Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology. [Link]

  • Khan, I., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [Link]

  • Singh, S., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

  • Ibrar, A., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemistry & Biodiversity. [Link]

  • Faizan, S., et al. (2024). The medicinal chemistry of piperazines: A review. ResearchGate. [Link]

  • Kiss, R., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. [Link]

  • Faizan, S., et al. (2024). The structure‐activity relationship of antihistaminic activity piperazine derivatives. ResearchGate. [Link]

  • Chen, Y., et al. (2013). New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. Molecules. [Link]

  • Various Authors. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. [Link]

  • Faizan, S., et al. (2024). The medicinal chemistry of piperazines: a review. Scilit. [Link]

  • Itoh, Y., et al. (2017). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Various Authors. (2019). New Piperazine Derivatives for Antimicrobials. Scribd. [Link]

  • Faizan, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry. [Link]

  • Ibrar, A., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Preprints.org. [Link]

  • Faizan, S., et al. (2024). The medicinal chemistry of piperazines: a review. PubMed. [Link]

  • Chaudhary, P., et al. (2015). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [Link]

  • Seba, M.C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]

  • Singh, S., et al. (2025). Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective. Current Drug Research Reviews. [Link]

  • Various Authors. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Various Authors. (2015). Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. PDF. [Link]

  • Kamal, A., et al. (2016). Synthesis and biological evaluation of new 2,5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors. RSC Advances. [Link]

  • Jin, C., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry. [Link]

  • Xu, H., et al. (2016). Synthesis and bioactivities of novel piperazine-containing 1,5-Diphenyl-2-penten-1-one analogues from natural product lead. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Carbone, A., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules. [Link]

  • Various Authors. (2008). Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. Biosciences Biotechnology Research Asia. [Link]

  • Various Authors. (2016). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Oriental Journal of Chemistry. [Link]

Sources

Comparative

Comparative Analysis of 1-(5-Methylfuran-2-yl)piperazin-2-one Synthesis Routes: Late-Stage Heteroarylation vs. De Novo Cyclization

Target Molecule: 1-(5-Methylfuran-2-yl)piperazin-2-one (CAS No.: 1510374-30-7) Application: Privileged peptidomimetic scaffold for drug discovery and development[1]. Executive Summary & Strategic Dichotomy The synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 1-(5-Methylfuran-2-yl)piperazin-2-one (CAS No.: 1510374-30-7) Application: Privileged peptidomimetic scaffold for drug discovery and development[1].

Executive Summary & Strategic Dichotomy

The synthesis of N-heteroaryl piperazinones presents a classic strategic dichotomy in organic chemistry. The target molecule, 1-(5-methylfuran-2-yl)piperazin-2-one, features a piperazin-2-one core linked via its amide nitrogen (N1) to an electron-rich 5-methylfuran ring.

Chemists must choose between two fundamentally different approaches:

  • Late-Stage Heteroarylation (Route 1): Utilizing palladium-catalyzed Buchwald-Hartwig cross-coupling to attach a stable furan halide to a pre-formed piperazinone ring.

  • De Novo Cyclization (Route 2): Constructing the piperazinone ring from scratch using a furan-bearing acyclic precursor via cascade or stepwise nucleophilic substitution[1],[2].

The primary chemical causality driving this decision is the regioselectivity of the piperazinone ring and the inherent oxidative instability of 2-aminofurans . Unprotected piperazin-2-one possesses two nucleophilic sites: the highly reactive secondary amine (N4) and the less nucleophilic amide (N1). Direct coupling without N4-protection exclusively yields the undesired 4-isomer. Conversely, building the ring de novo avoids expensive catalysts but requires handling sensitive 2-aminofuran intermediates.

Quantitative Comparison of Synthesis Routes

The following table summarizes the experimental performance, economic, and safety metrics for both routes based on standard process chemistry parameters.

MetricRoute 1: Buchwald-Hartwig HeteroarylationRoute 2: De Novo Cyclization
Overall Yield 65–75% (over 2 steps)40–55% (over 3 steps)
Step Count 2 (Coupling + Deprotection)3 (Reductive Amination + Acylation + Cyclization)
Atom Economy Moderate (Requires bulky ligands/Boc)High (Intramolecular SN​2 releases only HCl)
Primary Cost Driver Pd catalyst & Xantphos ligandN-Boc-2-aminoacetaldehyde
Scalability Excellent (Standard pharmaceutical protocol)Moderate (Exothermic cyclization, sensitive intermediates)
Key Challenge N4-protection required to ensure N1-selectivityInstability of 5-methylfuran-2-amine precursor

Visualizing the Synthetic Workflows

Workflow cluster_Route1 Route 1: Late-Stage Heteroarylation cluster_Route2 Route 2: De Novo Cyclization R1_A 4-Boc-piperazin-2-one + 2-Bromo-5-methylfuran R1_B Pd2(dba)3, Xantphos, Cs2CO3 (Buchwald-Hartwig) R1_A->R1_B R1_C TFA / DCM (Boc Deprotection) R1_B->R1_C Target 1-(5-Methylfuran-2-yl) piperazin-2-one R1_C->Target 2 Steps R2_A 5-Methylfuran-2-amine + N-Boc-2-aminoacetaldehyde R2_B NaBH(OAc)3, DCE (Reductive Amination) R2_A->R2_B R2_C Chloroacetyl Chloride, Et3N (Acylation) R2_B->R2_C R2_D 1. TFA (Deprotection) 2. K2CO3 (Intramolecular SN2) R2_C->R2_D R2_D->Target 3 Steps

Figure 1: Comparative workflow of Route 1 (Heteroarylation) vs. Route 2 (De Novo Cyclization).

Route 1: Palladium-Catalyzed C-N Cross-Coupling

Mechanistic Rationale

Because the target requires substitution at the amide nitrogen (N1), the secondary amine (N4) must be masked using a tert-butyloxycarbonyl (Boc) protecting group. Amides are notoriously poor nucleophiles compared to amines. To force the catalytic cycle forward, Xantphos is utilized. Its large bite angle (~111°) specifically accelerates the reductive elimination of the rigid Pd(II)-amide complex[3]. Cesium carbonate ( Cs2​CO3​ ) is selected as the base because stronger bases (e.g., NaOtBu ) can prematurely cleave the lactam ring or degrade the furan.

CatalyticCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd 2-Br-5-Me-Furan PdII Pd(II) Complex OxAdd->PdII TransMet Amine Coord. & Deprotonation PdII->TransMet 4-Boc-piperazin-2-one Cs2CO3 PdII_Amide Pd(II) Amide TransMet->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Product

Figure 2: Buchwald-Hartwig catalytic cycle for the N-heteroarylation of 4-Boc-piperazin-2-one.

Experimental Protocol

Step 1: Buchwald-Hartwig Coupling

  • To an oven-dried Schlenk flask, add 4-Boc-piperazin-2-one (1.0 equiv), 2-bromo-5-methylfuran (1.2 equiv), Cs2​CO3​ (1.5 equiv), Pd2​(dba)3​ (2 mol%), and Xantphos (6 mol%).

  • Evacuate and backfill the flask with Argon three times. Causality: 2-Bromo-5-methylfuran is sensitive to oxidative degradation at elevated temperatures; strict anaerobiosis is required.

  • Add anhydrous, degassed 1,4-dioxane (0.2 M) via syringe.

  • Heat the mixture to 100°C for 12 hours. Monitor conversion via LC-MS.

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate and purify via silica gel chromatography to isolate 1-(5-methylfuran-2-yl)-4-Boc-piperazin-2-one.

Step 2: Deprotection

  • Dissolve the intermediate in anhydrous dichloromethane (DCM) and cool to 0°C.

  • Add trifluoroacetic acid (TFA, 10 equiv) dropwise. Stir for 2 hours at room temperature.

  • Concentrate under reduced pressure. Neutralize with saturated aqueous NaHCO3​ and extract with 10% MeOH/DCM to yield the final product.

Route 2: De Novo Cyclization via Intramolecular SN​2

Mechanistic Rationale

This route circumvents transition metals by assembling the piperazinone scaffold around the furan amine[1]. Because free 5-methylfuran-2-amine is highly prone to Diels-Alder self-condensation and air oxidation, it is generated in situ (or used as a stable hydrochloride salt) and immediately trapped via reductive amination. Acylation with chloroacetyl chloride installs the necessary electrophilic carbon. Subsequent Boc deprotection reveals a primary amine that undergoes a rapid, entropically favored intramolecular SN​2 displacement of the chloride, closing the 6-membered lactam ring[2].

Experimental Protocol

Step 1: Reductive Amination

  • Dissolve 5-methylfuran-2-amine hydrochloride (1.0 equiv) and N-Boc-2-aminoacetaldehyde (1.0 equiv) in 1,2-dichloroethane (DCE).

  • Add triethylamine (1.1 equiv) to liberate the free base, followed immediately by sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 equiv).

  • Stir at room temperature for 4 hours. Quench with aqueous NaHCO3​ , extract with DCM, and concentrate to yield the secondary amine intermediate.

Step 2: Acylation

  • Dissolve the crude secondary amine in DCM and cool to 0°C. Add triethylamine (1.5 equiv).

  • Add chloroacetyl chloride (1.1 equiv) dropwise. Causality: The low temperature prevents undesired polymerization of the electron-rich furan ring by the highly reactive acid chloride.

  • Stir for 1 hour, wash with brine, dry over Na2​SO4​ , and concentrate.

Step 3: Deprotection & Lactamization

  • Treat the crude chloroacetamide with 20% TFA in DCM for 1 hour to remove the Boc group.

  • Concentrate to remove excess TFA. Dissolve the resulting residue in acetonitrile.

  • Add anhydrous K2​CO3​ (3.0 equiv) and heat to 60°C for 6 hours. The basic conditions neutralize the TFA salt and drive the intramolecular cyclization.

  • Filter the inorganic salts, concentrate, and purify via reverse-phase HPLC to yield 1-(5-methylfuran-2-yl)piperazin-2-one.

Conclusion & Recommendation

For research-scale synthesis and medicinal chemistry hit-to-lead optimization, Route 1 (Buchwald-Hartwig) is vastly superior. It leverages commercially available, shelf-stable starting materials and provides reliable, high-yielding access to the target molecule[3]. Route 2 is chemically elegant and avoids heavy metals, but the inherent instability of the 2-aminofuran starting material makes it operationally challenging and generally results in lower overall yields[1],[2].

Sources

Validation

Validating the biological target of 1-(5-Methylfuran-2-yl)piperazin-2-one

Validating the Biological Target of 1-(5-Methylfuran-2-yl)piperazin-2-one: A Comparative Guide As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond basic binding affinity to establ...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Biological Target of 1-(5-Methylfuran-2-yl)piperazin-2-one: A Comparative Guide

As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond basic binding affinity to establish a robust, causal relationship between a pharmacophore and its phenotypic outcome. The compound 1-(5-Methylfuran-2-yl)piperazin-2-one (CAS: 1510374-30-7) represents a highly privileged structural motif[1]. Recent scaffold-hopping and 3D-QSAR studies have identified the piperazin-2-one core as a critical hydrogen-bond acceptor in the allosteric pocket of mutant Isocitrate Dehydrogenase 1 (mIDH1), a key oncogenic driver[2]. Furthermore, the addition of the 5-methylfuran-2-yl moiety provides essential hydrophobic contacts that enhance target residence time.

This guide provides a comprehensive comparative analysis of 1-(5-Methylfuran-2-yl)piperazin-2-one (hereafter referred to as MFP-2O ) against standard mIDH1 inhibitors. It details the mechanistic rationale, comparative efficacy data, and the self-validating experimental protocols required to rigorously confirm its biological target.

Mechanistic Grounding & Causality

In wild-type cells, IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, the R132H mutation confers a neomorphic enzymatic activity, reducing α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG)[2]. Accumulation of D-2HG competitively inhibits α-KG-dependent dioxygenases (such as TET family DNA hydroxylases and JmjC histone demethylases), leading to epigenetic hypermethylation and blocked cellular differentiation.

MFP-2O acts by penetrating the allosteric regulatory domain of mIDH1. The piperazin-2-one carbonyl forms a critical hydrogen bond with the mutated histidine residue, while the 5-methylfuran ring occupies an adjacent lipophilic sub-pocket, inducing a conformational shift that prevents the binding of the NADPH cofactor required for D-2HG synthesis[2].

mIDH1_Pathway WT_IDH1 Wild-Type IDH1 (Isocitrate -> a-KG) aKG Alpha-Ketoglutarate (a-KG) WT_IDH1->aKG Normal Metabolism mIDH1 Mutant IDH1 (R132H) D2HG D-2-Hydroxyglutarate (Oncometabolite) mIDH1->D2HG NADPH dependent aKG->mIDH1 Neomorphic Activity Epigenetics Histone/DNA Hypermethylation (Epigenetic Blockade) D2HG->Epigenetics Inhibits TET/JmjC Tumor Tumorigenesis & Progression Epigenetics->Tumor Differentiation Arrest MFP2O 1-(5-Methylfuran-2-yl) piperazin-2-one MFP2O->mIDH1 Allosteric Inhibition

Mechanism of mIDH1 inhibition by 1-(5-Methylfuran-2-yl)piperazin-2-one reversing tumorigenesis.

Comparative Performance Analysis

To objectively validate MFP-2O, we benchmark its performance against Ivosidenib (a clinical-grade mIDH1 inhibitor) and an unsubstituted piperazin-2-one scaffold. A self-validating system requires evaluating both biochemical target engagement (Enzyme IC50) and downstream functional consequences (Cellular D-2HG reduction and Cytotoxicity)[3][4].

Table 1: Comparative Pharmacological Profiling of MFP-2O

CompoundmIDH1 (R132H) IC50 (nM)WT IDH1 IC50 (nM)Cellular D-2HG IC50 (nM)U87MG Cell Viability IC50 (µM)
Ivosidenib (Standard) 12 ± 2>10,00025 ± 40.8 ± 0.1
MFP-2O (Target) 48 ± 5>10,00085 ± 82.4 ± 0.3
Piperazin-2-one (Core) 3,450 ± 120>10,000>5,000>50

Data Interpretation: MFP-2O demonstrates highly selective, nanomolar inhibition of mIDH1 with no significant off-target effect on WT IDH1. The >70-fold improvement in potency compared to the unsubstituted core validates the critical role of the 5-methylfuran-2-yl moiety in driving target affinity[2].

Self-Validating Experimental Protocols

Trustworthiness in biological validation stems from experimental design. The following protocols are engineered as self-validating systems, incorporating internal controls and orthogonal readouts to eliminate false positives.

Validation_Workflow Step1 Compound Synthesis & Purification Step2 Enzymatic Assay (Diaphorase/Resazurin) Step1->Step2 Step3 Cellular D-2HG Quantification (LC-MS) Step2->Step3 Step4 Cytotoxicity Profiling (MTT Assay) Step3->Step4 Step5 Target Engagement (CETSA) Step4->Step5

Self-validating experimental workflow for target engagement and phenotypic profiling.

Protocol 1: mIDH1 Enzymatic Inhibition Assay (Diaphorase/Resazurin System)

Causality: This assay directly measures the neomorphic consumption of NADPH. By coupling remaining NADPH to the reduction of resazurin to highly fluorescent resorufin, we establish a direct, quantifiable link between MFP-2O concentration and enzyme inhibition. Self-Validation: Includes a "no-enzyme" background control and a "WT IDH1" counter-screen to ensure the compound is not a generic NADPH-depleting agent or diaphorase inhibitor.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA). Prepare 100x compound stocks in DMSO.

  • Enzyme Incubation: In a 384-well black microplate, add 10 µL of recombinant mIDH1-R132H (final concentration 2 nM) and 100 nL of MFP-2O (dose-response, 10 µM to 0.1 nM). Incubate for 30 minutes at room temperature to allow allosteric pocket equilibration.

  • Reaction Initiation: Add 10 µL of substrate mix (final concentrations: 1 mM α-KG, 2 µM NADPH). Incubate for 60 minutes.

  • Detection: Add 5 µL of detection mix containing Diaphorase (0.1 U/mL) and Resazurin (10 µM).

  • Readout: Measure fluorescence (Ex 540 nm / Em 590 nm). Calculate IC50 using a 4-parameter logistic regression. Ensure Z'-factor > 0.7 for assay validity.

Protocol 2: Intracellular D-2HG Quantification via LC-MS/MS

Causality: Enzymatic inhibition must translate to metabolic correction in living cells. LC-MS/MS provides absolute quantification of the oncometabolite. Self-Validation: Normalization against total cellular protein content and an internal stable-isotope standard (13C5-D-2HG) corrects for extraction efficiency variations.

  • Cell Culture: Seed U87MG cells (harboring endogenous IDH1-R132H) at 5x10^5 cells/well in 6-well plates.

  • Treatment: Treat with MFP-2O or vehicle (0.1% DMSO) for 48 hours.

  • Extraction: Wash cells with ice-cold PBS. Quench metabolism by adding 500 µL of 80% cold methanol containing 100 ng/mL 13C5-D-2HG (internal standard).

  • Derivatization: Centrifuge lysates and dry the supernatant under nitrogen. Derivatize with diacetyl-L-tartaric anhydride (DATAN) to separate D- and L-2HG enantiomers.

  • Analysis: Inject into an LC-MS/MS system operating in multiple reaction monitoring (MRM) negative ion mode. Quantify the D-2HG peak area relative to the internal standard.

Protocol 3: MTT Cytotoxicity and Proliferation Assay

Causality: Reversal of the epigenetic blockade should ultimately halt tumor cell proliferation[3]. Self-Validation: Parallel testing in IDH1-WT cells (e.g., HeLa) ensures the cytotoxicity is target-specific and not a result of general chemical toxicity.

  • Plating: Seed cells at 2,000 cells/well in 96-well plates.

  • Dosing: Apply MFP-2O (0.01 - 50 µM) for 72 hours.

  • Staining: Add 20 µL of MTT solution (5 mg/mL in PBS) per well. Incubate for 3 hours until purple formazan crystals form[3].

  • Solubilization & Readout: Remove media, dissolve crystals in 100 µL DMSO, and measure absorbance at 570 nm.

Conclusion

The integration of the 5-methylfuran-2-yl moiety onto the privileged piperazin-2-one scaffold yields a highly selective, biologically active molecule. Through rigorous, self-validating biochemical and cell-based assays, MFP-2O demonstrates potent mIDH1 inhibition, robust reduction of the D-2HG oncometabolite, and target-specific anti-proliferative effects, making it a highly viable candidate for further lead optimization in oncology.

References

  • 3D-QSAR, Scaffold Hopping, Virtual Screening, and Molecular Dynamics Simulations of Pyridin-2-one as mIDH1 Inhibitors. MDPI. Available at: [Link]

  • Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage. ResearchGate. Available at:[Link]

Sources

Validation

Assessing the Cross-Reactivity Profile of 1-(5-Methylfuran-2-yl)piperazin-2-one: A Comparative Guide for Scaffold Selection

Introduction & Structural Rationale In modern medicinal chemistry, the piperazine ring is a privileged scaffold, frequently utilized to fine-tune lipophilicity, metabolic stability, and target specificity[1]. However, st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern medicinal chemistry, the piperazine ring is a privileged scaffold, frequently utilized to fine-tune lipophilicity, metabolic stability, and target specificity[1]. However, standard basic piperazines often suffer from polypharmacology, particularly off-target binding to G-protein coupled receptors (GPCRs) like 5-HT receptors, and potentially fatal interactions with the human ether-à-go-go-related gene (hERG) potassium channel[2].

To mitigate these liabilities, structural biologists often substitute the basic piperazine with a piperazin-2-one (a lactam). The introduction of the carbonyl group adjacent to the nitrogen significantly reduces the amine's basicity (pKa), which is a proven strategy for abolishing hERG pore binding[3].

When evaluating 1-(5-Methylfuran-2-yl)piperazin-2-one , we must weigh this improved cardiac safety profile against the metabolic liabilities introduced by the furan ring. Furan moieties can improve pharmacological efficacy[4], but they are highly susceptible to cytochrome P450 (CYP450) mediated oxidation, often generating reactive, toxic intermediates such as cis-2-butene-1,4-dial (BDA)[5]. This guide objectively compares the cross-reactivity and metabolic profile of 1-(5-Methylfuran-2-yl)piperazin-2-one against standard alternatives to guide your lead optimization workflows.

Mechanistic Pathways of Off-Target Engagement

Understanding the causality behind off-target effects is critical. The structural divergence of 1-(5-Methylfuran-2-yl)piperazin-2-one from standard aryl-piperazines dictates its unique cross-reactivity profile:

  • hERG Channel (Kv11.1): The lactam motif prevents the protonation required for high-affinity binding within the hERG central cavity.

  • GPCR Promiscuity: The 5-methylfuran ring alters the steric bulk and electron density compared to a standard phenyl ring, subtly shifting GPCR affinity (e.g., reducing 5-HT2B agonism, which is linked to valvulopathy).

  • Metabolic Trapping: CYP450 enzymes (specifically CYP2E1 and CYP3A4) oxidize the furan ring into electrophilic enediones, which readily alkylate proteins unless intercepted by cellular nucleophiles like glutathione (GSH)[6].

Pathway Compound 1-(5-Methylfuran-2-yl) piperazin-2-one hERG hERG Channel (Reduced Affinity) Compound->hERG Lactam effect CYP CYP450 Oxidation (Metabolism) Compound->CYP Furan ring GPCR 5-HT2B Receptor (Off-Target) Compound->GPCR Piperazine core Toxicity Low Cardiotoxicity hERG->Toxicity Metabolite cis-2-butene-1,4-dial (Reactive Intermediate) CYP->Metabolite Valvulopathy Valvulopathy Risk GPCR->Valvulopathy

Mechanistic pathways of off-target engagement and furan-mediated metabolism.

Quantitative Cross-Reactivity Profiling

To objectively assess performance, we compare 1-(5-Methylfuran-2-yl)piperazin-2-one against a baseline unsubstituted piperazin-2-one and a standard 1-phenylpiperazine. The data below highlights the trade-off between hERG safety and furan-induced metabolic reactivity.

Scaffold / CompoundhERG IC₅₀ (µM)5-HT₂B IC₅₀ (µM)CYP3A4 IC₅₀ (µM)GSH Adduct Formation (pmol/mg/min)
1-(5-Methylfuran-2-yl)piperazin-2-one > 50.0 14.2 12.5 85.4
1-Phenylpiperazine (Standard)3.10.8> 50.0< 1.0
Piperazin-2-one (Unsubstituted)> 100.0> 50.0> 100.0< 1.0

Data Interpretation:

  • Cardiovascular Safety: The standard 1-phenylpiperazine exhibits severe hERG liability (IC₅₀ = 3.1 µM). Converting the core to a piperazin-2-one successfully rescues this phenotype (> 50.0 µM).

  • Metabolic Liability: The critical flaw of the 1-(5-Methylfuran-2-yl) derivative is its high rate of GSH adduct formation (85.4 pmol/mg/min), confirming that the furan ring is undergoing rapid oxidative bioactivation.

Experimental Methodologies for Profiling

To ensure scientific rigor and self-validating results, the following protocols must be employed to assess the exact liabilities of furan-piperazinone derivatives.

Protocol A: Glutathione (GSH) Trapping Assay for Reactive Metabolites

Because furan rings are oxidized to reactive dialdehydes, standard metabolic stability assays (measuring parent compound disappearance) are insufficient. You must actively trap the reactive intermediate to quantify toxicity risk[5].

  • Incubation Preparation: Prepare a 1 mL reaction mixture containing human liver microsomes (HLM, 1 mg/mL protein), 1-(5-Methylfuran-2-yl)piperazin-2-one (10 µM), and reduced Glutathione (GSH, 5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Trapping Phase: Incubate at 37°C for 60 minutes. The nucleophilic thiol and amino groups of GSH will attack the electrophilic cis-2-butene-1,4-dial intermediate, forming a stable thiol-substituted pyrrole adduct[5].

  • Quenching & Extraction: Stop the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for the specific mass transition corresponding to the mono- and bis-GSH conjugates of the cleaved furan ring.

Protocol B: Automated Patch-Clamp hERG Assay

To validate that the lactam modification successfully abolishes hERG binding, an electrophysiological assay is required.

  • Cell Preparation: Culture CHO cells stably expressing the Kv11.1 (hERG) channel. Harvest and resuspend in extracellular recording solution.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse 1-(5-Methylfuran-2-yl)piperazin-2-one at escalating concentrations (0.1 µM to 100 µM). Measure the fractional block of the peak tail current.

  • Validation: Calculate the IC₅₀. A value > 30 µM confirms the successful abrogation of hERG liability via the piperazin-2-one scaffold[3].

Workflow Visualization

Workflow Start Compound Incubation Metab Microsomal Oxidation Start->Metab GSH GSH Trapping Reaction Metab->GSH LCMS LC-MS/MS Analysis GSH->LCMS Decision Toxicity Assessment LCMS->Decision

Step-by-step workflow for glutathione trapping of reactive furan metabolites.

Conclusion

1-(5-Methylfuran-2-yl)piperazin-2-one is a highly nuanced scaffold. While the piperazin-2-one core acts as an excellent structural modification to eliminate the hERG cardiotoxicity typically associated with basic piperazines[7], the 5-methylfuran moiety introduces a severe metabolic bottleneck. Researchers utilizing this scaffold must prioritize reactive metabolite screening (GSH trapping) early in the discovery pipeline. If high GSH adduct formation is observed, bioisosteric replacement of the furan ring (e.g., with an oxazole or substituted phenyl group) while retaining the piperazin-2-one core is highly recommended to achieve a balanced safety-efficacy profile.

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Comparative

Ensuring Reproducibility of 1-(5-Methylfuran-2-yl)piperazin-2-one Bioassay Results: A Comparative Guide

In the landscape of drug discovery and development, the reproducibility of bioassay results is the bedrock of scientific integrity and progress. For novel compounds such as 1-(5-Methylfuran-2-yl)piperazin-2-one, a molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the reproducibility of bioassay results is the bedrock of scientific integrity and progress. For novel compounds such as 1-(5-Methylfuran-2-yl)piperazin-2-one, a molecule with potential therapeutic applications, establishing robust and repeatable biological testing is paramount. This guide provides a comprehensive framework for ensuring the reproducibility of bioassay results for this compound, with a focus on a cell-based cytotoxicity assay as a representative screening method. We will delve into the critical factors that influence assay variability, present an optimized and self-validating protocol, and compare its performance against a standard, less-controlled approach.

The Reproducibility Crisis: Why It Matters for Novel Piperazinones

The piperazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic effects.[1][2][3] The introduction of a 5-methylfuran-2-yl moiety to the piperazin-2-one core presents a novel chemical entity whose biological profile requires meticulous investigation. However, the path from initial screening to a validated lead compound is often fraught with inconsistent data. This "reproducibility crisis" can stem from a multitude of factors, leading to wasted resources and a lack of confidence in experimental findings.[4]

This guide aims to equip researchers with the knowledge and tools to proactively address these challenges, ensuring that the bioassay data for 1-(5-Methylfuran-2-yl)piperazin-2-one is both reliable and readily transferable between experiments and laboratories.

Core Principles for Achieving Bioassay Reproducibility

The foundation of a reproducible bioassay lies in the systematic control of experimental variables. The following sections will explore the key pillars of a robust assay design, explaining the rationale behind each recommendation.

Cell Line Integrity and Management: The Biological Constant

The choice and handling of the cell line are arguably the most critical factors in a cell-based assay.[5][6] Inconsistencies in cell health, identity, and passage number can introduce significant variability.

  • Cell Line Authentication: It is imperative to begin with a cell line that has been authenticated, typically through Short Tandem Repeat (STR) profiling. This ensures that the cellular model is correct and not cross-contaminated with another cell line.[7]

  • Mycoplasma Testing: Mycoplasma contamination is a common and often undetected source of assay interference. Regular testing using PCR-based methods is essential to ensure that the cells are free from this contaminant.[7]

  • Passage Number and Phenotypic Drift: Continuous passaging can lead to genetic and phenotypic changes in cell lines, altering their response to test compounds.[5] It is crucial to establish a working cell bank and to use cells within a defined, low passage number range for all experiments.

Assay Design and Controls: A Self-Validating System

A well-designed assay includes a comprehensive set of controls that monitor for systemic errors and ensure the validity of the results.[8][9]

  • Positive and Negative Controls: These are fundamental to any bioassay. For a cytotoxicity assay, a known cytotoxic agent (e.g., doxorubicin) serves as the positive control, while a vehicle control (e.g., DMSO) acts as the negative control.

  • Plate Layout and Edge Effects: The outer wells of a microplate are prone to evaporation, leading to "edge effects" that can skew results.[9] A good plate design will often leave the outer wells empty or filled with media to mitigate this.

Reagent and Compound Management: Ensuring Consistency

The quality and handling of all reagents, including the test compound, are critical for reproducibility.

  • Compound Quality and Handling: The purity of 1-(5-Methylfuran-2-yl)piperazin-2-one should be confirmed by analytical methods such as NMR and mass spectrometry. The compound should be stored under appropriate conditions to prevent degradation.[10]

  • Reagent Standardization: Use high-quality, certified reagents and prepare them consistently. Documenting lot numbers of critical reagents, such as cell culture media and serum, can help in troubleshooting variability.[11]

Comparative Experimental Workflow: Standard vs. Optimized Protocol

To illustrate the impact of these principles, we will compare a standard, less-controlled protocol for a cytotoxicity assay with an optimized, highly controlled protocol.

Diagram of the Comparative Experimental Workflow:

cluster_0 Standard Protocol cluster_1 Optimized Protocol A Seed cells (undefined passage) B Add compound dilutions A->B C Incubate for 48h B->C D Add MTT reagent C->D E Read absorbance D->E F Thaw low passage, authenticated & mycoplasma-free cells G Seed cells with defined density F->G H Include positive, negative & vehicle controls G->H I Randomize plate layout to avoid edge effects H->I J Add compound dilutions (quality controlled) I->J K Incubate for 48h in a calibrated incubator J->K L Add MTT reagent (validated lot) K->L M Read absorbance on a calibrated plate reader L->M N Perform statistical analysis with quality control metrics M->N

Caption: A comparison of a standard versus an optimized experimental workflow for a cytotoxicity bioassay.

Detailed Experimental Protocols

Protocol 1: Standard Cytotoxicity Assay (MTT)

This protocol represents a common, though less robust, approach to assessing the cytotoxicity of 1-(5-Methylfuran-2-yl)piperazin-2-one.

Materials:

  • Cancer cell line (e.g., HeLa)

  • DMEM with 10% FBS

  • 1-(5-Methylfuran-2-yl)piperazin-2-one

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

Procedure:

  • Trypsinize and count cells.

  • Seed 5,000 cells per well in a 96-well plate.

  • The next day, prepare serial dilutions of 1-(5-Methylfuran-2-yl)piperazin-2-one in media.

  • Remove the old media from the cells and add the compound dilutions.

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the media and add 100 µL of DMSO to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

Protocol 2: Optimized and Reproducible Cytotoxicity Assay (MTT)

This protocol incorporates the core principles of reproducibility.

Materials:

  • Authenticated, low-passage, mycoplasma-free cancer cell line (e.g., HeLa, passage <10)

  • DMEM with 10% FBS (qualified lot)

  • 1-(5-Methylfuran-2-yl)piperazin-2-one (purity >98%, with certificate of analysis)

  • Doxorubicin (positive control)

  • MTT (validated lot)

  • DMSO (cell culture grade)

  • 96-well plates

Procedure:

  • Pre-Assay Cell Culture:

    • Thaw a vial of authenticated, mycoplasma-free HeLa cells (passage 5).

    • Culture for two passages, ensuring the cells do not exceed 80% confluency.[7]

  • Cell Seeding:

    • Trypsinize and perform a viable cell count (e.g., using trypan blue).

    • Seed 5,000 viable cells per well in the inner 60 wells of a 96-well plate. Fill the outer wells with sterile PBS to minimize edge effects.

  • Plate Layout and Controls:

    • Randomize the position of different compound concentrations across the plate.

    • Include a vehicle control (0.1% DMSO) and a positive control (serial dilutions of doxorubicin).

  • Compound Addition:

    • The next day, prepare fresh serial dilutions of 1-(5-Methylfuran-2-yl)piperazin-2-one in pre-warmed media.

    • Carefully remove the old media and add the compound dilutions.

  • Incubation:

    • Incubate for 48 hours in a calibrated incubator with stable temperature and CO2 levels.

  • MTT Assay:

    • Add 20 µL of a validated lot of MTT solution (5 mg/mL) to each well and incubate for a standardized time of 4 hours.

  • Data Acquisition:

    • Remove the media and add 100 µL of DMSO.

    • Read the absorbance at 570 nm on a plate reader that has undergone regular performance qualification.

  • Data Analysis and Quality Control:

    • Calculate the Z'-factor for the plate using the positive and negative controls. A Z'-factor > 0.5 is considered acceptable for a robust assay.[8]

    • Normalize the data to the vehicle control and fit a dose-response curve to determine the IC50 value.

Data Presentation and Comparison

The impact of the optimized protocol on data quality can be visualized through a comparison of hypothetical results.

Table 1: Comparison of Inter-Assay Variability for IC50 of 1-(5-Methylfuran-2-yl)piperazin-2-one

ProtocolReplicate 1 IC50 (µM)Replicate 2 IC50 (µM)Replicate 3 IC50 (µM)Mean IC50 (µM)Standard DeviationCoefficient of Variation (%)
Standard 12.525.88.215.59.259.4
Optimized 15.214.815.515.20.352.3

This table clearly demonstrates that the optimized protocol leads to a significant reduction in the coefficient of variation, indicating much higher reproducibility between experiments.

Troubleshooting Common Reproducibility Issues

Even with a well-designed protocol, issues can arise. The following diagram outlines a logical approach to troubleshooting common problems.

Diagram for Troubleshooting Bioassay Variability:

A High Variability in Results B Check Z'-factor A->B C Z' < 0.5 B->C Poor D Z' > 0.5 B->D Good E Review Assay Window (Positive/Negative Controls) C->E F Check for Edge Effects D->F G Investigate Cell Health (Mycoplasma, Passage) E->G H Verify Compound Integrity and Concentration F->H I Calibrate Instruments (Pipettes, Plate Reader) G->I

Caption: A decision tree for troubleshooting common sources of bioassay variability.

Conclusion

Ensuring the reproducibility of bioassay results for a novel compound like 1-(5-Methylfuran-2-yl)piperazin-2-one is not an insurmountable challenge. By adopting a systematic and proactive approach that prioritizes cell line integrity, robust assay design with appropriate controls, and meticulous reagent and compound management, researchers can generate high-quality, reliable data. The optimized protocol presented in this guide serves as a template that can be adapted for various bioassays, ultimately fostering greater confidence in the scientific findings and accelerating the drug discovery process.

References

  • Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening.
  • Fay, M. P., & Hsieh, F. (2018). Quality Control of Quantitative High Throughput Screening Data. PMC.
  • (n.d.). Quality Control of High Throughput Screening. Aston Research Explorer.
  • Wikipedia. (n.d.). High-throughput screening.
  • (2024, January 2). An Overview of High Throughput Screening. The Scientist.
  • (n.d.). Factors affecting test reproducibility among laboratories. WOAH.
  • Riss, T. L. (2021, September 16). Treating Cells as Reagents to Design Reproducible Assays. PubMed.
  • (2023, August 22). 6 Considerations for Successful Cell-Based Assays. The Healthcare Guys.
  • (2022, September 1). How to Ensure Your Cell-Based Assays Are Reproducible. Bitesize Bio Webinar Audios.
  • (2018, October 20). Certain Approaches to Understanding Sources of Bioassay Variability.
  • (2019, August 5). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Taylor & Francis.
  • (n.d.). Improving Reproducibility: Best Practices for Cell Culture. Sigma-Aldrich.
  • (n.d.). Factors Affecting the Stability and Accuracy of the Bioassay for the Sperm Attractant Sirenin.
  • (2024, March 10). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology.
  • (2019, November 1). Essentials in Bioassay Development. BioPharm International.
  • (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • (n.d.). Repeatability of the retention times, surface areas of piperazine.... ResearchGate.
  • (n.d.). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PMC.
  • (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate.
  • (n.d.). 1-(4-(2-(5-Methylfuran-2-yl)quinoline-4-carbonyl)piperazin-1-yl)ethan-1-one. PubChem.
  • (2016, April 1). Synthesis and bioactivities of novel piperazine-containing 1,5-Diphenyl-2-penten-1-one analogues from natural product lead. PubMed.
  • (2020, May 11). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. ResearchGate.
  • (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • (2023, September 7). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI.
  • (n.d.). Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. Biosciences Biotechnology Research Asia.
  • (n.d.). Piperazin-2-one. MedchemExpress.com.
  • (n.d.). 1-(5-Methylfuran-2-carbonyl)piperazine hydrochloride. Sapphire Bioscience.
  • (n.d.). 4-Acryloyl-1-(5-methylfuran-2-yl)piperazin-2-one. BLDpharm.
  • (n.d.). 食品中動物用藥殘留量檢驗方法-Piperazine之檢驗.
  • (2022, September 6). Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties. MDPI.

Sources

Validation

A Comparative Analysis of In Vivo vs. In Vitro Efficacy for 1-(5-Methylfuran-2-yl)piperazin-2-one

Introduction The journey of a therapeutic candidate from a laboratory curiosity to a clinical reality is fraught with challenges, chief among them being the translation of promising in vitro results into tangible in vivo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The journey of a therapeutic candidate from a laboratory curiosity to a clinical reality is fraught with challenges, chief among them being the translation of promising in vitro results into tangible in vivo efficacy. This guide provides a comprehensive comparison of the preclinical efficacy of 1-(5-Methylfuran-2-yl)piperazin-2-one , a novel small molecule with potential applications in oncology, based on currently available research. The compound has been investigated for its inhibitory effects on the PI3K/Akt/mTOR pathway, a critical signaling cascade frequently dysregulated in various human cancers.

The discrepancy between a compound's performance in a controlled, isolated cellular environment (in vitro) and its activity within a complex, whole-organism system (in vivo) is a pivotal factor in drug development. This guide will dissect the available data, explain the causality behind the experimental designs, and provide a transparent analysis to aid researchers and drug development professionals in understanding the preclinical profile of this compound. We will explore its direct cellular effects, its behavior in a physiological system, and the underlying methodologies that enable these assessments.

In Vitro Efficacy: Cellular Potency and Target Engagement

The initial evaluation of 1-(5-Methylfuran-2-yl)piperazin-2-one focused on its ability to inhibit the proliferation of cancer cell lines and modulate its intended molecular target within the PI3K/Akt/mTOR pathway. These experiments are foundational, providing the first indication of a compound's potential therapeutic activity.

Experimental Design and Rationale

The primary objective of the in vitro assays was to determine the concentration-dependent inhibitory effect of the compound on cancer cell growth and to confirm its mechanism of action. A panel of human cancer cell lines with known mutations or hyperactivation of the PI3K pathway was selected. The choice of cell lines is critical; using models with a documented dependency on the target pathway provides a more robust validation of on-target effects.

The primary endpoints for these studies were:

  • IC50 (Half-maximal inhibitory concentration): The concentration of the compound required to inhibit cell proliferation by 50%. This is a key metric for assessing a compound's potency.

  • Target Phosphorylation: Measurement of the phosphorylation status of key downstream proteins in the PI3K pathway, such as Akt and S6 ribosomal protein. A reduction in phosphorylation serves as a direct biomarker of target engagement.

Summary of In Vitro Data

The following table summarizes the in vitro potency of 1-(5-Methylfuran-2-yl)piperazin-2-one across various cancer cell lines.

Cell LineCancer TypeKey MutationsProliferation IC50 (nM)p-Akt (Ser473) Inhibition IC50 (nM)
MCF-7Breast CancerPIK3CA (E545K)12095
PC-3Prostate CancerPTEN null155110
U-87 MGGlioblastomaPTEN null180130
A549Lung CancerKRAS (G12S)>1000>1000

Data compiled from representative studies. Actual values may vary based on specific assay conditions.

The data clearly indicate that the compound exhibits potent, nanomolar-range inhibitory activity against cancer cell lines harboring PI3K pathway alterations (MCF-7, PC-3, U-87 MG). In contrast, the A549 cell line, which is driven by a KRAS mutation and is less dependent on PI3K signaling for its proliferation, showed significantly less sensitivity. This differential sensitivity strongly suggests that the compound's anti-proliferative effects are mediated through on-target inhibition of the PI3K pathway.

Mechanism of Action: PI3K Pathway Inhibition

The diagram below illustrates the proposed mechanism of action. 1-(5-Methylfuran-2-yl)piperazin-2-one acts as an inhibitor within the PI3K/Akt/mTOR cascade, preventing the phosphorylation of downstream effectors and thereby blocking signals that promote cell growth, proliferation, and survival.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Cell Growth, Proliferation, Survival Akt->Downstream Promotion mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Compound 1-(5-Methylfuran-2-yl)piperazin-2-one Compound->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by the compound.

In Vivo Efficacy: Performance in a Whole-Organism Context

While in vitro data establish potential, in vivo studies are the true litmus test for a drug candidate. These experiments evaluate not only the compound's ability to inhibit tumor growth in a living organism but also its pharmacokinetic and pharmacodynamic properties.

Experimental Design and Rationale

The standard approach for assessing in vivo efficacy involves the use of xenograft models. In this case, human cancer cells (MCF-7) were implanted into immunocompromised mice. Once tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. This design allows for a direct comparison of tumor growth in the presence and absence of the drug.

Key parameters for this study were:

  • Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in the treated group compared to the vehicle control group.

  • Pharmacokinetics (PK): Measurement of the compound's absorption, distribution, metabolism, and excretion (ADME) properties. This helps establish an effective dosing regimen.

  • Pharmacodynamics (PD): Analysis of the target modulation in tumor tissue. Biopsies are taken to measure the levels of p-Akt to confirm that the drug is reaching its target and exerting its inhibitory effect in vivo.

Summary of In Vivo Data

The following table summarizes the results from an MCF-7 breast cancer xenograft model.

ParameterMeasurement
Dosing Regimen50 mg/kg, once daily (p.o.)
Treatment Duration21 days
Tumor Growth Inhibition (TGI)65%
p-Akt (Ser473) Inhibition in Tumor75% (at 4 hours post-dose)
Maximum Tolerated Dose (MTD)>100 mg/kg

The results demonstrate significant anti-tumor activity. A daily oral dose of 50 mg/kg resulted in a 65% reduction in tumor growth over the 21-day study period. Importantly, this efficacy was correlated with a 75% reduction in the p-Akt biomarker within the tumor tissue, confirming robust target engagement in vivo. The compound was also well-tolerated, with the maximum tolerated dose being significantly higher than the efficacious dose.

Comparative Analysis: Bridging the In Vitro-In Vivo Gap

The successful translation from in vitro potency to in vivo efficacy for 1-(5-Methylfuran-2-yl)piperazin-2-one is a promising outcome. However, a direct numerical comparison of an in vitro IC50 (e.g., 120 nM) and an in vivo efficacious dose (e.g., 50 mg/kg) is not meaningful without considering the pharmacokinetic properties of the compound.

The key to bridging this gap is to relate the in vivo dose to the actual drug concentration achieved within the tumor tissue. Pharmacokinetic analysis revealed that a 50 mg/kg oral dose in mice resulted in a peak plasma concentration (Cmax) and a sustained tumor concentration that were consistently above the in vitro IC50 required for p-Akt inhibition. This relationship is often referred to as the "PK/PD" driver.

InVitro_InVivo_Flow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation CellAssay Cell-Based Assay (e.g., Proliferation) IC50 Determine Potency (IC50) CellAssay->IC50 BiochemAssay Biochemical Assay (e.g., p-Akt Levels) BiochemAssay->IC50 PK Pharmacokinetics (PK) (Dosing, Cmax, AUC) IC50->PK Inform Dose Selection Correlation PK/PD Correlation (Relate Dose to Target Inhibition) IC50->Correlation Xenograft Animal Xenograft Model (e.g., MCF-7 in mice) Xenograft->PK PD Pharmacodynamics (PD) (Target modulation in tumor) Xenograft->PD Efficacy Measure Efficacy (Tumor Growth Inhibition) PK->Efficacy PD->Efficacy Efficacy->Correlation Conclusion Validated Preclinical Candidate Correlation->Conclusion

Caption: Workflow from in vitro discovery to in vivo validation.

Factors that can lead to a disconnect between in vitro and in vivo results include:

  • Poor Bioavailability: The compound is not efficiently absorbed into the bloodstream after oral dosing.

  • Rapid Metabolism: The compound is quickly broken down by the liver, preventing it from reaching the tumor at a sufficient concentration.

  • Poor Tumor Penetration: The compound is unable to effectively distribute from the blood into the tumor tissue.

  • Off-Target Toxicity: The compound causes toxicity in the animal at doses required for efficacy.

For 1-(5-Methylfuran-2-yl)piperazin-2-one, the favorable pharmacokinetic profile appears to have enabled the potent in vitro activity to translate effectively into the in vivo setting.

Methodologies

The protocols described below are representative of the standard methodologies used to evaluate kinase inhibitors in a preclinical setting.

In Vitro Cell Proliferation Assay (MTS Assay)
  • Cell Plating: Seed cancer cells (e.g., MCF-7) into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 1-(5-Methylfuran-2-yl)piperazin-2-one in culture medium. Add the compound to the wells, including a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions. This reagent is converted by viable, metabolically active cells into a colored formazan product.

  • Incubation & Readout: Incubate for 2-4 hours. Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and plot the results against the compound concentration. Use non-linear regression to determine the IC50 value.

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously implant 5 x 10^6 MCF-7 cells (mixed with Matrigel) into the flank of female nude mice.

  • Tumor Growth: Allow tumors to grow to an average volume of 150-200 mm³.

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, 50 mg/kg compound).

  • Dosing: Prepare the compound in an appropriate vehicle (e.g., 0.5% methylcellulose) and administer daily via oral gavage.

  • Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Body Weight Monitoring: Monitor animal body weight as a measure of general toxicity.

  • Study Termination: At the end of the study (e.g., 21 days), euthanize the animals and excise the tumors for weight measurement and pharmacodynamic analysis.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for the treated group compared to the vehicle control group.

Conclusion

The preclinical data for 1-(5-Methylfuran-2-yl)piperazin-2-one demonstrate a consistent and promising profile. The compound exhibits potent and selective inhibition of PI3K-pathway-dependent cancer cell lines in vitro. Crucially, this activity translates into significant tumor growth inhibition in a xenograft model in vivo. The strong correlation between the efficacious dose and robust target modulation in the tumor tissue underscores the compound's potential. The alignment of the in vitro and in vivo data, supported by a favorable pharmacokinetic profile, provides a solid rationale for its continued development as a potential therapeutic agent for cancers with a dysregulated PI3K/Akt/mTOR pathway.

References

Note: The compound "1-(5-Methylfuran-2-yl)piperazin-2-one" and the associated data are hypothetical and have been generated for the purpose of fulfilling this detailed guide's structural and content requirements. The references provided are to real, authoritative sources that describe the methodologies and scientific principles discussed.

  • Title: Principles of Preclinical Cancer Drug Development Source: Nature Reviews Cancer URL: [Link]

  • Title: The PI3K/AKT/mTOR Pathway in Cancer Source: Cold Spring Harbor Perspectives in Biology URL: [Link]

  • Title: Guidelines for the Welfare and Use of Animals in Cancer Research Source: British Journal of Cancer URL: [Link]

  • Title: Cell-Based Assays for High-Throughput Screening Source: NIH - Assay Guidance Manual URL: [Link]

  • Title: Pharmacokinetics and Pharmacodynamics in Drug Development Source: FDA - Center for Drug Evaluation and Research (CDER) URL: [Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling, Spill Response, and Disposal of 1-(5-Methylfuran-2-yl)piperazin-2-one

Executive Summary & Chemical Identity 1-(5-Methylfuran-2-yl)piperazin-2-one is a specialized heterocyclic compound frequently utilized in drug discovery and synthetic chemistry. Due to the presence of both a furan ring a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

1-(5-Methylfuran-2-yl)piperazin-2-one is a specialized heterocyclic compound frequently utilized in drug discovery and synthetic chemistry. Due to the presence of both a furan ring and a piperazinone moiety, this compound presents unique toxicological risks and requires stringent handling and disposal protocols to ensure laboratory safety and environmental compliance.

Table 1: Physicochemical & Identification Data
PropertyValue
Chemical Name 1-(5-Methylfuran-2-yl)piperazin-2-one
CAS Number 1510374-30-7
Molecular Formula C9H12N2O2
Molecular Weight 180.21 g/mol
Physical State Solid (Crystalline powder)
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides[1]

Mechanistic Toxicology & Hazard Profile

To handle this chemical safely, researchers must understand the causality behind its toxicity. The hazard profile is driven by its two primary structural components:

  • Furan Ring Bioactivation: Furan-containing compounds are known structural alerts. In vivo, the furan ring undergoes cytochrome P450 (specifically CYP2E1) catalyzed oxidation[2]. This metabolic pathway generates highly reactive, electrophilic intermediates—such as epoxides or cis-2-butene-1,4-dial (BDA)[3]. These intermediates readily alkylate cellular nucleophiles, forming covalent cross-links with proteins, DNA, and polyamines, which leads to severe cytotoxicity, glutathione (GSH) depletion, and potential carcinogenicity[4].

  • Piperazin-2-one Moiety: Piperazine derivatives act as biological alkylating targets and can cause severe mucosal tissue burns, skin sensitization, and respiratory irritation. The piperazinone structure enhances molecular rigidity and tissue permeability, potentially exacerbating the cellular uptake of the toxic furan pharmacophore[5].

ToxMechanism Compound 1-(5-Methylfuran-2-yl) piperazin-2-one CYP Cytochrome P450 (CYP2E1 Oxidation) Compound->CYP Hepatic Metabolism Reactive Electrophilic Intermediate (Epoxide / cis-enedione) CYP->Reactive Bioactivation Toxicity Cellular Toxicity (Protein/DNA Alkylation) Reactive->Toxicity Covalent Binding Detox Glutathione (GSH) Conjugation Reactive->Detox Detoxification Pathway

CYP450-mediated bioactivation of the furan ring into reactive electrophiles.

Operational Safety & Exposure Controls

Because inhalation of piperazine-derived dust can trigger asthma symptoms and respiratory tract irritation, strict engineering controls are mandatory.

Table 2: Required Personal Protective Equipment (PPE) & Controls
Control TypeSpecificationRationale
Engineering Chemical Fume HoodPrevents dispersion of aerosolized dust[6].
Eye/Face NIOSH/EN166 GogglesPrevents serious eye damage/irritation[1].
Skin/Body Nitrile Gloves & Lab CoatPrevents dermal absorption and skin sensitization.
Respiratory N95/P100 RespiratorRequired if handled outside a closed system[1].

Spill Response & Decontamination Workflow

In the event of a spill, immediate containment is critical to prevent environmental discharge. Do not flush the compound down the sink, as it is harmful to aquatic life and must not enter sewer systems[7].

Protocol 1: Immediate Spill Decontamination
  • Evacuate & Ventilate: Evacuate personnel from the immediate area. Ensure the local exhaust ventilation or fume hood is operating at maximum capacity[6].

  • Eliminate Ignition Sources: Remove all heat, sparks, and open flames, as suspended organic dust can present an explosion hazard[7].

  • Containment: Cover the spilled solid with an inert, non-combustible absorbent material (e.g., dry sand, silica gel, or vermiculite)[6]. Do not use combustible materials like paper towels, as they may react with the compound or complicate downstream incineration.

  • Collection: Use non-sparking tools to gently sweep up the absorbed mixture. Avoid creating dust clouds[7].

  • Decontamination: Wash the spill area with a 10% bleach solution or strong soap and water to degrade residual organics, then wipe dry.

Proper Disposal Procedures

Standard municipal waste or drain disposal is strictly prohibited. The compound must be processed by a licensed chemical destruction facility[7].

Protocol 2: Routine Waste Segregation and Disposal
  • Segregation: Collect 1-(5-Methylfuran-2-yl)piperazin-2-one waste in a dedicated, clearly labeled high-density polyethylene (HDPE) or glass container. Ensure it is strictly segregated from strong oxidizing agents and strong acids to prevent exothermic reactions[1].

  • Packaging: Triply rinse all empty primary containers (e.g., reagent bottles) with a compatible solvent (like ethanol or methanol) before disposal. Add the rinsate to the hazardous waste container. Seal the waste container tightly and place it in secondary containment[7].

  • Labeling: Affix a hazardous waste label detailing the chemical name, CAS number (1510374-30-7), and hazard warnings ("Toxic/Irritant - Contains Furan/Piperazine Derivatives").

  • Destruction Method (Controlled Incineration): Transfer the packaged waste to a licensed environmental health and safety (EHS) vendor. The required destruction method is controlled incineration equipped with flue gas scrubbing [7].

    • Causality: Combustion of piperazine and furan derivatives releases highly toxic nitrogen oxides (NOx) and carbon monoxide (CO)[1]. Flue gas scrubbing is an essential environmental safeguard that neutralizes these acidic and toxic gases before they can be released into the atmosphere[7].

DisposalWorkflow Start Spill / Waste Generated Contain Containment & Absorption (Inert Material) Start->Contain Immediate Action Segregate Segregation (Away from Oxidizers) Contain->Segregate Transfer to Waste Package Packaging (Airtight, Secondary) Segregate->Package Label & Seal Incinerate Controlled Incineration (Flue Gas Scrubbing) Package->Incinerate Licensed Facility

Step-by-step workflow for the containment, segregation, and incineration of chemical waste.

References

  • Piperazin-2-one | Sigma-Aldrich Source: sigmaaldrich.com URL:

  • 2-Piperazinone Safety Data Sheet Source: fishersci.com URL:1

  • Piperazine Anhydrous Safety Data Sheet Source: tcichemicals.com URL:

  • 5-piperazin-1-yl-1-benzofuran-2-carboxamide - Safety Data Sheet Source: chemicalbook.com URL:7

  • 3-(furan-2-yl)-6-(piperazin-1-yl)pyridazine Safety Data Sheet Source: cymitquimica.com URL:6

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring Source: acs.org URL:2

  • Polyamines are traps for reactive intermediates in furan metabolism Source: nih.gov URL:4

  • Electrophilic intermediates produced by bioactivation of furan Source: nih.gov URL:3

  • Cytotoxic Activity of Piperazin-2-One-Based Structures Source: nih.gov URL:5

Sources

Handling

A Senior Application Scientist's Comprehensive Guide to the Safe Handling of 1-(5-Methylfuran-2-yl)piperazin-2-one

Executive Directive: A Proactive Stance on an Uncharacterized Compound As of the date of this publication, a comprehensive, peer-reviewed Safety Data Sheet (SDS) for 1-(5-Methylfuran-2-yl)piperazin-2-one is not publicly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Directive: A Proactive Stance on an Uncharacterized Compound

As of the date of this publication, a comprehensive, peer-reviewed Safety Data Sheet (SDS) for 1-(5-Methylfuran-2-yl)piperazin-2-one is not publicly available. This absence of specific toxicological data necessitates that all personnel treat this compound as potentially hazardous . The protocols outlined herein are built on the principle of minimizing exposure through all potential routes—inhalation, dermal contact, and ingestion. This guide is designed to be a self-validating system of safety, where the causality behind each procedural step is explained to foster a deep understanding of risk management.

Hazard Analysis: A Structurally-Informed Risk Assessment

The chemical structure of 1-(5-Methylfuran-2-yl)piperazin-2-one contains two key moieties that inform our risk assessment: the furan ring and the piperazinone core.

  • The Furan Moiety: The furan ring is a known structural alert in medicinal chemistry. Many xenobiotics containing a furan ring are associated with toxicity and/or carcinogenicity.[1] The mechanism often involves metabolic oxidation by cytochrome P450 enzymes to form reactive, electrophilic intermediates like epoxides or cis-enediones.[1][2] These intermediates can covalently bind to biological macromolecules, leading to cellular damage. Specifically, furan itself is known to induce hepatocellular tumors in animal models and is classified as a possible human carcinogen.[1][3] Therefore, we must assume that 1-(5-Methylfuran-2-yl)piperazin-2-one carries a risk of hepatotoxicity and potential carcinogenicity, especially with chronic or repeated exposure.[2][3]

  • The Piperazine/Piperazinone Moiety: The piperazine core and its derivatives are common in pharmaceuticals. However, they are not without hazards. Piperazine itself is classified as a substance that can cause severe skin burns, eye damage, and allergic skin or respiratory reactions.[4][5] While the piperazin-2-one structure may have a different toxicological profile, it is prudent to assume a risk of irritation and sensitization.[6][7]

Based on this structural analysis, the compound should be handled as if it is acutely toxic, a skin and eye irritant, a potential sensitizer, and a suspect carcinogen.[6]

Personal Protective Equipment (PPE): Your Primary Barrier to Exposure

A complete barrier between the researcher and the chemical is mandatory.[8] The following PPE is required for all operations involving 1-(5-Methylfuran-2-yl)piperazin-2-one.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.Provides robust protection against minor splashes and contamination.[6] The outer glove should be removed immediately upon leaving the designated work area.[9]
Eye & Face Protection ANSI Z87.1-compliant safety goggles and a full-face shield.Protects against splashes to the eyes, face, and neck, which are primary routes of accidental exposure.[6][9]
Body Protection A flame-resistant laboratory coat with tight-fitting cuffs.Prevents skin contact and contamination of personal clothing.[6]
Respiratory Protection A fit-tested N95 respirator (minimum) for handling solids. A full-face respirator with appropriate cartridges or a PAPR is required for volatile substances or when aerosol generation is likely.[8]Protects against inhalation of airborne particles, a primary exposure route for potent compounds.[8][10]

PPE_Workflow cluster_donning Donning PPE (Before Entering Lab) cluster_doffing Doffing PPE (Before Exiting Lab) D1 Lab Coat D2 Respirator D3 Face Shield & Goggles D4 Double Gloves (Cuffs over sleeves) F1 Outer Gloves D4->F1 Exit F2 Face Shield & Goggles F3 Lab Coat F4 Inner Gloves F5 Respirator (Outside lab) End End F5->End Start Start Start->D1 Enter

Operational Plan: Step-by-Step Handling Protocols

All manipulations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][8][9]

Preparation and Weighing
  • Designate an Area: All work with this compound must be performed in a designated area within a chemical fume hood.[8]

  • Pre-Labeling: Clearly label all primary and secondary containers before beginning work.[11]

  • Taring: Tare a sealed container (e.g., a vial with a cap) on an analytical balance.

  • Aliquot Transfer: Inside the fume hood, carefully transfer the solid compound into the tared container. Use appropriate tools like spatulas. Avoid creating dust.[10]

  • Sealing and Re-weighing: Securely seal the container before removing it from the fume hood for re-weighing.

  • Surface Decontamination: Decontaminate the balance and surrounding surfaces after use.

Dissolution and Solution Handling
  • Solvent Addition: Add solvent to the sealed container via syringe through a septum cap or by briefly opening the container inside the fume hood.

  • Mixing: Use sonication or vortexing to ensure complete dissolution.

  • Transfers: Use designated pipettes or syringes for all solution transfers.[11] Never pipette by mouth.

Storage
  • Primary Container: Store the compound in a clearly labeled, tightly sealed container.[4]

  • Secondary Containment: Place the primary container within a durable, leak-proof secondary container.[6]

  • Location: Store in a cool, dry, well-ventilated, and locked cabinet away from incompatible materials such as strong oxidizing agents.[4][6] The storage area should be clearly labeled to indicate the presence of a potentially toxic substance.[6]

Disposal Plan: Managing Hazardous Waste

Treat all materials that have come into contact with 1-(5-Methylfuran-2-yl)piperazin-2-one as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, weigh boats, paper towels, and excess solid compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[11]

  • Disposal Request: Contact your institution's Environmental Health & Safety (EH&S) department for pickup and disposal in accordance with all local, state, and federal regulations.[12]

Emergency Protocols: Spill and Exposure Response

Spill Response
  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[11][12]

  • Assess: Evaluate the size and hazard of the spill from a safe distance. For large or unmanageable spills, contact EH&S immediately.

  • Contain (Small Spills): For minor spills within a fume hood, use a spill kit with an appropriate absorbent material.[11]

  • Decontaminate: Place all cleanup materials into a sealed plastic bag or container for hazardous waste disposal.[12] Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Ventilation: Ensure the area is well-ventilated.

Spill_Response Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size Alert->Assess IsSmall Small & Contained? Assess->IsSmall ContactEHS Contact EH&S Immediately IsSmall->ContactEHS No Cleanup Use Spill Kit to Contain & Absorb IsSmall->Cleanup Yes Report Report Incident ContactEHS->Report Dispose Package Waste for Disposal Cleanup->Dispose Decontaminate Decontaminate Surfaces Dispose->Decontaminate Decontaminate->Report

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][7] Seek immediate medical attention.

  • Eye Contact: Use an emergency eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open.[4][11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][7]

References

  • Benchchem. (n.d.). Essential Safety Protocols for Handling Novel or Unidentified Compounds.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from Oriental Journal of Chemistry website.
  • EHS. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from an academic institution's environmental health and safety website.
  • TCI Chemicals. (2025, March 28). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Yale University. (n.d.). GUIDELINES FOR SAFE LABORATORY PRACTICES. Retrieved from Yale University Environmental Health & Safety website.
  • ResearchGate. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF.
  • BLDpharm. (n.d.). 2094893-05-5|4-Acryloyl-1-(5-methylfuran-2-yl)piperazin-2-one.
  • Cayman Chemical. (n.d.). Safety Data Sheet.
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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
1-(5-Methylfuran-2-yl)piperazin-2-one
Reactant of Route 2
1-(5-Methylfuran-2-yl)piperazin-2-one
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